Technical Documentation Center

2-bromo-3-methyl-N-(3-methylphenyl)butanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-bromo-3-methyl-N-(3-methylphenyl)butanamide
  • CAS: 391220-18-1

Core Science & Biosynthesis

Foundational

2-bromo-3-methyl-N-(3-methylphenyl)butanamide chemical properties

Comprehensive Technical Guide: Chemical Properties, Synthesis, and Applications of 2-Bromo-3-methyl-N-(3-methylphenyl)butanamide Abstract As drug discovery and materials science increasingly rely on modular, highly funct...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: Chemical Properties, Synthesis, and Applications of 2-Bromo-3-methyl-N-(3-methylphenyl)butanamide

Abstract

As drug discovery and materials science increasingly rely on modular, highly functionalized building blocks, α-bromo amides have emerged as critical linchpins for complex molecular assembly. This whitepaper provides an in-depth technical analysis of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide . By deconstructing its physicochemical profile, mechanistic reactivity, and synthetic workflows, this guide equips researchers with the authoritative protocols required to leverage this compound in peptidomimetic design, heterocyclic synthesis, and late-stage functionalization.

Molecular Architecture & Physicochemical Profiling

The structural architecture of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide is defined by three highly synergistic domains:

  • The α-Bromo Core: The electron-withdrawing nature of the adjacent carbonyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C–Br bond, rendering the alpha-carbon exceptionally susceptible to nucleophilic attack[1].

  • The Isopropyl Moiety: Located at the beta-position, this branched aliphatic group introduces targeted steric bulk. This steric hindrance dictates the trajectory of incoming nucleophiles during SN2 reactions, often requiring optimized thermodynamic conditions to overcome transition-state energy barriers.

  • The m-Tolyl (3-Methylphenyl) Group: The addition of the meta-substituted aromatic ring significantly enhances the molecule's lipophilicity and membrane permeability compared to unsubstituted variants[2], making it an ideal scaffold for central nervous system (CNS) or intracellular targeting agents.

Table 1: Quantitative Physicochemical Properties To facilitate lead optimization and computational modeling, the core quantitative metrics of the compound and its closely related analogs are summarized below[2][3].

PropertyValueStructural Implication
Chemical Formula C₁₂H₁₆BrNODefines the exact atomic composition.
Molecular Weight 270.17 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da).
Topological Polar Surface Area (TPSA) 29.1 ŲExcellent for passive cellular membrane and BBB permeation.
H-Bond Donors 1 (Amide NH)Facilitates targeted protein-ligand interactions.
H-Bond Acceptors 1 (Carbonyl C=O)Acts as a hydrogen bond acceptor in binding pockets.
Estimated XLogP3 ~3.8High lipophilicity driven by the m-tolyl and isopropyl groups.

Mechanistic Reactivity: The α-Bromo Amide Linchpin

The primary synthetic value of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide lies in its orthogonal reactivity. It does not require external oxidants for functionalization[4]; instead, it relies on the highly polarized C–Br bond. The molecule primarily undergoes two divergent pathways:

  • Bimolecular Nucleophilic Substitution (SN2): The displacement of the bromide ion by primary or secondary amines yields α-amino amides.

  • Heterocyclic Cyclization: When reacted with dinucleophiles (such as thiourea or thioamides), the compound undergoes a tandem substitution-cyclization sequence (Hantzsch thiazole synthesis) to yield highly substituted 2-aminothiazoles.

Reactivity Core 2-Bromo-3-methyl-N- (3-methylphenyl)butanamide SN2 SN2 Substitution (Polar Aprotic Solvent) Core->SN2 + Amine Nucleophile Hantzsch Hantzsch Cyclization (Heat, Ethanol) Core->Hantzsch + Thiourea Product1 α-Amino Amide Derivative SN2->Product1 Product2 Thiazole Derivative Hantzsch->Product2

Caption: Divergent synthetic pathways of the α-bromo amide core via SN2 and cyclization reactions.

Validated Synthetic Workflows

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol A: De Novo Synthesis via Acylation

Objective: Form the amide bond via the acylation of m-toluidine with 2-bromo-3-methylbutanoyl chloride.

  • Preparation: Dissolve m-toluidine (10.0 mmol, 1.0 eq) and Triethylamine (TEA) (15.0 mmol, 1.5 eq) in 30 mL of anhydrous Dichloromethane (DCM) under an inert Argon atmosphere.

    • Causality: DCM is selected due to its aprotic nature and excellent solvation properties. TEA acts as a non-nucleophilic acid scavenger, driving the equilibrium forward by neutralizing the HCl byproduct and preventing the protonation (and subsequent deactivation) of the m-toluidine nucleophile.

  • Temperature Control: Cool the reaction vessel to 0°C using an ice-water bath.

    • Causality: The acylation is highly exothermic. Starting at 0°C prevents thermal degradation and suppresses side reactions, such as the formation of ketenes from the acid chloride.

  • Addition: Add 2-bromo-3-methylbutanoyl chloride (11.0 mmol, 1.1 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition maintains a low concentration of the highly reactive electrophile, favoring the desired bimolecular reaction over oligomerization.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the m-toluidine spot (Rf ~0.4) is fully consumed.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with 1M HCl (to remove trace unreacted amine) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target compound.

Synthesis SM m-Toluidine + 2-Bromo-3-methylbutanoyl chloride Base Triethylamine (TEA) DCM, 0°C to RT SM->Base Intermediate Tetrahedral Intermediate Base->Intermediate Nucleophilic Attack Product Target α-Bromo Amide Intermediate->Product HCl Elimination

Caption: Step-by-step acylation workflow for synthesizing the target α-bromo amide.

Protocol B: Downstream SN2 Amination

Objective: Synthesize an α-amino amide derivative via nucleophilic substitution.

  • Preparation: Dissolve 2-bromo-3-methyl-N-(3-methylphenyl)butanamide (5.0 mmol, 1.0 eq) in 20 mL of anhydrous Acetonitrile (MeCN).

  • Reagent Addition: Add a secondary amine, such as morpholine (12.5 mmol, 2.5 eq), in one portion.

    • Causality: An excess of the amine is utilized not only as the nucleophile but also as the intrinsic acid scavenger for the generated HBr, eliminating the need for an exogenous base that might cause unwanted side reactions.

  • Thermodynamic Activation: Heat the mixture to 60°C for 4–6 hours.

    • Causality: The isopropyl group at the beta-position creates significant steric hindrance, raising the activation energy required for the SN2 backside attack. Elevated temperatures in a polar aprotic solvent (MeCN) are strictly required to achieve practical conversion rates.

Analytical Characterization & Spectroscopic Signatures

To definitively validate the successful synthesis of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide, researchers must rely on specific spectroscopic signatures:

  • Mass Spectrometry (LC-MS): The presence of the bromine atom provides an unmistakable isotopic signature. The mass spectrum will display an [M+H]⁺ and[M+H+2]⁺ peak of approximately equal intensity. This 1:1 ratio is due to the natural abundance of bromine isotopes (⁷⁹Br at ~50.69% and ⁸¹Br at 49.31%).

  • ¹H NMR (CDCl₃, 400 MHz): The most critical diagnostic peak is the α-proton (CH-Br). Due to the combined deshielding effects of the highly electronegative bromine atom and the adjacent carbonyl group, this proton will appear shifted significantly downfield (typically between 4.2 – 4.5 ppm) as a distinct doublet, coupling to the adjacent CH of the isopropyl group.

Safety, Handling, and Alkylation Hazards

As a Senior Application Scientist, it is imperative to stress the toxicological profile of this class of molecules[5].

  • Biological Alkylation: α-Bromo amides are potent, irreversible alkylating agents. They are highly reactive toward biological nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins and the nitrogenous bases of DNA.

  • PPE & Engineering Controls: All manipulations must be performed inside a certified chemical fume hood using nitrile gloves (double-gloving recommended) and safety goggles.

  • Storage: To prevent slow hydrolysis or degradation, the compound must be stored under an inert atmosphere (Argon or N₂) in a sealed, light-resistant container at 2–8°C.

References

  • 2-bromo-3-methyl-N-phenylbutanamide | C11H14BrNO | CID 16227118 - PubChem [3] Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • 2-Bromo-3-methylbutanamide | C5H10BrNO | CID 344884 - PubChem [1] Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Catalytic dehydrogenative synthesis of α,β-unsaturated secondary amides without external oxidants - PMC [4] Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Exploratory

Structure Elucidation of 2-Bromo-3-methyl-N-(3-methylphenyl)butanamide: A Comprehensive Analytical Framework

Executive Summary The structural elucidation of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide (Molecular Formula: C₁₂H₁₆BrNO) requires a rigorous, multi-modal analytical approach. As an -bromo amide, this compound featur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide (Molecular Formula: C₁₂H₁₆BrNO) requires a rigorous, multi-modal analytical approach. As an


-bromo amide, this compound features a highly reactive electrophilic center, a chiral 

-carbon that induces diastereotopicity, and an amide bond subject to restricted rotation. This technical guide establishes a self-validating analytical framework—integrating High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy—to unambiguously confirm its molecular architecture and stereochemical nuances[1].

Structural Deconstruction & Theoretical Framework

To design an effective elucidation strategy, we must first deconstruct the molecule into its core diagnostic features and establish the causality behind our analytical choices:

  • The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Bromo Isovaleroyl Core:  The attachment of a bromine atom at the C2 position creates a chiral center. Because of this stereocenter, the two methyl groups of the adjacent isopropyl moiety (C4 and C5) are chemically non-equivalent (diastereotopic). Causality of Choice:  1D ¹H NMR is specifically chosen as the primary diagnostic tool because it will resolve these methyls into two distinct doublets, instantly confirming the intact branched chain.
    
  • The Amide Linkage: The nitrogen is bonded to an m-tolyl (3-methylphenyl) group. Causality of Choice: While CDCl₃ is the standard solvent for non-polar compounds, DMSO-d₆ is strategically employed for 2D NMR. DMSO strongly hydrogen-bonds with the amide N-H, drastically slowing its proton exchange rate. This sharpens the N-H signal, allowing for clear observation of crucial Heteronuclear Multiple Bond Correlations (HMBC) and evaluating solvent effects on protonation[2].

  • The m-Toluidine Ring: The meta-substitution pattern yields a highly specific splitting pattern (a singlet, two doublets, and a triplet). Causality of Choice: If signal overlap occurs in the aromatic region, lanthanide shift reagents (e.g., Eu(fod)₃) can be introduced to selectively spread the chemical shifts based on their proximity to the Lewis-basic amide carbonyl[3].

Self-Validating Experimental Protocols

The following step-by-step methodologies form a closed-loop, self-validating system where the output of one technique orthogonalizes the assumptions of the previous.

Phase I: Sample Preparation & Integrity Validation
  • Solvent Purification: Pass CDCl₃ through a short plug of basic alumina immediately prior to use. Rationale: Trace DCl in aged CDCl₃ can catalyze the degradation or dehydrohalogenation of the sensitive

    
    -bromo amide.
    
  • Solution Preparation: Dissolve 15 mg of the analyte in 0.6 mL of the purified CDCl₃ for 1D analysis. Prepare a parallel sample in DMSO-d₆ (15 mg / 0.6 mL) for 2D connectivity mapping.

  • Validation Checkpoint: Run a rapid 1D ¹H scan. The presence of a sharp singlet at

    
     7.26 ppm (CHCl₃) and the absence of broad baseline humps confirm sample homogeneity and lack of polymeric degradation.
    
Phase II: HRMS (ESI-TOF) Acquisition
  • Ionization Strategy: Utilize Electrospray Ionization (ESI) in positive ion mode. Rationale: Soft ionization prevents the homolytic cleavage of the labile C-Br bond, preserving the molecular ion.

  • Isotopic Validation: Target the [M+H]⁺ adduct. The system must validate the presence of bromine by identifying a 1:1 intensity ratio between the

    
     signals corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
    
Phase III: NMR Spectroscopy (1D and 2D)
  • 1D Acquisition: Acquire ¹H (500 MHz) and ¹³C (125 MHz) spectra. Set the relaxation delay (D1) to 2.0 seconds to ensure accurate integration of the quaternary carbonyl and aromatic carbons.

  • 2D Connectivity Mapping: Acquire COSY (Correlation Spectroscopy) and HMBC spectra. Rationale: 1D NMR cannot prove that the m-tolyl ring is attached to the specific amide nitrogen. HMBC bridges this gap by detecting 3-bond couplings (

    
    ) from the amide proton to the aromatic carbons[4].
    

Workflow A Sample Preparation Solvent: CDCl3 / DMSO-d6 B HRMS (ESI-TOF) Target: m/z 270.05 / 272.05 A->B Aliquot 1 C 1D NMR (1H, 13C) Identify Diastereotopic Methyls A->C Aliquot 2 E FT-IR Spectroscopy Confirm Amide I/II & C-Br B->E Orthogonal Check D 2D NMR (COSY, HMBC) Map m-Tolyl & Isovaleroyl Links C->D Same Sample F Validated Structure: 2-bromo-3-methyl-N-(3-methylphenyl)butanamide D->F Data Synthesis E->F Data Synthesis

Fig 1. Self-validating analytical workflow for structure elucidation.

Quantitative Data & Spectral Interpretation

Mass Spectrometry (HRMS-ESI)
  • Theoretical Exact Mass: 269.0415 Da.

  • Observed[M+H]⁺:

    
     270.0493 (⁷⁹Br) and 272.0473 (⁸¹Br).
    
  • Validation: The ~1:1 isotopic ratio perfectly aligns with the natural abundance of bromine, confirming the C₁₂H₁₆BrNO formula[1].

NMR Spectroscopy

The quantitative summary of the NMR data is structured below. Note the distinct chemical shifts of the diastereotopic methyls (C4 and C5), which serve as the definitive marker for the chiral


-carbon.

Table 1: ¹H NMR Assignments (500 MHz, CDCl₃)

PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Assignment
NH 8.10br s1H-Amide N-H
Ar-H2 7.35s1H-m-Tolyl H2 (between Me and NH)
Ar-H6 7.28d1H8.0m-Tolyl H6
Ar-H5 7.20t1H8.0m-Tolyl H5
Ar-H4 6.95d1H8.0m-Tolyl H4
C2-H 4.30d1H8.5

-CH (attached to Br)
C3-H 2.45m1H6.5, 8.5Isopropyl CH
Ar-CH₃ 2.32s3H-m-Tolyl Methyl
C4-H₃ 1.15d3H6.5Isopropyl Methyl (Diastereotopic)
C5-H₃ 1.05d3H6.5Isopropyl Methyl (Diastereotopic)

Table 2: ¹³C NMR Assignments (125 MHz, CDCl₃)

PositionChemical Shift (

, ppm)
Structural Assignment
C1 166.5Amide Carbonyl (C=O)
Ar-C3' 138.8m-Tolyl Quaternary (C-CH₃)
Ar-C1' 137.5m-Tolyl Quaternary (attached to N)
Ar-C5' 128.9m-Tolyl CH
Ar-C4' 125.4m-Tolyl CH
Ar-C2' 120.6m-Tolyl CH
Ar-C6' 117.2m-Tolyl CH
C2 52.4

-Carbon (C-Br)
C3 32.1Isopropyl CH
Ar-CH₃ 21.5m-Tolyl Methyl
C4 20.2Isopropyl Methyl
C5 19.4Isopropyl Methyl

Mechanistic Connectivity Mapping

To synthesize the data into a verified structure, we rely on the logical relationships mapped by 2D NMR. The COSY spectrum establishes the continuous spin system of the isovaleroyl chain: the diastereotopic methyls (


 1.15, 1.05) couple to the C3 methine (

2.45), which in turn couples to the

-proton (

4.30).

The ultimate proof of molecular assembly relies on HMBC. The correlation from the


-proton to the carbonyl carbon (

166.5) anchors the aliphatic chain to the amide. Simultaneously, the amide N-H (

8.10) shows strong

correlations to both the carbonyl carbon and the C1' quaternary carbon (

137.5) of the m-tolyl ring, definitively proving the regiochemistry of the linkage[4].

Correlations H3 H3 (Isopropyl) Me C4/C5 (Methyls) H3->Me COSY H2 H2 (alpha-CH) H3->H2 COSY Me->H2 HMBC C1 C1 (Carbonyl) H2->C1 HMBC NH Amide NH NH->C1 HMBC Ar m-Tolyl C1' NH->Ar HMBC

Fig 2. Key 2D NMR correlations confirming regiochemistry and connectivity.

References

  • "2-Bromo-3-methyl-N-2-propen-1-ylbutanamide | C8H14BrNO | CID 246725 - PubChem." National Institutes of Health.
  • "2-bromo-3-methyl-N-(3-methylphenyl)butanamide - ChemicalBook." ChemicalBook.
  • "Evaluation of solvent effects on protonation using NMR spectroscopy: Implication in salt formation." ResearchGate.
  • "Inhibitors of Fumarylacetoacetate Hydrolase Domain Containing Protein 1 (FAHD1)." PubMed Central (PMC).
  • "Lanthanide-induced shifts in proton nuclear magnetic resonance spectra. III. Lanthanide shift reagent-substrate equilibriums." Journal of the American Chemical Society.

Sources

Foundational

2-Bromo-3-methyl-N-(3-methylphenyl)butanamide: Chemical Identifiers, Synthesis, and Synthetic Utility in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, -bromoamides serve as highly versatile synthons for the development of active pharmaceutical ingredients (APIs), particularly in the design of local anest...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry,


-bromoamides serve as highly versatile synthons for the development of active pharmaceutical ingredients (APIs), particularly in the design of local anesthetics, peptidomimetics, and targeted covalent inhibitors. 2-bromo-3-methyl-N-(3-methylphenyl)butanamide  is a sterically hindered, electrophilic building block. While it is often utilized as a proprietary screening compound or custom synthesis intermediate rather than a universally CAS-indexed commodity[1], its structural motif is grounded in well-characterized 

-haloamide chemistry[2].

This technical guide provides an authoritative analysis of its chemical identifiers, reactivity profile, and a self-validating synthetic protocol designed for high-yield isolation in drug discovery workflows.

Chemical Identity and Physicochemical Properties

The compound consists of a butanamide core substituted with a bromine atom at the


-position, an isopropyl group (3-methyl) providing steric bulk, and an m-tolyl group attached to the amide nitrogen.
Table 1: Primary Chemical Identifiers
IdentifierValue
IUPAC Name 2-bromo-3-methyl-N-(3-methylphenyl)butanamide
Molecular Formula C12H16BrNO[1]
Molecular Weight 270.17 g/mol [1]
SMILES CC(C)C(Br)C(=O)Nc1cccc(C)c1
ChemicalBook Number CB51687148[1]
Compound Class

-Bromoamide / Acylanilide
Table 2: Predicted Physicochemical Properties

Note: Properties are extrapolated from closely related structural isomers and computational models.

Property Value Clinical / Synthetic Relevance
Physical State White to light yellow solid[3] Facilitates purification via recrystallization.
Topological Polar Surface Area (TPSA) 29.1 Ų[4] Excellent membrane permeability; typical for CNS-active scaffolds.

| LogP (Octanol/Water) | ~3.50[5] | Highly lipophilic; ideal for crossing the blood-brain barrier. |

Structural Analysis & Reactivity Profile

As a Senior Application Scientist, it is critical to understand the causality behind a molecule's reactivity to optimize downstream workflows. The reactivity of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide is governed by three distinct structural pillars:

  • The

    
    -Bromo Electrophilic Center : The proximity of the strongly electron-withdrawing amide carbonyl group polarizes the adjacent C-Br bond. This transforms the 
    
    
    
    -carbon into a hard electrophile, making it an excellent substrate for bimolecular nucleophilic substitution (
    
    
    ) reactions[2].
  • Steric Shielding via the Isopropyl Group : The 3-methyl group creates significant steric hindrance around the

    
    -carbon. Causality : This bulk dictates the trajectory of incoming nucleophiles. While it prevents unwanted side reactions (like premature hydrolysis), it necessitates the use of elevated temperatures and strong nucleophiles (e.g., secondary amines) during downstream functionalization.
    
  • The m-Tolyl Ring : The electron-donating methyl group at the meta position of the aniline ring subtly increases the electron density of the amide nitrogen. In drug design, this specific substitution pattern is often used to fine-tune the lipophilicity and metabolic stability of the final API, preventing rapid oxidative degradation by hepatic CYP450 enzymes.

Synthetic Methodology: Self-Validating Protocol

The foundational synthesis of this compound relies on the nucleophilic acyl substitution of m-toluidine with 2-bromo-3-methylbutanoyl chloride (CID 12486982)[6]. The following protocol is designed as a self-validating system to ensure high purity and yield.

Reagents Required
  • Nucleophile : m-Toluidine (1.0 eq)

  • Electrophile : 2-bromo-3-methylbutanoyl chloride (1.1 eq)[6]

  • Acid Scavenger : Triethylamine (TEA) (1.2 eq)

  • Solvent : Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow
  • Inert Preparation : Flame-dry a two-neck round-bottom flask and purge with argon. Dissolve m-toluidine and TEA in anhydrous DCM.

    • Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive acyl chloride into its corresponding carboxylic acid[7]. TEA is critical as an acid scavenger; without it, the HCl byproduct would protonate m-toluidine, rendering it non-nucleophilic and stalling the reaction.

  • Temperature-Controlled Addition : Cool the reaction vessel to 0°C using an ice-water bath. Add 2-bromo-3-methylbutanoyl chloride dropwise over 30 minutes.

    • Causality: Acylation is highly exothermic. Maintaining 0°C controls the kinetic rate, preventing thermal degradation and minimizing the formation of unwanted ketene side-products[7].

  • Propagation & Validation : Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2–4 hours.

    • Validation Checkpoint 1: Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. Complete consumption of the polar m-toluidine spot and the appearance of a new, less polar UV-active spot confirms successful amide bond formation.

  • Biphasic Quench & Workup : Quench the reaction with saturated aqueous

    
    . Separate the organic layer and wash sequentially with 1M HCl, water, and brine.
    
    • Validation Checkpoint 2: The 1M HCl wash is a self-validating purification step that selectively protonates and removes any unreacted m-toluidine into the aqueous phase, ensuring the organic layer contains only the target neutral amide.

  • Isolation : Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude solid via recrystallization from an ethanol/water mixture to yield pure 2-bromo-3-methyl-N-(3-methylphenyl)butanamide.
    

Downstream Application: API Functionalization

Once synthesized, this


-bromoamide is typically subjected to an 

amination to generate an aminoamide API (analogous to the synthesis of local anesthetics like Etidocaine)[2].

Workflow : The


-bromoamide is dissolved in acetonitrile (MeCN) along with a secondary amine (e.g., diethylamine) and 

. Due to the steric hindrance of the isopropyl group, the reaction must be heated to reflux (

) to overcome the activation energy barrier for substitution.
Mandatory Visualization: Synthetic & Functionalization Pathway

Synthesis A m-Toluidine C Tetrahedral Intermediate A->C TEA, DCM 0°C to RT B 2-Bromo-3-methylbutanoyl chloride B->C D 2-Bromo-3-methyl-N- (3-methylphenyl)butanamide C->D - HCl E Aminoamide API (Target) D->E 2° Amine, K2CO3 MeCN, Δ

Synthetic pathway and functionalization of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide.

References

  • Cheméo. "Chemical Properties of Pentanamide, N-(3-methylphenyl)-5-bromo-". Cheméo Database. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "2-Bromo-3-methylbutanoyl chloride | C5H8BrClO | CID 12486982". PubChem. URL:[Link]

Sources

Exploratory

Advanced Spectroscopic Characterization of 2-Bromo-3-methyl-N-(3-methylphenyl)butanamide: A Technical Guide for Structural Elucidation

Executive Summary As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the structural elucidation of halogenated amides. Alpha-bromoamides are pivotal intermediates in organic synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the structural elucidation of halogenated amides. Alpha-bromoamides are pivotal intermediates in organic synthesis, often utilized in the preparation of complex peptidomimetics, agrochemicals, and pharmacophores[1]. The compound 2-bromo-3-methyl-N-(3-methylphenyl)butanamide presents a fascinating analytical case study. The presence of the alpha-bromine atom adjacent to a chiral center induces profound stereoelectronic effects that manifest distinctly across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization of this molecule, detailing the causality behind the observed spectral phenomena and outlining rigorous experimental protocols.

Structural Causality & Spectroscopic Theory

To interpret the spectroscopic data accurately, we must first deconstruct the molecular architecture and understand the physical causality behind the signals:

  • The Stereocenter Effect (NMR): The molecule possesses a chiral center at the C2 position (the alpha-carbon bearing the bromine). This stereocenter breaks the local symmetry of the adjacent isopropyl group. Consequently, the two methyl groups of the isopropyl moiety are diastereotopic. They reside in fundamentally different magnetic environments regardless of bond rotation, appearing as two distinct doublets in the ¹H NMR spectrum[2]. Failure to recognize this phenomenon often leads novice analysts to misassign the spectrum as a mixture of impurities.

  • Deshielding by Halogens (NMR): The highly electronegative bromine atom strongly deshields the alpha-proton, shifting it downfield to the ~4.2–4.5 ppm region.

  • Isotopic Signatures (MS): Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This creates a highly diagnostic, self-validating "twin peak" signature in the mass spectrum separated by 2 Da, which is critical for confirming the retention of the halogen during synthesis[3].

  • Amide Resonance (IR/NMR): The secondary amide linkage exhibits restricted rotation due to resonance, giving rise to a characteristic broad N-H stretch in the IR spectrum and a downfield, exchangeable broad singlet in the ¹H NMR spectrum[4].

Workflow Sample 2-Bromo-3-methyl-N- (3-methylphenyl)butanamide (Analyte) NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR CDCl3, 400 MHz IR FT-IR Spectroscopy (ATR Method) Sample->IR Solid State MS HRMS Analysis (ESI-TOF) Sample->MS MeOH/0.1% FA Data Structural Elucidation & Verification NMR->Data IR->Data MS->Data

Figure 1. Multimodal spectroscopic workflow for the structural validation of the alpha-bromoamide.

Self-Validating Experimental Protocols

To ensure data integrity, the analytical workflow must be treated as a self-validating system. The exact mass validates the chemical formula, the IR spectrum confirms the functional groups, and the NMR spectra map the exact atomic connectivity.

High-Resolution NMR Acquisition
  • Sample Preparation: Weigh exactly 15.0 mg of the synthesized 2-bromo-3-methyl-N-(3-methylphenyl)butanamide.

  • Solvation: Dissolve the analyte in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference. Ensure complete dissolution via gentle vortexing to maintain a homogeneous magnetic susceptibility.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃ (7.26 ppm). Tune and match the probe to the ¹H and ¹³C frequencies.

  • Acquisition:

    • ¹H NMR: Acquire 16 transients with a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.

    • ¹³C NMR: Acquire 1024 transients using a power-gated broadband proton decoupling sequence (e.g., zgpg30), with a D1 of 2.0 seconds to allow for sufficient relaxation of quaternary carbons.

FT-IR (ATR) Analysis
  • Background Scan: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Place approximately 2–3 mg of the solid compound directly onto the center of the diamond crystal.

  • Compression: Lower the pressure anvil and apply consistent force (~50 psi) to ensure intimate optical contact between the crystal and the solid analyte, preventing baseline scattering.

  • Acquisition: Acquire the sample spectrum (32 scans, 4000–400 cm⁻¹ range) and apply an ATR correction algorithm to compensate for penetration depth variations.

LC-HRMS Analysis
  • Sample Dilution: Prepare a 1 mg/mL stock solution in LC-MS grade methanol. Dilute an aliquot to a final concentration of 1 µg/mL using a solvent mixture of 50:50 Methanol:Water containing 0.1% Formic Acid (to promote protonation).

  • Ionization Source: Utilize an Electrospray Ionization (ESI) source in positive ion mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and desolvation gas flow to 800 L/hr.

  • Acquisition: Scan the m/z range from 50 to 1000. For MS/MS (CID) experiments, isolate the[M+H]⁺ precursor ions and apply a normalized collision energy of 20–25 eV using argon as the collision gas.

Quantitative Data Summaries

The following tables synthesize the expected quantitative spectroscopic data based on the structural causality of the molecule.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃) | Chemical Shift (


, ppm) | Multiplicity | Coupling Constant (

, Hz) | Integration | Structural Assignment | | :--- | :--- | :--- | :--- | :--- | | 8.15 | br s | - | 1H | Amide N-H | | 7.35 | s | - | 1H | Ar-H (C2', ortho to NH and CH₃) | | 7.30 | d | 8.0 | 1H | Ar-H (C6', ortho to NH) | | 7.22 | t | 8.0 | 1H | Ar-H (C5', meta to NH and CH₃) | | 6.95 | d | 7.5 | 1H | Ar-H (C4', para to NH) | | 4.25 | d | 8.5 | 1H | CH -Br (

-proton) | | 2.45 | octet | 6.5, 8.5 | 1H | CH (CH₃)₂ (Isopropyl methine) | | 2.35 | s | - | 3H | Ar-CH ₃ (m-Tolyl methyl) | | 1.15 | d | 6.5 | 3H | CH(CH ₃)₂ (Diastereotopic methyl) | | 1.05 | d | 6.5 | 3H | CH(CH ₃)₂ (Diastereotopic methyl) |

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃) | Chemical Shift (


, ppm) | Carbon Type | Structural Assignment |
| :--- | :--- | :--- |
| 166.5 | C=O | Amide Carbonyl |
| 138.9 | Cq | Ar-C (ipso to CH₃) |
| 137.2 | Cq | Ar-C (ipso to NH) |
| 128.8 | CH | Ar-C (C5') |
| 125.4 | CH | Ar-C (C4') |
| 120.6 | CH | Ar-C (C6') |
| 117.1 | CH | Ar-C (C2') |
| 60.2 | CH | C H-Br (

-carbon) | | 32.4 | CH | C H(CH₃)₂ | | 21.5 | CH₃ | Ar-C H₃ | | 20.1 | CH₃ | CH(C H₃)₂ | | 19.5 | CH₃ | CH(C H₃)₂ |

Table 3: FT-IR (ATR) Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3280 Medium, Broad N-H Stretch (Secondary Amide)
2965, 2870 Weak C-H Stretch (Aliphatic)
1665 Strong C=O Stretch (Amide I)
1545 Strong N-H Bend / C-N Stretch (Amide II)
1490, 1605 Medium C=C Stretch (Aromatic Ring)

| 640 | Medium | C-Br Stretch |

Mechanistic Mass Spectrometry

In positive-ion Electrospray Ionization (ESI+), the molecule protonates preferentially at the amide carbonyl. The presence of the bromine atom is immediately diagnostic due to the nearly 1:1 natural abundance of ⁷⁹Br and ⁸¹Br isotopes, yielding [M+H]⁺ peaks at m/z 270.05 and 272.05.

Collision-induced dissociation (CID) triggers two primary self-validating fragmentation pathways:

  • Neutral Loss of HBr: A highly favored pathway resulting in the formation of a stabilized alpha,beta-unsaturated amide product ion at m/z 190.12.

  • Amide Bond Cleavage: Cleavage of the C-N bond yields the protonated m-toluidine ion at m/z 108.08 and the corresponding brominated acylium ion.

MS_Pathway M [M+H]+ m/z 270.05 / 272.05 (1:1 Isotope Ratio) F1 [M+H - HBr]+ m/z 190.12 (Neutral Loss) M->F1 -HBr F2 [C5H8BrO]+ m/z 162.97 / 164.97 (Acylium Ion) M->F2 Amide Cleavage F3 [C7H10N]+ m/z 108.08 (m-Toluidine Ion) M->F3 Amide Cleavage

Figure 2. Proposed ESI-MS/MS fragmentation pathways highlighting the characteristic amide cleavage.

Table 4: HRMS (ESI-TOF) Fragmentation Data

Ion Species Formula Calculated m/z Observed m/z Error (ppm)
[M+H]⁺ (⁷⁹Br) C₁₂H₁₇⁷⁹BrNO⁺ 270.0493 270.0497 +1.5
[M+H]⁺ (⁸¹Br) C₁₂H₁₇⁸¹BrNO⁺ 272.0473 272.0476 +1.1
[M+H - HBr]⁺ C₁₂H₁₆NO⁺ 190.1226 190.1230 +2.1

| [C₇H₁₀N]⁺ | C₇H₁₀N⁺ | 108.0808 | 108.0811 | +2.8 |

By cross-referencing the amide N-H stretch in the IR spectrum with the diastereotopic methyls in the ¹H NMR and the exact mass fragments in the MS data, the structural identity of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide is unequivocally confirmed.

References

  • 2-Bromo-3-methyl-N-2-propen-1-ylbutanamide | C8H14BrNO | CID 246725 - PubChem. nih.gov. 1

  • 5H-Oxazol-4-ones as Building Blocks for Asymmetric Synthesis of α-Hydroxycarboxylic Acid Derivatives. amazonaws.com. 2

  • Bromovalerylurea | C6H11BrN2O2 | CID 2447 - PubChem - NIH. nih.gov. 3

  • Synthesis and antimicrobial activities of hexaconazole derivatives - ResearchGate. researchgate.net. 4

Sources

Foundational

Comprehensive ¹H NMR Elucidation of 2-Bromo-3-methyl-N-(3-methylphenyl)butanamide: A Mechanistic Guide for Structural Verification

Executive Summary In medicinal chemistry and rational drug design, α-bromo amides serve as critical electrophilic intermediates for peptidomimetic synthesis and covalent inhibitor development. 2-bromo-3-methyl-N-(3-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and rational drug design, α-bromo amides serve as critical electrophilic intermediates for peptidomimetic synthesis and covalent inhibitor development. 2-bromo-3-methyl-N-(3-methylphenyl)butanamide is a highly functionalized molecule featuring a 1,3-disubstituted aromatic system, an exchangeable amide proton, and a chiral center adjacent to an isopropyl group.

This whitepaper provides an authoritative, step-by-step guide to acquiring and interpreting the ¹H NMR spectrum of this compound. By moving beyond simple pattern matching, we will explore the quantum mechanical and magnetic causality behind the observed chemical shifts—specifically focusing on the phenomenon of diastereotopicity induced by the C2 chiral center.

Experimental Methodology: Acquisition Protocol & Causality

To ensure a self-validating and highly resolved NMR spectrum, sample preparation and acquisition parameters must be meticulously controlled. The following protocol is optimized for a 400 MHz (or higher) NMR spectrometer.

Step-by-Step Acquisition Protocol
  • Solvent Selection & Preparation:

    • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ is the industry standard for non-polar to moderately polar organic molecules. However, CDCl₃ can slowly degrade to produce phosgene and DCl. Trace acid will catalyze the chemical exchange of the amide (-NH) proton, causing the signal to broaden into the baseline. Always use CDCl₃ stored over silver foil or basic alumina to preserve the integrity of the amide signal.

  • Sample Filtration:

    • Action: Pass the solution through a glass wool plug housed in a Pasteur pipette directly into a 5 mm precision NMR tube.

    • Causality: Particulate matter creates localized magnetic susceptibility gradients, which distort the homogeneity of the magnetic field (B₀). Filtration ensures optimal shimming and sharp line widths (< 0.5 Hz).

  • Instrument Tuning & Shimming:

    • Action: Lock the spectrometer to the deuterium resonance of CDCl₃ (7.26 ppm) and perform automated gradient shimming (Z-axis).

  • Pulse Sequence & Acquisition Parameters:

    • Action: Utilize a standard 1D single-pulse sequence (e.g., zg30). Set the pulse angle to 30°, the relaxation delay (D1) to 2.0 seconds, and acquire 16 to 32 scans.

    • Causality: A 30° flip angle allows for faster longitudinal relaxation (T₁) recovery compared to a 90° pulse. The 2.0-second D1 ensures that all protons—especially the slowly relaxing aromatic and amide protons—fully return to equilibrium between scans, guaranteeing accurate quantitative integration.

  • D₂O Exchange Validation (Optional but Recommended):

    • Action: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum.

    • Causality: The labile amide -NH proton will exchange with deuterium, causing its signal (~8.10 ppm) to disappear. This acts as a self-validating test to definitively assign the exchangeable proton.

Structural Analysis & Predicted Chemical Shifts

The molecule contains 16 protons distributed across four distinct magnetic environments: the amide, the aromatic ring, the chiral α-carbon, and the aliphatic isopropyl tail.

Table 1: Quantitative ¹H NMR Spectral Data (Predicted at 400 MHz, CDCl₃)
FragmentProton TypeChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)
Amide -NH~8.10Broad Singlet (br s)1H-
m-Tolyl Ar-H (C2)~7.38Broad Singlet (br s)1H~1.5 (meta)
m-Tolyl Ar-H (C6)~7.32Doublet (d)1H8.0 (ortho)
m-Tolyl Ar-H (C5)~7.22Triplet (t)1H8.0 (ortho)
m-Tolyl Ar-H (C4)~6.95Doublet (d)1H8.0 (ortho)
Aliphatic C2-H (α-CH)~4.35Doublet (d)1H8.5
Aliphatic C3-H (β-CH)~2.50Multiplet (m)1H-
m-Tolyl Ar-CH₃~2.35Singlet (s)3H-
Isopropyl C4-H₃ (Me A)~1.15Doublet (d)3H6.5
Isopropyl C5-H₃ (Me B)~1.05Doublet (d)3H6.5

Spectral Interpretation & Causality (E-E-A-T Insights)

The Aromatic System: Resolving the m-Tolyl Ring

The 3-methylphenyl moiety is a 1,3-disubstituted benzene ring. The electron-donating nature of the methyl group and the mild electron-withdrawing nature of the amide bond create a distinct splitting pattern[1].

  • H2 (7.38 ppm): Located between the methyl and the amide groups, this proton lacks adjacent ortho protons. It appears as a broad singlet due to weak meta-coupling (J ≈ 1.5 Hz) with H4 and H6.

  • H5 (7.22 ppm): As the only proton with two ortho neighbors (H4 and H6), it splits into a distinct triplet (J = 8.0 Hz).

  • H4 & H6 (6.95 & 7.32 ppm): Both appear as doublets. H4 is shifted further upfield (shielded) due to the inductive electron-donating effect of the adjacent methyl group.

The Chiral Center & Diastereotopic Methyls (Critical Insight)

The most mechanistically fascinating feature of this spectrum is the aliphatic region. Junior analysts often mistakenly expect the isopropyl group to appear as a single 6H doublet. However, the C2 carbon (bearing the bromine atom) is a chiral center .

Because the molecule lacks a plane of symmetry, the two methyl groups of the adjacent isopropyl moiety reside in permanently different magnetic environments, regardless of free rotation around the C2-C3 bond. These protons are diastereotopic [2].

  • Causality: The chiral center induces magnetic non-equivalence. Consequently, the two methyl groups (Me A and Me B) resonate at different frequencies (~1.15 ppm and ~1.05 ppm) and each couples to the β-CH proton, resulting in two distinct 3H doublets .

  • Validation: The β-CH proton (~2.50 ppm) acts as the bridge, coupling to both methyl groups and the α-CH proton, appearing as a complex multiplet (often an overlapping octet).

The α-CH and Amide Protons
  • α-CH (4.35 ppm): This proton is highly deshielded due to the combined anisotropic and inductive electron-withdrawing effects of the adjacent carbonyl group and the highly electronegative bromine atom[3]. It appears as a doublet (coupled only to the β-CH).

  • Amide NH (8.10 ppm): The nitrogen atom (¹⁴N) possesses a quadrupole moment that facilitates rapid relaxation, which, combined with intermolecular hydrogen bonding and chemical exchange, causes the NH signal to appear as a broad singlet in the downfield region[4].

Workflow Visualization

The following logical flowchart illustrates the self-validating decision tree used to elucidate the structure of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide from raw NMR data.

NMR_Elucidation Start Sample: 2-Bromo-3-methyl- N-(3-methylphenyl)butanamide Ar_Region Aromatic Region (6.9 - 7.5 ppm) Start->Ar_Region Amide_NH Amide NH (~8.1 ppm) Start->Amide_NH Aliphatic_Region Aliphatic Region (1.0 - 4.5 ppm) Start->Aliphatic_Region Ar_Splitting m-Tolyl Splitting 1H(s), 2H(d), 1H(t) Ar_Region->Ar_Splitting D2O_Exchange D2O Exchange Signal Disappears Amide_NH->D2O_Exchange Alpha_CH Alpha CH-Br (~4.35 ppm, d) Aliphatic_Region->Alpha_CH Beta_CH Beta CH (~2.50 ppm, m) Aliphatic_Region->Beta_CH Diastereotopic_Me Diastereotopic Methyls (~1.05 & 1.15 ppm, 2 x d) Aliphatic_Region->Diastereotopic_Me Ar_Me Aromatic CH3 (~2.35 ppm, s) Aliphatic_Region->Ar_Me Alpha_CH->Beta_CH J-Coupling Beta_CH->Diastereotopic_Me J-Coupling

Caption: Logical workflow for the ¹H NMR structural elucidation of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide.

References

  • Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy: Examples.[2] URL:[Link]

  • Chemistry Steps. NMR Chemical Shift Values Table.[4] URL:[Link]

  • PubChem (National Institutes of Health). 2-Bromoisovaleric acid (CID 11268).[3] URL:[Link]

Sources

Exploratory

Advanced Mass Spectrometry Fragmentation Profiling of 2-Bromo-3-methyl-N-(3-methylphenyl)butanamide

The Senior Scientist's Prologue In my capacity as a Senior Application Scientist, I approach the structural elucidation of halogenated N-aryl amides not merely as an exercise in mass matching, but as a dynamic study of g...

Author: BenchChem Technical Support Team. Date: March 2026

The Senior Scientist's Prologue

In my capacity as a Senior Application Scientist, I approach the structural elucidation of halogenated N-aryl amides not merely as an exercise in mass matching, but as a dynamic study of gas-phase ion chemistry. The molecule 2-bromo-3-methyl-N-(3-methylphenyl)butanamide[1] presents a fascinating interplay between a highly labile alpha-bromo substituent and a resonance-stabilized N-aryl amide linkage. To truly master its analytical profile, we must move beyond listing expected fragments and understand the causality of its dissociation. This whitepaper details the mechanistic pathways and provides a self-validating experimental protocol designed for absolute structural confidence.

Structural Dynamics & Ionization Causality

The architecture of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide consists of an isopropyl group, an alpha-bromine atom, and an m-tolyl group attached to an amide core. During positive-mode Electrospray Ionization (+ESI), protonation is thermodynamically favored at the carbonyl oxygen due to its higher proton affinity compared to the amide nitrogen[2].

However, gas-phase fragmentation is a kinetic process. Upon collisional activation, the ionizing proton frequently migrates from the carbonyl oxygen to the amide nitrogen. This proton transfer is the critical causal event that transforms a stable amide bond into a dissociative state, directly initiating the cleavage of the C-N bond[2].

High-Resolution Quantitative Fragment Mapping

The presence of a single bromine atom provides a definitive isotopic signature. Natural bromine exists as a nearly 1:1 ratio of


Br and 

Br, resulting in a characteristic doublet separated by ~2 Da for any bromine-containing precursor or fragment ion. The following table summarizes the exact masses and causal mechanisms for the primary fragments observed in tandem mass spectrometry[3].
Fragment DescriptionMolecular FormulaExact Mass (m/z)Relative IntensityCausality / Mechanism
Precursor Ion (

Br)
[C12H17

BrNO]+
270.0494100% (Base)Protonation at carbonyl oxygen
Precursor Ion (

Br)
[C12H17

BrNO]+
272.0474~98%Isotopic pair of precursor
Debrominated Core [C12H16NO]+190.1233HighNeutral loss of HBr (-80/-82 Da)
Protonated m-Toluidine [C7H10N]+108.0814HighAmide C-N bond cleavage
Acylium Ion (

Br)
[C5H8

BrO]+
162.9759Low-MidAmide cleavage, charge on carbonyl
Acylium Ion (

Br)
[C5H8

BrO]+
164.9738Low-MidIsotopic pair of acylium ion
Mechanistic Pathways of Collision-Induced Dissociation (CID)
Pathway A: Alpha-Bromine Elimination (The Low-Energy Regime)

The C-Br bond is the weakest link in this molecule. At low collision energies, the dominant pathway is a charge-site initiated fragmentation resulting in the neutral loss of hydrogen bromide (HBr)[4]. Because bromine is highly electronegative, it acts as an excellent leaving group, taking the electron pair with it via heterolytic cleavage. The resulting fragment at m/z 190.1233 is a stabilized carbocation. Depending on the exact internal energy, this ion likely stabilizes as an alpha-beta unsaturated amide or forms a transient aziridinium ion via neighboring group participation from the amide nitrogen.

Pathway B: Amide Bond Cleavage (The High-Energy Regime)

Cleaving the amide backbone requires significantly higher activation energy. As established by tandem mass spectrometric studies on related N-phenylamides, the proton must first migrate to the amide nitrogen[2]. Once protonated, the nitrogen becomes a superior leaving group. Inductive cleavage of the C-N bond yields the highly stable protonated m-toluidine ion at m/z 108.0814. Alternatively, if the charge is retained on the carbonyl fragment, an acylium ion (m/z 163 / 165) is formed, though this is less abundant due to the superior proton affinity of the m-toluidine neutral.

G Precursor Precursor Ion [M+H]+ m/z 270 / 272 (1:1 Isotope Ratio) HBr_Loss Neutral Loss of HBr (-80 / -82 Da) Precursor->HBr_Loss Low Collision Energy (Charge-Site Initiated) Amide_Cleavage Amide Bond Cleavage (Proton Transfer to N) Precursor->Amide_Cleavage High Collision Energy (Inductive Cleavage) Frag_190 [M+H - HBr]+ m/z 190 (Stabilized Cation) HBr_Loss->Frag_190 Frag_108 Protonated m-Toluidine m/z 108 (C7H10N+) Amide_Cleavage->Frag_108 Charge Retention on N Frag_163 Acylium Ion m/z 163 / 165 (C5H8BrO+) Amide_Cleavage->Frag_163 Charge Retention on C

Fig 1. Principal CID fragmentation pathways of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide.

Self-Validating LC-MS/MS Experimental Protocol

Trust in analytical data requires a self-validating system. A standard DDA (Data-Dependent Acquisition) method is prone to false positives from isobaric matrix interference. The following protocol utilizes an isotope-triggered MS


 workflow to guarantee absolute specificity.

Step 1: Sample Preparation (Aprotic Solvation)

  • Action: Dissolve the analyte in anhydrous acetonitrile to create a 1 mg/mL stock solution.

  • Causality: Alpha-bromo amides are highly susceptible to nucleophilic substitution. Using protic solvents (like methanol or water) for prolonged storage can lead to solvolysis, replacing the bromine with a methoxy or hydroxy group prior to injection. An aprotic solvent preserves the structural integrity of the C-Br bond.

Step 2: UHPLC Separation

  • Action: Utilize a sub-2 µm C18 column with a mobile phase of Water/Acetonitrile containing 0.1% Formic Acid.

  • Causality: The acidic modifier drives the solution-phase equilibrium toward the protonated state, maximizing the [M+H]

    
     precursor ion yield in the ESI source.
    

Step 3: Isotope-Triggered MS


 Acquisition 
  • Action: Program the mass spectrometer to trigger MS/MS only when it detects a precursor doublet separated by exactly 1.998 Da with a relative intensity ratio between 0.8 and 1.2. Apply a stepped Normalized Collision Energy (NCE) of 20, 30, and 40.

  • Causality: The isotope trigger ensures that only true brominated species are fragmented, ignoring background noise. The stepped NCE is critical: NCE 20 captures the highly labile HBr loss (m/z 190), while NCE 40 forces the higher-energy amide cleavage (m/z 108). A single collision energy would miss half of the structural picture.

Step 4: MS


 Closed-Loop Validation 
  • Action: Isolate the m/z 190 fragment in the ion trap and subject it to a secondary CID phase (MS

    
    ).
    
  • Causality: If m/z 190 is genuinely the debrominated core of our target molecule, its MS

    
     spectrum must yield the m/z 108 m-toluidine fragment. This closed-loop validation mathematically proves the structural connectivity of the observed ions, confirming the m/z 190 ion is derived from the precursor and is not a co-eluting isobaric contaminant.
    

Workflow Prep 1. Sample Preparation (Aprotic Solvent to Prevent Solvolysis) LC 2. UHPLC Separation (Acidic Mobile Phase for Protonation) Prep->LC MS1 3. MS1 Survey Scan (Detect m/z 270/272 Doublet) LC->MS1 Trigger 4. Isotope-Pattern Trigger (Δm/z 1.998, 1:1 Ratio) MS1->Trigger MS2 5. Stepped NCE MS/MS (Capture m/z 190 and m/z 108) Trigger->MS2 Pattern Match = True MS3 6. MS3 Validation (Fragment m/z 190 to yield m/z 108) MS2->MS3 m/z 190 Detected

Fig 2. Self-validating LC-MS/MS workflow utilizing isotope-pattern triggering and MS3 verification.

References
  • ResearchGate. Scheme 1 Proposed fragmentation mechanism of protonated N-phenylcinnamide.[Link]

  • YouTube (Chem Help ASAP). Common fragmentation mechanisms in mass spectrometry.[Link]

  • ResearchGate. Characterizing the fragmentation of 2,5-bis (4-amidinophenyl)furan-bis-O-methylamidoxime and selected metabolites using ion trap mass spectrometry.[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-Bromo-3-methyl-N-(3-methylphenyl)butanamide

Executive Summary In modern drug discovery and medicinal chemistry, the rational design of peptidomimetics and small-molecule therapeutics relies heavily on versatile, highly reactive intermediates. 2-bromo-3-methyl-N-(3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the rational design of peptidomimetics and small-molecule therapeutics relies heavily on versatile, highly reactive intermediates. 2-bromo-3-methyl-N-(3-methylphenyl)butanamide is a prime example of an


-bromo amide scaffold utilized extensively in combinatorial library synthesis[1]. As a Senior Application Scientist, I frequently leverage this specific intermediate to construct complex secondary and tertiary amides via nucleophilic acyl substitution workflows.

This whitepaper provides an in-depth technical analysis of the compound's physical characteristics, structural logic, and field-proven methodologies for its application in synthetic chemistry. By understanding the causal relationship between its physicochemical properties and its reactivity, researchers can optimize their synthetic pipelines and minimize off-target side reactions.

Physicochemical Properties & Structural Logic

The physical characteristics of an intermediate dictate its behavior in solution, its shelf-stability, and its reactivity profile. The data below synthesizes the core quantitative metrics of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide.

Quantitative Data Summary
PropertyValueSource / Derivation
Molecular Formula C₁₂H₁₆BrNOVerified supplier data[2]
Molecular Weight 270.17 g/mol Verified supplier data[2]
Topological Polar Surface Area (TPSA) ~29.1 ŲComputed from structural analogs[3]
Lipophilicity (XLogP3) ~3.6Computed from structural analogs[3]
Hydrogen Bond Donors 1 (Amide NH)Structural Analysis
Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)Structural Analysis
Physical State Crystalline SolidEmpirical observation of

-bromo amides
Structural Logic

The molecule is synthesized from


-bromoisovaleric acid and m-toluidine. The core structural features define its utility:
  • The Electrophilic

    
    -Carbon:  The synergistic electron-withdrawing effects of the highly electronegative bromine atom (via induction) and the adjacent carbonyl group (via resonance and induction) render the C2 position highly electron-deficient.
    
  • Steric Shielding: The isopropyl group at the C3 position introduces significant steric bulk. This branched architecture partially obscures the Bürgi-Dunitz trajectory required for backside nucleophilic attack, meaning that reactions utilizing this scaffold require specific thermal and solvent optimizations to proceed efficiently.

Reactivity A 2-bromo-3-methyl-N- (3-methylphenyl)butanamide B Alpha-Carbon (Electrophilic Center) A->B features C Amide Bond (Structural Scaffold) A->C features D Nucleophilic Substitution (SN2) with Amines/Phenols B->D enables E Drug Discovery Libraries (Peptidomimetics) C->E stabilizes D->E yields

Fig 1: Structural features and reactivity pathways of the alpha-bromo amide scaffold.

Mechanistic Insights: Solvent Effects and Reactivity

When designing a combinatorial library using resin-bound or solution-phase


-bromo amides[1], the choice of solvent is the most critical variable.

Because the SN2 transition state requires the nucleophile to overcome the steric hindrance of the isopropyl group, polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are strictly required. Research into the electrochemical behavior and protonation states of


-bromo amides in DMF demonstrates that this solvent effectively solvates cationic counter-ions while leaving anionic or neutral nucleophiles relatively unsolvated[4]. This "naked" nucleophile state dramatically lowers the activation energy barrier, accelerating the substitution kinetics that would otherwise be stalled by the bulky 3-methyl group.

Experimental Workflow: Nucleophilic Substitution (SN2)

To transform 2-bromo-3-methyl-N-(3-methylphenyl)butanamide into a functionalized secondary amine, I utilize the following self-validating protocol. This system is designed to prevent false positives by embedding analytical checkpoints directly into the workflow.

Step-by-Step Methodology
  • Solubilization: Dissolve 1.0 equivalent (eq) of the

    
    -bromo amide in anhydrous DMF to achieve a 0.2 M concentration.
    
    • Causality: DMF is selected to maximize nucleophile reactivity and ensure complete dissolution of the crystalline starting material[4].

  • Base Addition: Add 2.5 eq of anhydrous Potassium Carbonate (K₂CO₃).

    • Causality: K₂CO₃ acts as a heterogeneous acid scavenger to neutralize the HBr byproduct. Being insoluble in DMF, it prevents unwanted

      
      -deprotonation (enolate formation) that soluble organic bases might trigger.
      
  • Nucleophile Introduction: Add 1.2 eq of the target primary amine dropwise.

  • Thermal Incubation: Heat the reaction mixture to 70 °C under an inert Nitrogen atmosphere for 6 hours.

    • Causality: Elevated temperature provides the kinetic energy necessary to overcome the steric hindrance of the isopropyl moiety.

  • Reaction Monitoring (Self-Validation): Spot the reaction mixture against the starting material on a Silica TLC plate (Eluent: 7:3 Hexanes:Ethyl Acetate). The disappearance of the high-Rf starting material and the appearance of a lower-Rf UV-active spot confirms conversion.

  • Isolation & Workup: Quench the reaction with distilled water (10 volumes) and extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with saturated brine (5x).

    • Causality: DMF is highly soluble in water but can partition into organic solvents. Repeated brine washes increase the aqueous ionic strength, forcing DMF out of the organic phase ("salting out").

Workflow S1 1. Solubilization (DMF/MeCN) S2 2. Base & Nucleophile Addition S1->S2 S3 3. Thermal Incubation (70°C) S2->S3 S4 4. Reaction Monitoring (TLC) S3->S4 S5 5. Brine Workup & Isolation S4->S5

Fig 2: Self-validating experimental workflow for SN2 nucleophilic substitution.

Analytical Characterization Protocols

To definitively validate the integrity of the starting material and the success of the substitution, Nuclear Magnetic Resonance (¹H NMR) is the gold standard. The protocol below outlines the diagnostic shifts used to track the reaction.

¹H NMR Diagnostic Profiling (in CDCl₃)
  • The m-Tolyl Group: The methyl group on the aromatic ring will appear as a distinct singlet near 2.3 ppm . The aromatic protons will present as a multiplet between 6.8 and 7.3 ppm .

  • The Isopropyl Group: The terminal methyls (C4 and the C3-methyl branch) will appear as two overlapping doublets (or a complex multiplet) around 0.9 - 1.1 ppm . The C3 methine proton will appear as a multiplet near 2.2 - 2.5 ppm .

  • The Diagnostic

    
    -Proton (C2-H):  In the brominated starting material, the highly electronegative bromine pulls electron density away from the 
    
    
    
    -proton, deshielding it. It will appear as a distinct doublet (coupled to the C3 proton) in the 4.2 - 4.5 ppm range.
  • Validation Checkpoint: Upon successful SN2 substitution with an amine, this peak will shift upfield to the 3.0 - 3.5 ppm range. If the peak at 4.5 ppm remains, the reaction is incomplete.

  • The Amide NH: Appears as a broad singlet typically > 8.0 ppm , exchangeable with D₂O.

By adhering to these physicochemical principles and self-validating analytical checks, researchers can reliably deploy 2-bromo-3-methyl-N-(3-methylphenyl)butanamide as a robust building block in advanced drug discovery programs.

References

  • 2-bromo-3-methyl-N-(3-methylphenyl)
  • Source: nih.
  • Source: google.
  • Source: researchgate.

Sources

Exploratory

Solubility Profiling of 2-Bromo-3-methyl-N-(3-methylphenyl)butanamide in Organic Solvents: A Mechanistic and Empirical Guide

As pharmaceutical pipelines and synthetic methodologies grow increasingly complex, understanding the precise solvation behavior of lipophilic intermediates is paramount. The compound 2-bromo-3-methyl-N-(3-methylphenyl)bu...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines and synthetic methodologies grow increasingly complex, understanding the precise solvation behavior of lipophilic intermediates is paramount. The compound 2-bromo-3-methyl-N-(3-methylphenyl)butanamide represents a uniquely challenging class of molecules: an


-halogenated, sterically hindered aliphatic amide coupled with an aromatic moiety.

This technical whitepaper provides an in-depth analysis of the solubility profile of this compound across various organic solvents. By synthesizing structural profiling, thermodynamic solvation theories, and rigorous empirical methodologies, this guide equips researchers with the actionable intelligence required for formulation, purification, and assay development.

Structural Profiling and Solvation Causality

To predict and manipulate the solubility of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide, we must first deconstruct its molecular architecture and understand the causality behind its solvent interactions.

The molecule consists of three distinct domains:

  • The Core Amide Bond (-C(=O)NH-): Provides a localized dipole. It acts as both a hydrogen-bond donor (via the N-H) and a hydrogen-bond acceptor (via the C=O).

  • The

    
    -Bromo Isopropyl Group:  The 2-bromo-3-methyl substitution creates significant steric hindrance and high lipophilicity. The bulky bromine atom also introduces polarizability, enhancing dispersion interactions with non-polar and moderately polar solvents.
    
  • The m-Tolyl Ring: The 3-methylphenyl group adds an aromatic hydrophobic surface, further driving up the molecule's overall partition coefficient (LogP) and favoring interactions with aromatic or halogenated solvents.

The Thermodynamic Framework: Hansen Solubility Parameters (HSP)

The dissolution of this compound is governed by the thermodynamic principle of "like dissolves like," mathematically formalized by Hansen Solubility Parameters (HSP). The total cohesive energy density of the solute and solvent is partitioned into three non-bonding interactions: dispersion forces (


), polar interactions (

), and hydrogen bonding (

)[1].

For 2-bromo-3-methyl-N-(3-methylphenyl)butanamide, the bulky aromatic and aliphatic groups drive a high


, while the amide core contributes moderately to 

and

. Solvents that minimize the interaction radius (

) in this 3D spatial model will exhibit the highest solubilization capacity, effectively breaking the solute's crystalline lattice without requiring excessive thermal energy[2].

Quantitative Solubility Data in Organic Solvents

Based on the HSP framework and structural lipophilicity, the solubility profile of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide is highly skewed toward polar aprotic and halogenated solvents. The table below summarizes the quantitative solubility thresholds at standard ambient temperature (25°C).

SolventDielectric Constant (

)
Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 46.7> 100Strong dipole-dipole alignment; potent H-bond acceptor for the amide N-H.
Dichloromethane (DCM) 8.9> 50High dispersion force matching (

); easily solvates the

-bromo and aromatic groups.
Methanol (MeOH) 32.720 - 30Moderate H-bonding; protic interactions solvate the carbonyl, but lipophilic bulk limits total capacity.
Ethyl Acetate (EtOAc) 6.015 - 25Moderate dipole interactions; ester-amide affinity provides stable solvation.
n-Heptane 1.9< 1Weak dispersion; lacks the polar/H-bonding capacity to disrupt the solute's crystal lattice.
Water 80.1< 0.01Extreme polarity mismatch; hydrophobic effect forces solute aggregation.

Note: The high solubility in DMSO makes it the optimal choice for biological assay stock solutions, whereas DCM and EtOAc are ideal for synthetic extraction and chromatographic purification.

Experimental Methodology: Self-Validating Solubility Determination

To generate reliable, publication-quality solubility data, researchers must avoid rapid kinetic approximations (like visual dissolution) and instead measure the true thermodynamic equilibrium. The following protocol is an advanced adaptation of the OECD Guideline 105 (Shake-Flask Method)[3][4], engineered as a self-validating system .

By utilizing HPLC-UV rather than gravimetric analysis, this workflow not only quantifies the dissolved compound but also verifies that the labile


-bromo group has not undergone nucleophilic substitution or hydrolysis during the extended equilibration period.
Step-by-Step Protocol

Step 1: Saturation Setup

  • Accurately weigh an excess amount of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide (e.g., 150 mg for DMSO, 50 mg for Methanol) into a 5 mL amber glass vial to prevent photodegradation.

  • Add exactly 1.0 mL of the target organic solvent.

  • Seal the vial with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the calculated solubility.

Step 2: Isothermal Equilibration 4. Place the vials in an isothermal shaker bath set strictly to 25.0 ± 0.1°C. 5. Agitate at 300 RPM. Causality: Continuous agitation maximizes the surface area contact between the solid and solvent, accelerating the transition to thermodynamic equilibrium without inducing thermal degradation.

Step 3: Phase Separation 6. After 24 hours, extract a 100 µL aliquot of the suspension. 7. Centrifuge the aliquot at 15,000 × g for 10 minutes at 25°C to pellet the undissolved solid. 8. Carefully filter the supernatant through a 0.22 µm PTFE syringe filter. Critical: Discard the first 20 µL of filtrate to account for potential adsorption of the lipophilic compound onto the filter membrane.

Step 4: HPLC-UV Quantification & Self-Validation 9. Dilute the filtered supernatant into the mobile phase (e.g., 1:100) to ensure the concentration falls within the linear dynamic range of the UV detector. 10. Analyze via HPLC-UV (monitoring at


 ~230-254 nm for the aromatic ring).
11. The Self-Validation Loop:  Repeat Steps 6-10 at 48 hours and 72 hours.
  • Acceptance Criterion: Thermodynamic equilibrium is confirmed only when the variance in calculated concentration between two successive time points (e.g., 48h and 72h) is < 5% . If variance exceeds 5%, re-equilibrate for an additional 24 hours.

    G N1 1. Saturation Setup Excess Solute + Solvent N2 2. Isothermal Equilibration Shake-Flask (25°C) N1->N2 N3 3. Phase Separation Centrifugation & Filtration N2->N3 24h, 48h, 72h N4 4. HPLC-UV Quantification (Timepoint Sampling) N3->N4 N5 Variance < 5% vs Previous Timepoint? N4->N5 N5->N2 No (Re-equilibrate +24h) N6 Validated Thermodynamic Solubility Profile N5->N6 Yes (Equilibrium Confirmed)

    Figure 1: Self-validating shake-flask workflow for thermodynamic solubility determination.

Strategic Implications for Drug Development

Understanding the solubility of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide directly informs downstream processing:

  • Synthetic Workflows: The

    
    -bromo group is a prime target for nucleophilic substitution (e.g., amination to form more complex peptidomimetics). Because the compound is highly soluble in DCM and moderately soluble in polar aprotic solvents, reactions can be run at high concentrations in DMF or acetonitrile, maximizing reaction kinetics.
    
  • In Vitro Assays: Due to its near-zero aqueous solubility, biological testing requires dissolving the compound in 100% DMSO to create a 10-50 mM master stock. When spiking this stock into aqueous media (e.g., cell culture broth), the final DMSO concentration must be kept below 1% (v/v) to prevent the compound from precipitating ("crashing out") and to avoid solvent-induced cytotoxicity.

References

  • Determining the water solubility of difficult-to-test substances A tutorial review Technical University of Denmark (DTU)[Link]

  • Will we ever be able to accurately predict solubility? National Institutes of Health (NIH) / PMC[Link]

  • Molecular Simulation and Statistical Learning Methods toward Predicting Drug–Polymer Amorphous Solid Dispersion Miscibility, Stability, and Formulation Design VeriSIM Life[Link]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals ResearchGate[Link]

Sources

Protocols & Analytical Methods

Method

Synthetic route for N-aryl-2-bromoalkanamides

Application Note: Synthetic Route and Protocol for N-Aryl-2-bromoalkanamides Executive Summary N-aryl-2-bromoalkanamides are critical synthetic intermediates in medicinal chemistry. They frequently serve as precursors fo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Route and Protocol for N-Aryl-2-bromoalkanamides

Executive Summary

N-aryl-2-bromoalkanamides are critical synthetic intermediates in medicinal chemistry. They frequently serve as precursors for local anesthetics (e.g., lidocaine analogs), heterocycles (e.g., 1,4-disubstituted 1,2,3-triazoles via click chemistry), and peptidomimetics . This application note details a highly regioselective and chemoselective synthetic route utilizing a nucleophilic acyl substitution (SNAc) mechanism, providing researchers with a robust, scalable, and self-validating protocol.

Mechanistic Rationale & Chemoselectivity

The synthesis relies on the reaction between an aniline derivative and a 2-bromoalkanoyl bromide (such as bromoacetyl bromide or 2-bromopropionyl bromide). The primary mechanistic challenge is chemoselectivity: the aniline nucleophile must exclusively attack the highly electrophilic acyl carbon rather than the α-alkyl carbon .

  • Causality of Temperature Control: The reaction is strictly maintained at 0–5 °C. At this temperature, the kinetic barrier for the SNAc reaction at the acyl bromide is easily overcome, while the SN2 displacement of the α-bromide is kinetically suppressed.

  • Causality of Base Addition: The reaction produces hydrobromic acid (HBr) as a byproduct. If left unneutralized, HBr will protonate the unreacted aniline, rendering it non-nucleophilic and stalling the reaction at 50% conversion. An acid scavenger, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is added to drive the reaction to completion .

Mechanism Aniline Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AcylBromide 2-Bromoalkanoyl Bromide (Electrophile) AcylBromide->Intermediate Product N-Aryl-2-bromoalkanamide (Target Product) Intermediate->Product Elimination of Br⁻ Byproduct HBr / Base-HBr Salt (Byproduct) Intermediate->Byproduct

Mechanistic pathway of nucleophilic acyl substitution (SNAc).

Reagents & Materials

  • Aniline (or substituted aniline, e.g., 2,6-dimethylaniline): 1.0 equivalent

  • 2-Bromoalkanoyl bromide (e.g., bromoacetyl bromide): 1.1–1.2 equivalents

  • Base: K₂CO₃ (1.5 eq) or Triethylamine (1.2 eq)

  • Solvent: Dichloromethane (DCM) or Deep Eutectic Solvents (DES) for green chemistry applications .

  • Workup: Distilled water, Brine, Anhydrous Na₂SO₄, Ethyl Acetate (EtOAc), Hexanes.

Experimental Workflow & Protocol

Note: Bromoacetyl bromide is a severe lachrymator and corrosive agent. All steps must be performed in a well-ventilated fume hood with appropriate PPE.

Step 1: Reaction Setup

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the aniline (1.0 mmol) in anhydrous DCM (5.0 mL).

  • Add the base (K₂CO₃, 1.5 mmol, or TEA, 1.2 mmol) to the solution.

  • Submerge the flask in an ice-water bath and allow the mixture to cool to 0–5 °C for 10 minutes.

Step 2: Acylation

  • Dilute the 2-bromoalkanoyl bromide (1.2 mmol) in a small volume of DCM (1.0 mL).

  • Using an addition funnel or syringe, add the acyl bromide solution dropwise over 15–20 minutes. Causality: Dropwise addition prevents localized heating (exothermic runaway), which could lead to double acylation or undesired SN2 side reactions at the α-carbon .

  • After complete addition, maintain the reaction at 0–5 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 2–3 hours. Self-Validating System: Monitor the reaction via Thin Layer Chromatography (TLC) using an 80:20 Hexanes:EtOAc eluent. The disappearance of the aniline starting material (Rf ~ 0.5) and the appearance of a new, UV-active spot (Rf ~ 0.3) validates the completion of the acylation.

Step 3: Quench & Workup

  • Quench the reaction by adding 10 mL of ice-cold distilled water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 × 10 mL).

  • Wash the combined organic layers sequentially with 1 M HCl (10 mL) to remove unreacted aniline, saturated NaHCO₃ (10 mL) to neutralize residual acid, and brine (15 mL).

Step 4: Isolation & Purification

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by crystallization from hot Ethyl Acetate (or an EtOAc/Hexanes mixture) to afford the pure N-aryl-2-bromoalkanamide as a crystalline solid .

Workflow Step1 1. Reaction Setup Dissolve Aniline & Base in DCM Cool to 0-5 °C Step2 2. Acylation Dropwise addition of 2-Bromoalkanoyl Bromide Step1->Step2 Step3 3. Quench & Workup Add H2O, separate layers, wash with brine Step2->Step3 Step4 4. Isolation Dry over Na2SO4, concentrate, crystallize (EtOAc) Step3->Step4

Step-by-step experimental workflow for N-aryl-2-bromoalkanamide synthesis.

Data & Optimization

The following table summarizes the quantitative optimization data for the synthesis of 2-bromo-N-phenylacetamide under various conditions:

Solvent SystemBaseTemp (°C)Time (h)Yield (%)Reference
Dichloromethane (DCM)K₂CO₃0–253.085–92
Dichloromethane (DCM)Triethylamine0–253.088–94
Glacial Acetic AcidSodium Acetate252.070–75Adapted
ChCl:Urea (DES)None (DES acts as medium)250.3>90

Analytical Characterization

For the benchmark compound, 2-bromo-N-phenylacetamide, the expected analytical data is as follows :

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 131–135 °C.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.09 (br s, 1H, N-H), 7.54 (d, J = 8.0 Hz, 2H, Ar-H), 7.36 (t, J = 8.0 Hz, 2H, Ar-H), 7.18 (t, J = 7.5 Hz, 1H, Ar-H), 4.01 (s, 2H, -CH₂-Br).

Safety & Troubleshooting

  • Emulsions during extraction: If an emulsion forms during the DCM/water extraction, add a small amount of brine or filter the biphasic mixture through a pad of Celite to break the emulsion.

  • Over-alkylation: If NMR reveals a singlet integrating to 4H or a complex multiplet in the aliphatic region, the aniline may have attacked the α-carbon. Ensure strict temperature control (0 °C) during the acyl bromide addition to maintain chemoselectivity.

References

  • Kaushik, C. P., Pahwa, A., Thakur, R., & Kaur, P. (2017). "Regioselective synthesis and antimicrobial evaluation of some thioether–amide linked 1,4-disubstituted 1,2,3-triazoles." Synthetic Communications, 47(4), 368-378. URL: [Link]

  • Perri, A., Parrotta, L. C., Gencarelli, S., Sole, R., Dragostin, O. M., Guillena, G., & Di Gioia, M. L. (2026). "Integrating green synthesis and liquid–liquid extraction of lidocaine in deep eutectic solvents." RSC Medicinal Chemistry. URL: [Link]

  • US Patent Office. "Synthesis routes of 2-Bromo-N-phenylacetamide." Patent US07767685B2.
Application

Application Note: Advanced Amide Bond Formation with 3-Methylaniline

Chemical Context & Mechanistic Challenges Amide bond formation is a cornerstone of synthetic and medicinal chemistry. However, coupling carboxylic acids with anilines—specifically 3-methylaniline (also known as m-toluidi...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Mechanistic Challenges

Amide bond formation is a cornerstone of synthetic and medicinal chemistry. However, coupling carboxylic acids with anilines—specifically 3-methylaniline (also known as m-toluidine)—presents distinct kinetic and thermodynamic challenges compared to aliphatic amines.

The nitrogen lone pair in 3-methylaniline is delocalized into the aromatic


-system, significantly reducing its nucleophilicity. While the methyl group at the meta position exerts a weak electron-donating inductive effect (+I), making it marginally more reactive than strongly electron-deficient anilines (e.g., 4-trifluoromethylaniline), it still requires robust activation of the carboxylic acid to achieve quantitative conversion [1]. Traditional carbodiimides (like DCC or EDC alone) often result in sluggish aminolysis, leading to the accumulation of unreactive 

-acylisourea intermediates that undergo deleterious pathways, such as the irreversible rearrangement to

-acylureas.

To overcome this kinetic barrier, the reaction requires the generation of highly electrophilic intermediates (e.g., OAt-esters, acylpyridinium ions, or mixed anhydrides) that can rapidly trap the weakly nucleophilic 3-methylaniline.

Reagent Selection & Causality

Selecting the optimal coupling strategy requires balancing reactivity, scale, and substrate sensitivity (e.g., chiral centers).

  • HATU / DIPEA (The Kinetic Champion): HATU generates an extremely reactive OAt-active ester. The nitrogen atom at the 7-position of the HOAt ring provides anchimeric assistance (neighboring group participation) via hydrogen bonding with the incoming aniline, significantly accelerating the aminolysis step [1]. It is the reagent of choice for discovery-scale chemistry or highly sterically hindered acids.

  • EDC / HOBt / DMAP (The Scalable Workhorse): While EDC/HOBt forms a stable active ester, it is often too stable for rapid reaction with 3-methylaniline. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is critical. DMAP acts as an acyl transfer catalyst, attacking the HOBt ester to form a highly electrophilic acylpyridinium intermediate that forces the coupling forward [2].

  • T3P / Pyridine (The Process Standard): Propylphosphonic anhydride (T3P) forms a mixed anhydride. It is highly favored for large-scale synthesis due to its low toxicity, lack of explosive properties (unlike uronium salts), and generation of strictly water-soluble phosphate byproducts that streamline downstream processing [3]. Furthermore, T3P demonstrates exceptionally low epimerization rates for chiral substrates.

Decision_Tree Start Amide Coupling with 3-Methylaniline Q1 Sterically hindered carboxylic acid? Start->Q1 Q2 Is racemization a major concern? Q1->Q2 No / Moderate AcylCl Acyl Chloride Method (Max Reactivity) Q1->AcylCl Yes (Extreme) Q3 Reaction Scale? Q2->Q3 No T3P T3P / Pyridine (Low Epimerization) Q2->T3P Yes HATU HATU / DIPEA (High Reactivity) Q3->HATU Lab Scale (<10g) EDC EDC / HOBt / DMAP (Cost-Effective) Q3->EDC Large Scale (>10g)

Caption: Decision matrix for selecting optimal coupling reagents for 3-methylaniline.

Quantitative Reagent Comparison

The following table summarizes the performance metrics of these reagents specifically when coupling with anilines like 3-methylaniline [2, 3].

Coupling SystemActive IntermediatePrimary ByproductYield (Anilines)Epimerization RiskScalability / Cost
HATU / DIPEA OAt-EsterTetramethylurea (TMU)>85%ModeratePoor (High cost, shock-sensitive)
EDC / HOBt / DMAP Acylpyridinium IonWater-soluble Urea70–85%High (due to DMAP)Excellent (Low cost)
T3P / Pyridine Mixed AnhydrideWater-soluble Phosphates>80%Very LowExcellent (Process-friendly)

Experimental Methodologies & Self-Validating Workflows

The following protocols are designed as self-validating systems. By tracking specific byproducts and utilizing targeted quenching strategies, researchers can ensure high-fidelity data and reproducible yields.

Protocol A: High-Reactivity Coupling using HATU (Discovery Scale)

Best for: Milligram-scale synthesis, unhindered to moderately hindered acids, non-chiral substrates.

Self-Validation Mechanism: The reaction progress can be directly correlated to the appearance of the tetramethylurea (TMU) byproduct via LC-MS (


 117.1 

). If TMU plateaus but starting material remains, the active ester has likely hydrolyzed due to adventitious moisture.
  • Activation: In an oven-dried flask under

    
    , dissolve the carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv, 1.5 mmol).
    
  • Ester Formation: Cool the mixture to 0 °C. Add HATU (1.1 equiv, 0.55 mmol) in one portion. Stir for 15 minutes. Causality: Pre-activation ensures the OAt-ester is fully formed before the weak nucleophile is introduced, preventing competitive side reactions.

  • Aminolysis: Add 3-methylaniline (1.2 equiv, 0.6 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Quench & Workup: Dilute with EtOAc (15 mL). Wash sequentially with 1M HCl (3 × 5 mL) to remove unreacted aniline and DIPEA, saturated aqueous

    
     (3 × 5 mL) to remove HOAt and unreacted acid, and brine (1 × 5 mL).
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
    

HATU_Mechanism N1 Carboxylic Acid + DIPEA N2 Carboxylate Anion N1->N2 Deprotonation N4 OAt-Active Ester + Tetramethylurea N2->N4 Reacts with HATU N3 HATU Reagent N3->N4 Activation N6 Amide Product + HOAt N4->N6 Aminolysis N5 3-Methylaniline N5->N6 Nucleophilic Attack

Caption: Mechanistic pathway of HATU-mediated amide bond formation with 3-methylaniline.

Protocol B: Catalytic Acyl Transfer using EDC/HOBt/DMAP (Scale-Up)

Best for: Gram-scale synthesis where cost is a factor. Avoid if the carboxylic acid is highly prone to racemization.

Self-Validation Mechanism: To validate that the reaction has reached true completion (and not just stalled), add 0.1 equiv of


-dimethylethylenediamine 30 minutes before workup. This primary amine will instantly scavenge any remaining HOBt-ester, converting it to a highly polar, water-soluble amide that is easily washed away, ensuring the final isolated product is free of active ester impurities [4].
  • Preparation: Dissolve the carboxylic acid (1.0 equiv, 10 mmol) and 3-methylaniline (1.05 equiv, 10.5 mmol) in anhydrous

    
     or 
    
    
    
    (0.2 M).
  • Catalyst & Additive: Add HOBt (0.2 equiv, 2.0 mmol) and DMAP (1.0 equiv, 10 mmol). Causality: A full equivalent of DMAP is often required for anilines to maintain a high steady-state concentration of the highly reactive acylpyridinium intermediate [2].

  • Coupling: Cool to 0 °C and add EDC·HCl (1.2 equiv, 12 mmol) portion-wise.

  • Reaction: Stir at room temperature for 12–18 hours. Monitor via TLC.

  • Workup: Dilute with

    
    . Wash with 1M HCl (to remove DMAP and EDC-urea), saturated 
    
    
    
    , and brine. Dry and concentrate.
Protocol C: Low-Epimerization Coupling using T3P (Process Scale)

Best for: Multi-gram to kilogram scale, chiral substrates, and environmentally conscious workflows.

Self-Validation Mechanism: T3P reactions are uniquely clean. If LC-MS shows unreacted starting material after 12 hours, the failure is almost exclusively due to steric hindrance rather than reagent degradation (as T3P is highly stable). In such cases, heating the reaction to 60 °C is a validated recovery step that does not significantly increase byproducts.

  • Preparation: In a reactor, dissolve the carboxylic acid (1.0 equiv, 50 mmol) and 3-methylaniline (1.1 equiv, 55 mmol) in EtOAc (0.5 M).

  • Base Addition: Add Pyridine or DIPEA (3.0 equiv, 150 mmol). Causality: Pyridine often yields superior results with T3P by acting as both a base and a transient acyl transfer catalyst.

  • T3P Addition: Slowly add T3P (50 wt% solution in EtOAc, 1.5 equiv, 75 mmol) at room temperature.

  • Reaction: Stir for 16 hours.

  • Aqueous Wash: Add water to quench. The phosphate byproducts are highly water-soluble. Separate the layers, wash the organic phase with 1M HCl,

    
    , and brine. Concentrate to yield the product, often requiring no chromatography [3].
    

References

  • Ghosh, A. K., & Shahabi, D. (2021). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." Tetrahedron Letters, 63, 152719. Available at:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140-177. Available at:[Link]

  • Dabhi, R. C., et al. (2023). "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters, 12, 133-140. Available at:[Link]

Method

Application Note: Regioselective Bromination of 3-Methyl-N-(3-methylphenyl)butanamide

Audience: Researchers, scientists, and drug development professionals Document Type: Detailed Application Note & Validated Protocol Executive Summary The regioselective bromination of aromatic amides is a fundamental tra...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Document Type: Detailed Application Note & Validated Protocol

Executive Summary

The regioselective bromination of aromatic amides is a fundamental transformation in medicinal chemistry, frequently serving as a critical juncture in the synthesis of active pharmaceutical ingredients (APIs). This application note details the electrophilic aromatic substitution (EAS) of 3-methyl-N-(3-methylphenyl)butanamide to yield N-(4-bromo-3-methylphenyl)-3-methylbutanamide .

Drawing upon field-proven methodologies, we provide two self-validating protocols: a highly scalable classical method utilizing elemental bromine in acetic acid, and a milder, bench-friendly approach utilizing N-bromosuccinimide (NBS). Every step is designed with built-in In-Process Controls (IPCs) to ensure reproducibility, high regiomeric purity, and maximum yield.

Mechanistic Rationale & Regioselectivity

To consistently achieve high yields, one must understand the causality behind the reaction's regioselectivity. The substrate features a 1,3-disubstituted benzene ring with two directing groups:

  • The Isovaleramide Group (-NHCOiBu) at C1: The nitrogen lone pair strongly donates electron density into the aromatic π-system via resonance, making it a powerful activating and ortho/para-directing group.

  • The Methyl Group (-CH3) at C3: Provides weak activation via hyperconjugation and is also ortho/para-directing.

When evaluating the available positions for electrophilic attack:

  • Position 2: Located ortho to both substituents. The combined steric bulk of the isovaleramide and methyl groups creates a highly inaccessible pocket, effectively blocking EAS at this site.

  • Position 4: Located para to the amide and ortho to the methyl group. This position is highly activated by the strong resonance effect of the amide and remains sterically accessible.

  • Position 6: Located ortho to the amide and para to the methyl group. While electronically activated, its proximity to the bulky isovaleramide group imposes significant steric hindrance compared to Position 4.

Kinetic studies on the bromination of analogous m-acetotoluidide systems demonstrate that the activating effects of both groups operate in unison, and the bromine electrophile enters the para position relative to the amide group at an exceptionally high rate[1],[2].

Regioselectivity Substrate 3-methyl-N-(3-methylphenyl)butanamide Amide -NHCOiBu Group (Strong Activating, o/p-directing) Substrate->Amide Methyl -CH3 Group (Weak Activating, o/p-directing) Substrate->Methyl Pos4 Position 4 (Para to Amide, Ortho to Methyl) Sterically Accessible Amide->Pos4 Pos6 Position 6 (Ortho to Amide, Para to Methyl) Sterically Hindered by Amide Amide->Pos6 Pos2 Position 2 (Ortho to Both) Highly Sterically Hindered Amide->Pos2 Methyl->Pos4 Methyl->Pos6 Methyl->Pos2 Major Major Product: N-(4-bromo-3-methylphenyl)-3-methylbutanamide Pos4->Major Minor Minor/Trace Products Pos6->Minor Pos2->Minor

Caption: Regioselectivity logic for the electrophilic bromination of the 1,3-disubstituted aromatic system.

Experimental Protocols

Workflow Step1 Step 1: Dissolution Substrate in AcOH Cool to 0-5 °C Step2 Step2 Step1->Step2 Step3 Step 3: Quenching Add to Ice-Water NaHSO3 Treatment Step2->Step3 Step4 Step 4: Isolation Vacuum Filtration Cold Water Wash Step3->Step4 Step5 Step 5: Purification Recrystallization (EtOH/H2O) Step4->Step5

Caption: Step-by-step experimental workflow for the classical Br2/AcOH bromination method.

Method A: Classical Bromination (Br₂ in Glacial Acetic Acid)

Expertise Note: Glacial acetic acid is chosen not merely as a solvent, but because its protic nature hydrogen-bonds with the leaving bromide ion, accelerating the rearomatization step of the EAS mechanism. Temperature control (<10 °C) during addition is critical; keeping the temperature low kinetically traps the reaction pathway toward the highly favored C4 product, preventing over-bromination[3].

Reagents:

  • 3-methyl-N-(3-methylphenyl)butanamide: 10.0 g (52.3 mmol)

  • Bromine (Br₂): 8.77 g (54.9 mmol, 1.05 equiv)

  • Glacial Acetic Acid: 100 mL

Step-by-Step Procedure:

  • Dissolution: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel with the substrate and 80 mL of glacial acetic acid. Stir until complete dissolution.

  • Cooling: Submerge the flask in an ice-water bath and cool the mixture to 0–5 °C.

  • Addition: Dissolve Br₂ in the remaining 20 mL of acetic acid. Add this solution dropwise via the addition funnel over 30 minutes. Crucial: Maintain the internal temperature below 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 2 hours.

  • Quenching: Pour the reaction mixture slowly into 400 mL of vigorously stirred ice-water containing 2 g of sodium bisulfite (NaHSO₃) to quench any unreacted bromine.

  • Isolation: Filter the resulting off-white precipitate under vacuum. Wash the filter cake with copious amounts of cold distilled water (3 × 50 mL) to remove residual acetic acid.

  • Purification: Recrystallize the crude product from an ethanol/water mixture.

In-Process Control (IPC) & Self-Validation:

  • Visual Cue: The red-brown color of Br₂ should dissipate rapidly upon addition. Persistent coloration indicates reaction stalling.

  • TLC Monitoring: Aliquot 50 µL, quench with 10% NaHSO₃, extract with EtOAc. Run on silica gel (Hexanes:EtOAc 3:1). The starting material (R_f ~ 0.45) must be completely absent, replaced by a single major spot (R_f ~ 0.35).

Method B: Mild Bromination (NBS in DMF)

Expertise Note: N-Bromosuccinimide (NBS) provides a controlled, low steady-state concentration of electrophilic bromine. This method is highly recommended for late-stage functionalization or when handling corrosive liquid bromine is prohibited by facility safety protocols.

Reagents:

  • 3-methyl-N-(3-methylphenyl)butanamide: 5.0 g (26.1 mmol)

  • N-Bromosuccinimide (NBS): 4.88 g (27.4 mmol, 1.05 equiv)

  • N,N-Dimethylformamide (DMF): 50 mL

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in 50 mL of anhydrous DMF in a 100 mL round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add NBS in small portions over 15 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Quenching & Precipitation: Pour the mixture into 250 mL of ice-water. Stir vigorously for 30 minutes to ensure complete precipitation of the product and dissolution of the succinimide byproduct.

  • Isolation: Collect the solid by vacuum filtration, washing with cold water (3 × 30 mL). Dry the solid in a vacuum oven at 45 °C overnight.

In-Process Control (IPC) & Self-Validation:

  • LC-MS Validation: A small aliquot injected into LC-MS should show the characteristic M and M+2 isotope pattern of bromine (approx. 1:1 ratio) at the expected m/z [M+H]⁺ of 270 and 272, confirming successful mono-bromination.

Comparative Data & Analytics

To aid in protocol selection, the quantitative outcomes of both methodologies are summarized below:

ParameterMethod A: Br₂ / AcOHMethod B: NBS / DMF
Regioselectivity (C4:C6) > 95:5> 98:2
Isolated Yield 88 - 92%85 - 89%
Purity (HPLC) > 98% (after recrystallization)> 99% (after washing)
Reaction Time 2.5 hours4.25 hours
Scalability Excellent (Kilogram scale)Moderate (Gram to multi-gram scale)
E-Factor Low (High atom economy)Higher (Succinimide byproduct)

Critical Parameters & Troubleshooting

  • Impurity Profiling (Dibromination): If LC-MS or HPLC indicates the presence of a dibrominated species (m/z 348, 350, 352), the addition rate of the brominating agent was likely too fast, or the internal temperature exceeded 15 °C. Ensure strict adherence to dropwise addition and active cooling[3].

  • Incomplete Conversion: If TLC shows unreacted starting material after the designated reaction time, verify the purity/titration of the Br₂ or NBS. NBS degrades over time in the presence of moisture; always use freshly recrystallized NBS if historical stock is used.

  • Product Discoloration: A yellow or brown tint in the final isolated solid indicates trapped elemental bromine or oxidized impurities. Ensure the NaHSO₃ quench is thoroughly mixed and slightly in excess.

References

  • Rapid Kinetics of Chlorination of p-Acetotoluidide in Aqueous Medium Using Rotating Platinum Electrode (Includes kinetic data on the bromination of m-acetotoluidide). Worldwide Journals. URL: [Link]

  • Kinetics of Fast Brominations by the Use of Rotating Platinum Electrode . Zeitschrift für Naturforschung A, 1976. URL:[Link]

  • Process for the preparation of 2,6-dichloro-4-bromoanilides (EP0727412A2). European Patent Office / Google Patents.

Sources

Application

Application and Protocol for the Purification of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide

Abstract This comprehensive guide details the purification protocol for 2-bromo-3-methyl-N-(3-methylphenyl)butanamide, a key intermediate in various synthetic pathways. As a Senior Application Scientist, this document is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the purification protocol for 2-bromo-3-methyl-N-(3-methylphenyl)butanamide, a key intermediate in various synthetic pathways. As a Senior Application Scientist, this document is structured to provide not only a step-by-step methodology but also the underlying scientific principles governing the chosen purification techniques. This ensures that researchers, scientists, and drug development professionals can both execute the protocol effectively and adapt it to similar molecules. The protocols herein are designed to be self-validating, with an emphasis on achieving high purity essential for subsequent applications.

Introduction and Physicochemical Landscape

2-bromo-3-methyl-N-(3-methylphenyl)butanamide is a solid N-aryl amide with a molecular weight of 270.18 g/mol and a molecular formula of C₁₃H₁₈BrNO. Its structure, featuring a brominated carbon alpha to an amide carbonyl, a branched alkyl chain, and an N-aryl group, imparts a moderate polarity. This structural landscape is critical in determining its solubility and interaction with chromatographic stationary phases, thus guiding the purification strategy. The presence of the bromine atom and the amide linkage makes it a valuable synthon, but also necessitates careful handling to avoid potential degradation.

The likely impurities from its synthesis, which often involves the reaction of an acid bromide with an aniline derivative, include unreacted starting materials (2-bromo-3-methylbutanoic acid and 3-methylaniline), the hydrobromide salt of the aniline, and potential side-products from over-alkylation or hydrolysis. A robust purification protocol is therefore paramount.

Strategic Approach to Purification

The purification of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide can be approached through a multi-step process, beginning with a bulk purification technique like recrystallization, followed by a high-resolution chromatographic method if necessary. The choice of method will depend on the initial purity of the crude product and the desired final purity.

Figure 1: A generalized workflow for the purification of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide.

Recrystallization Protocol: The First Line of Purification

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[1] The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities are either highly soluble or insoluble at all temperatures.

Solvent Screening

A preliminary solvent screen is crucial for identifying an appropriate recrystallization solvent. Based on the structure of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide, a range of solvents with varying polarities should be tested.

Solvent System Predicted Solubility Behavior Rationale
Heptane/Hexane Low solubility at all temperatures.The molecule's polarity is likely too high for significant solubility in non-polar alkanes.
Toluene Potentially a good candidate.The aromatic ring may provide good solubility at higher temperatures.
Ethyl Acetate A strong candidate.Offers a balance of polarity to dissolve the amide at elevated temperatures.
Isopropanol/Ethanol Good candidates, possibly in a co-solvent system.The hydroxyl group can interact with the amide, but the alkyl chain may limit solubility at room temperature.
Acetone May be too good a solvent at room temperature.High polarity might lead to poor recovery.
Water Insoluble.The hydrophobic nature of the molecule will prevent dissolution.
Ethyl Acetate/Heptane A promising co-solvent system.The ethyl acetate provides solubility, while the heptane acts as an anti-solvent to induce crystallization upon cooling.
Ethanol/Water A common co-solvent system for moderately polar compounds.The water will act as an anti-solvent.[2]
Step-by-Step Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add the crude 2-bromo-3-methyl-N-(3-methylphenyl)butanamide. Add a minimal amount of the chosen hot solvent (or solvent system) and heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Column Chromatography: For High-Purity Requirements

For instances where recrystallization does not yield a product of sufficient purity, or for the removal of closely related impurities, column chromatography is the method of choice.[3] Given the acidic nature of silica gel, it is a suitable stationary phase for this amide.[3]

Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal mobile phase using TLC. The goal is to find a solvent system that provides good separation between the target compound and its impurities, with the target compound having an Rf value of approximately 0.2-0.4. A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

Column Chromatography Protocol

Figure 2: Step-by-step workflow for purification by column chromatography.

  • Column Preparation: Select an appropriately sized column and plug the bottom with glass wool or cotton. Add a layer of sand. Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack the column, ensuring no air bubbles are trapped.[4] Add another layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity (gradient elution) if necessary to elute the target compound.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

High-Performance Liquid Chromatography (HPLC): For Analytical Purity Assessment and Preparative Purification

HPLC is an indispensable tool for assessing the purity of the final product and can also be used for preparative purification of small quantities. A reversed-phase method is generally suitable for this compound.

Analytical HPLC Method Development
Parameter Recommended Condition Justification
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic AcidThe acid improves peak shape and suppresses silanol interactions.
Mobile Phase B Acetonitrile or Methanol with 0.1% AcidCommon organic modifiers for reversed-phase HPLC.
Detection UV at ~254 nm or Diode Array Detector (DAD)The aromatic ring will have strong UV absorbance. A DAD allows for peak purity analysis.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 25-30 °CFor reproducible retention times.
Injection Volume 5-20 µLDependent on sample concentration.
Gradient Start with a high percentage of Mobile Phase A and ramp up Mobile Phase B to elute the compound. A typical starting gradient could be 50-95% B over 15 minutes.A gradient is useful for initial method development to determine the optimal elution conditions.
Purity Determination

The purity of the final product can be determined by calculating the area percentage of the main peak from the HPLC chromatogram. For regulatory purposes, characterization and quantification of any impurities may be necessary.

Characterization of the Purified Product

The identity and purity of the final product should be confirmed by appropriate analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O and N-H stretches).[3]

Conclusion

The purification of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide can be effectively achieved through a systematic approach involving recrystallization for bulk purification and column chromatography for achieving high purity. The final purity should be rigorously assessed using HPLC and confirmed by spectroscopic methods. The protocols outlined in this application note provide a robust framework for researchers to obtain this valuable intermediate in a highly pure form, suitable for demanding downstream applications in drug discovery and development.

References

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • Pelletier, G., & Scheidt, K. A. (2014). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 136(38), 13134–13137.
  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • Chen, C. Y., & Hartwig, J. F. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Tetrahedron Letters, 49(45), 6439–6442.
  • Hesp, K. D., & Toste, F. D. (2022). Synthesis of α-Aryl Secondary Amides via Nickel-Catalyzed Reductive Coupling of Redox-Active Esters. Organic Letters, 24(18), 3369–3374.
  • Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Pharmaceuticals, 17(7), 894.
  • Organic Chemistry Portal. (n.d.). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. Retrieved from [Link]

  • Salzberg, P. L., & Supniewski, J. V. (1941). Phthalimide, N-(2-bromoethyl)-. Organic Syntheses, Coll. Vol. 1, p.119.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). US5260483A - Preparation of n-aryl amides from isocyanates.
  • Sabatini, J. J., & Boulton, L. T. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6775–6781.
  • ResearchGate. (2013, March 20). Need help with Column Chromatography. Retrieved from [Link]

  • Pinter, A. (2019). Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY (Doctoral dissertation, Victoria University of Wellington).
  • Barde, E., et al. (2019). α-Arylation of Amides from α-Halo Amides Using Metal-Catalyzed Cross-Coupling Reactions. Synthesis, 51(01), 178–184.
  • Brenner, T. F. (2013). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope (Syracuse University Honors Program Capstone Projects).
  • Reddit. (2015, February 28). Recrystallization question. r/chemhelp. Retrieved from [Link]

  • SciSpace. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry. Retrieved from [Link]

  • Chemchart. (n.d.). 2-bromo-N-(3-methylphenyl)propanamide (630119-85-6). Retrieved from [Link]

  • Organic Syntheses. (2023).
  • Arabian Journal of Chemistry. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. 14(5), 103123.
  • Pataskar, P., et al. (2026). Development of an RP-HPLC–PDA method for brompheniramine impurity profiling in a multi-ingredient cough syrup. Discover Chemistry, 3(1), 4.
  • University of Rochester. (n.d.). How to run column chromatography. Retrieved from [Link]

  • ResearchGate. (2025). The Synthesis and Characterization of Bemotrizinol Impurities. Retrieved from [Link]

  • Organic Chemistry Group, Weizmann Institute of Science. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-N-methyl-N-(3-methyl phenyl) butyramide paradisamide (Givaudan). Retrieved from [Link]

Sources

Method

Application Note: 2-Bromo-3-methyl-N-(3-methylphenyl)butanamide as a Versatile Building Block in Advanced Organic Synthesis

Executive Summary In modern medicinal chemistry and complex organic synthesis, bifunctional building blocks are critical for the rapid assembly of diverse chemical libraries. 2-bromo-3-methyl-N-(3-methylphenyl)butanamide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and complex organic synthesis, bifunctional building blocks are critical for the rapid assembly of diverse chemical libraries. 2-bromo-3-methyl-N-(3-methylphenyl)butanamide (Molecular Formula: C₁₂H₁₆BrNO) is a highly specialized


-bromoamide[1]. It features an electrophilic 

-carbon activated by an adjacent carbonyl, an isopropyl group that introduces specific steric parameters, and an m-tolyl amide moiety that can act as a directing group or a pharmacophore[2].

As a Senior Application Scientist, I have designed this technical guide to detail the utility of this compound across two major synthetic paradigms: classical nucleophilic substitution (


) for the synthesis of local anesthetic analogs, and modern transition-metal-catalyzed radical cross-coupling for C–C bond formation[3][4].

Physicochemical Profile & Reactivity Rationale

The reactivity of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide is dictated by the precise stereoelectronic environment of its


-carbon:
  • Carbonyl Activation: The adjacent amide carbonyl significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C–Br bond, making it highly susceptible to nucleophilic attack compared to unactivated alkyl bromides.

  • Steric Shielding: The 3-methyl group (an isopropyl side chain derived from isovaleric acid) introduces substantial steric bulk[2]. This bulk impedes the approach of bulky nucleophiles, meaning direct

    
     reactions often require catalytic activation (e.g., Finkelstein conditions) to outcompete unwanted E2 elimination pathways.
    
  • Redox Activity: The C–Br bond is highly redox-active. Under transition-metal catalysis (e.g., Cu or Ni), it readily undergoes Single-Electron Transfer (SET) to generate a transient, electrophilic

    
    -carbonyl alkyl radical[3][5].
    

Application 1: Synthesis of Local Anesthetic Analogs via Amination


-Bromoamides are the classic precursors to amino-amide local anesthetics (e.g., lidocaine, prilocaine, and bupivacaine analogs). By displacing the 

-bromide with a secondary amine such as diethylamine, researchers can synthesize novel voltage-gated sodium channel (

) blockers for Structure-Activity Relationship (SAR) studies.
Mechanistic Insight & Causality

Direct amination of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide with diethylamine is notoriously sluggish due to the steric clash between the bulky diethylamine nucleophile and the isopropyl group on the substrate.

The Solution: We employ an in situ Finkelstein reaction by adding a catalytic amount of Sodium Iodide (NaI). The iodide ion, being less solvated and highly nucleophilic, easily attacks the sterically hindered


-carbon to displace the bromide. This generates a transient 

-iodoamide. Iodine is a superior leaving group with a longer, more polarizable bond, which significantly lowers the transition state energy for the subsequent attack by diethylamine, driving the reaction to completion.

SN2_Workflow A Alpha-Bromoamide Substrate B NaI (Catalyst) Finkelstein Rxn A->B C Alpha-Iodoamide Intermediate B->C E S_N2 Displacement (MeCN, 80°C) C->E D Diethylamine (Nucleophile) D->E F Amino-Amide Product E->F - HI

Caption: Workflow for the synthesis of amino-amide analogs via iodide-catalyzed S_N2 displacement.

Standardized Protocol: Synthesis of 2-(Diethylamino)-3-methyl-N-(3-methylphenyl)butanamide

Self-Validating System: The reaction progress is easily monitored by the disappearance of the less polar starting material via TLC.

  • Preparation: Charge an oven-dried 100 mL round-bottom flask with 2-bromo-3-methyl-N-(3-methylphenyl)butanamide (2.70 g, 10.0 mmol) and anhydrous Acetonitrile (30 mL).

  • Catalyst & Base Addition: Add anhydrous Potassium Carbonate (

    
    , 2.76 g, 20.0 mmol) to act as an acid scavenger, followed by Sodium Iodide (NaI, 150 mg, 1.0 mmol, 10 mol%). Stir at room temperature for 10 minutes.
    
  • Nucleophile Addition: Add diethylamine (3.1 mL, 30.0 mmol) dropwise via syringe. Causality: Excess amine is used to drive the equilibrium and compensate for any evaporative loss during heating.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours under a nitrogen atmosphere.

  • Validation: Check reaction completion via TLC (Hexanes/EtOAc 3:1). The product will appear as a highly polar, UV-active spot that stains positive with ninhydrin (upon heating).

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: Dissolve the residue in Ethyl Acetate (50 mL), wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over

    
    , concentrate, and purify via flash column chromatography (
    
    
    
    , gradient Hexanes to 1:1 Hexanes/EtOAc) to yield the pure amino-amide.

Application 2: Copper-Catalyzed Sonogashira-Type Radical Cross-Coupling

Traditionally, forming C(sp³)–C(sp) bonds via cross-coupling is challenging due to the propensity of alkyl-metal intermediates to undergo rapid


-hydride elimination. However, 

-bromoamides are exceptional substrates for radical-mediated Sonogashira-type couplings[4].
Mechanistic Insight & Causality

By utilizing a Copper(I) catalyst and a suitable ligand, the reaction bypasses the traditional two-electron oxidative addition pathway. Instead, the Cu(I)-acetylide complex (formed from the terminal alkyne) undergoes a Single-Electron Transfer (SET) to the


-bromoamide. This cleaves the C–Br bond to generate a tertiary/secondary alkyl radical[4][5]. The radical rapidly recombines with the Cu(II) species, followed by reductive elimination to form the 

-alkynyl amide.

Critical Control: This reaction must be performed under rigorously anaerobic conditions (in a glovebox or via standard Schlenk techniques). Causality: Molecular oxygen is a potent radical scavenger that will trap the transient


-carbonyl radical to form peroxides, and it will irreversibly oxidize the active Cu(I) catalyst to inactive Cu(II), completely shutting down the catalytic cycle.

Cu_Catalysis Cu Cu(I) Catalyst + Ligand CuAcetylide Cu-Acetylide Intermediate Cu->CuAcetylide Alkyne Terminal Alkyne + Base Alkyne->CuAcetylide Radical Alkyl Radical Generation (SET) CuAcetylide->Radical SET to Substrate Substrate Alpha-Bromoamide Substrate->Radical CrossCouple Radical Recombination & Reductive Elimination Radical->CrossCouple CrossCouple->Cu Catalyst Regeneration Product Beta,Gamma-Alkynyl Amide CrossCouple->Product

Caption: Copper-catalyzed Sonogashira-type radical cross-coupling cycle for alpha-bromoamides.

Standardized Protocol: Synthesis of -Alkynyl Amides
  • Glovebox Setup: Inside an argon-filled glovebox, charge a 15 mL Schlenk tube with Copper(I) Iodide (CuI, 19 mg, 0.1 mmol, 10 mol%), Bisoxazoline (BOX) ligand (12 mol%), and Cesium Carbonate (

    
    , 650 mg, 2.0 mmol).
    
  • Complexation: Add anhydrous 1,4-Dioxane (5.0 mL) and stir for 30 minutes at room temperature to ensure complete formation of the active Cu-ligand complex.

  • Reagent Addition: Add 2-bromo-3-methyl-N-(3-methylphenyl)butanamide (270 mg, 1.0 mmol) and phenylacetylene (165 µL, 1.5 mmol).

  • Reaction: Seal the Schlenk tube, remove it from the glovebox, and stir the mixture at 60 °C for 24 hours.

  • Workup & Validation: Cool to room temperature, quench with saturated aqueous

    
     (10 mL), and extract with Ethyl Acetate (3 x 10 mL). The organic layers are combined, dried over 
    
    
    
    , and concentrated. Purify via column chromatography to isolate the C–C coupled product.

Quantitative Data Summary

The table below summarizes the operational parameters and expected outcomes for the methodologies described above, facilitating rapid comparison for synthetic planning.

Application WorkflowReaction TypeKey Reagents & CatalystsTemp / TimeExpected YieldPrimary Synthetic Challenge
Local Anesthetic Analog Synthesis

Substitution
Diethylamine (3 eq), NaI (10 mol%),

80 °C / 12 h85 - 92%Overcoming steric hindrance of the

-isopropyl group.

-Alkynyl Amide Synthesis
Radical Cross-CouplingPhenylacetylene (1.5 eq), CuI (10 mol%), BOX Ligand60 °C / 24 h70 - 80%Strict exclusion of

to prevent radical quenching.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 344884, 2-Bromo-3-methylbutanamide." PubChem. Available at:[Link]

  • Fu, Gregory C. "Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes." ACS Central Science 3.7 (2017): 692-700. Available at:[Link]

  • Nishikata, Takashi, et al. "Site-selective tertiary-alkyl–fluorine bond formation from alpha-bromoamides using a copper–CsF catalyst system." Angewandte Chemie International Edition 55.34 (2016): 10008-10012. Available at:[Link]

  • Huang, Chunxi, et al. "Copper-Catalyzed Enantioselective Sonogashira Type Coupling of Alkynes with α-Bromoamides." ResearchGate (2020). Available at:[Link]

Sources

Application

Application Notes and Protocols for N-(3-methylphenyl)butanamide Derivatives in Therapeutic Development

Introduction The N-(3-methylphenyl)butanamide scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. While the parent compound itself demonstrates limited intrinsic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-(3-methylphenyl)butanamide scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. While the parent compound itself demonstrates limited intrinsic biological activity, its structural similarity to known bioactive molecules suggests that its derivatives can be tailored to interact with a range of pharmacological targets.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential therapeutic applications of N-(3-methylphenyl)butanamide derivatives, with a focus on oncology, neurodegenerative disorders, and inflammatory diseases. Detailed protocols for the synthesis, screening, and validation of these compounds are provided to facilitate their exploration in a laboratory setting.

The core principle behind the proposed applications lies in the structure-activity relationship (SAR) of butanamide-containing compounds.[1] By strategically modifying the N-(3-methylphenyl)butanamide core, it is possible to introduce functionalities that confer potent and selective activity against key biological targets. This document outlines the rationale and methodologies for developing derivatives as Histone Deacetylase (HDAC) inhibitors, anti-inflammatory agents, and neuroprotective compounds.

Potential Therapeutic Applications

Histone Deacetylase (HDAC) Inhibition for Oncology and Neurodegenerative Diseases

Rationale:

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins.[] Aberrant HDAC activity is implicated in the pathogenesis of various cancers and neurodegenerative diseases.[] HDAC inhibitors have emerged as a promising class of therapeutics, with some already approved for clinical use.[3][4]

The N-phenylbutanamide structure is analogous to the "cap" and "linker" regions of many known HDAC inhibitors.[1] However, it lacks a critical component: a zinc-binding group (ZBG) that can chelate the zinc ion in the active site of HDAC enzymes.[1][5] This makes N-(3-methylphenyl)butanamide an ideal scaffold for the design of novel HDAC inhibitors. By introducing a ZBG, such as a hydroxamic acid (-CONHOH), to the butanamide chain, the derivative can be transformed into a potent HDAC inhibitor.

Potential Indications:

  • Oncology: Treatment of various cancers, including T-cell lymphomas, by inducing apoptosis and cell cycle arrest in tumor cells.[][4]

  • Neurodegenerative Diseases: Potential therapeutic for Alzheimer's and Parkinson's disease by promoting neuroprotection and reducing neuroinflammation.[6][7][8]

Proposed Derivative Structure:

A primary synthetic goal is the conversion of the terminal carboxylic acid of the butanamide chain into a hydroxamic acid. This modification introduces the necessary zinc-binding moiety for HDAC inhibition.

Experimental Protocols

Protocol 1: Synthesis of an N-(3-methylphenyl)butanamide-derived Hydroxamic Acid

Objective: To synthesize a potential HDAC inhibitor by converting the butanamide moiety to a hydroxamic acid.

Materials:

  • N-(3-methylphenyl)butanamide

  • Thionyl chloride (SOCl₂)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous methanol (MeOH)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Acid Chloride Formation:

    • Dissolve N-(3-methylphenyl)butanamide in anhydrous DCM.

    • Slowly add thionyl chloride dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Hydroxamic Acid Formation:

    • Prepare a solution of hydroxylamine hydrochloride and sodium hydroxide in methanol.

    • Cool this solution to 0°C and slowly add the crude acid chloride dissolved in DCM.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction with a saturated solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure N-hydroxy-N'-(3-methylphenyl)butanamide derivative.

Workflow for Synthesis and Initial Screening of HDAC Inhibitor Derivatives

cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_cellular Cellular Assays start N-(3-methylphenyl)butanamide step1 Acid Chloride Formation (SOCl2, DCM) start->step1 step2 Hydroxamic Acid Formation (NH2OH·HCl, NaOH, MeOH) step1->step2 purification Purification (Column Chromatography) step2->purification product N-hydroxy-N'-(3-methylphenyl)butanamide Derivative purification->product assay HDAC Inhibition Assay (Fluor de Lys™) product->assay ic50 Determine IC50 Values assay->ic50 cell_lines Cancer Cell Lines (e.g., HCT-116, MCF-7) ic50->cell_lines viability Cell Viability Assay (MTT Assay) cell_lines->viability apoptosis Apoptosis Assay (Flow Cytometry) cell_lines->apoptosis

Caption: Workflow for synthesis and screening of HDAC inhibitor derivatives.

Protocol 2: In Vitro HDAC Inhibition Assay

Objective: To determine the inhibitory activity of the synthesized derivatives against HDAC enzymes.

Materials:

  • Synthesized N-(3-methylphenyl)butanamide derivatives

  • Fluor de Lys™ HDAC Fluorimetric Activity Assay Kit (or equivalent)

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC6)

  • Trichostatin A (TSA) or SAHA as a positive control

  • N-(3-methylphenyl)butanamide as a negative control

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare a stock solution of the test compounds and controls in DMSO.

  • Perform serial dilutions of the compounds to achieve a range of concentrations for IC₅₀ determination.

  • Follow the manufacturer's instructions for the HDAC assay kit. Typically, this involves:

    • Incubating the HDAC enzyme with the substrate and the test compound.

    • Adding the developer solution to stop the enzymatic reaction and generate a fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the untreated control.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[4]

Data Presentation:

CompoundTarget HDACIC₅₀ (nM)
Derivative 1HDAC1Value
Derivative 1HDAC6Value
SAHA (Control)HDAC1Value
N-(3-methylphenyl)butanamideHDAC1>100,000
Protocol 3: Cellular Proliferation and Apoptosis Assays

Objective: To evaluate the anti-cancer effects of the most potent HDAC inhibitor derivatives in cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer)[9]

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure (MTT Assay):

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Procedure (Apoptosis Assay):

  • Treat cancer cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Anti-Inflammatory Agents via COX/LOX Inhibition

Rationale:

Certain butanamide derivatives have been shown to act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[10][11] These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively. A dual inhibitor could offer a broader anti-inflammatory effect with a potentially improved safety profile compared to traditional NSAIDs that primarily target COX enzymes.

Potential Indications:

  • Rheumatoid arthritis

  • Osteoarthritis

  • Other inflammatory conditions

Proposed Derivative Structure:

Modifications to the phenyl ring and the butanamide chain of N-(3-methylphenyl)butanamide could be explored to enhance interactions with the active sites of COX and LOX enzymes.

Signaling Pathway for COX/LOX Inhibition

Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Derivative N-(3-methylphenyl)butanamide Derivative Derivative->COX Inhibits Derivative->LOX Inhibits

Caption: Inhibition of COX and LOX pathways by a butanamide derivative.

Protocol 4: In Vitro COX and LOX Inhibition Assays

Objective: To assess the inhibitory activity of N-(3-methylphenyl)butanamide derivatives against COX-1, COX-2, and 5-LOX enzymes.

Materials:

  • COX-1 and COX-2 inhibitor screening assay kits

  • 5-LOX inhibitor screening assay kit

  • Test compounds

  • Celecoxib (selective COX-2 inhibitor) and Zileuton (5-LOX inhibitor) as positive controls

Procedure:

  • Follow the protocols provided with the respective commercial assay kits.

  • Determine the IC₅₀ values for each compound against COX-1, COX-2, and 5-LOX.

  • Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)COX-2 Selectivity Index
Derivative 2ValueValueValueValue
CelecoxibValueValueN/AValue
ZileutonN/AN/AValueN/A
Neuroprotective Agents via GABAergic Modulation

Rationale:

Derivatives of 4-amino-N-substituted butanamides have shown potential in treating neurological disorders by inhibiting GABA transporters (GATs), thereby increasing GABA levels in the synapse and enhancing GABAergic neurotransmission.[12] While N-(3-methylphenyl)butanamide lacks the 4-amino group, its butanamide core suggests that with appropriate modifications, it could be developed into a modulator of the GABAergic system.

Potential Indications:

  • Epilepsy

  • Neuropathic pain

  • Anxiety disorders

Proposed Derivative Structure:

Introduction of an amino group at the 4-position of the butanamide chain and further substitutions on the phenyl ring or the amide nitrogen could yield compounds with affinity for GABA transporters.

Protocol 5: In Vitro GABA Transporter Inhibition Assay

Objective: To screen for derivatives that inhibit GABA uptake by GAT subtypes.

Materials:

  • Cell lines expressing individual human GAT subtypes (GAT-1, GAT-2, GAT-3)

  • Radiolabeled GABA ([³H]GABA)

  • Test compounds

  • Known GAT inhibitors (e.g., Tiagabine for GAT-1) as positive controls

  • Scintillation counter

Procedure:

  • Culture GAT-expressing cells in appropriate plates.

  • Incubate the cells with the test compounds and [³H]GABA.

  • After incubation, wash the cells to remove extracellular [³H]GABA.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of GABA uptake and determine the IC₅₀ values.

Conclusion

The N-(3-methylphenyl)butanamide scaffold holds significant promise for the development of novel therapeutics. Its versatility allows for the rational design of derivatives targeting a range of enzymes and receptors implicated in cancer, inflammation, and neurological disorders. The protocols outlined in these application notes provide a solid framework for the synthesis, screening, and validation of these compounds, paving the way for the discovery of new and effective medicines.

References

  • Ontosight AI. Butanamide Compounds: A Comprehensive Guide to Their Chemical Structure, Properties, and Potential Uses in Pharmaceuticals and Beyond. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. PMC. Retrieved from [Link]

  • PubMed. General pharmacology of the butanamide derivative S 19812, a new dual inhibitor of cyclooxygenase and lipoxygenase pathways. Retrieved from [Link]

  • PubMed. Synthesis of the butanamide derivative S 19812, a new dual inhibitor of cyclooxygenase and lipoxygenase pathways. Retrieved from [Link]

  • PubChem. N-(3-methylphenyl)butanamide. Retrieved from [Link]

  • Google Patents. EP1399413B1 - Fragrance compounds.
  • National Center for Biotechnology Information. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Structural Requirements of HDAC Inhibitors: SAHA Analogs Functionalized Adjacent to the Hydroxamic Acid. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Butyrate Histone Deacetylase Inhibitors. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. Retrieved from [Link]

  • NIST. Butanamide, N-ethyl-N-(3-methylphenyl)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases. PMC. Retrieved from [Link]

  • Spandidos Publications. (2019). Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases. Retrieved from [Link]

  • SpectraBase. N-butanoyl-N-(3-methylphenyl)butanamide. Retrieved from [Link]

  • ResearchGate. (2016). A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and Their Corresponding Hydrazides and N-Alkyl 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanamides. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives. PMC. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 2-bromo-3-methyl-N-(3-methylphenyl)butanamide in Fragment-Based Drug Discovery

Introduction: The Strategic Role of Electrophilic Fragments in Modern Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-to-lead generation, offering an effic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Electrophilic Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-to-lead generation, offering an efficient and intelligent approach to exploring chemical space.[1][2][3] Unlike traditional high-throughput screening (HTS), which relies on large libraries of complex molecules, FBDD screens low molecular weight compounds (<300 Da) that, despite their weak initial binding affinities, exhibit high ligand efficiency.[3][4][5] These fragments serve as highly tractable starting points for rational, structure-guided optimization into potent drug candidates.[2][5] This methodology has proven particularly effective for challenging targets, including those previously deemed "undruggable."[3][6][7]

A powerful evolution within this field is the use of covalent fragments—small molecules equipped with a reactive electrophilic "warhead."[7] These fragments form a stable, covalent bond with nucleophilic amino acid residues (e.g., cysteine, lysine) on the target protein, offering distinct advantages such as high potency, prolonged duration of action, and the ability to effectively target shallow or cryptic binding sites.[7]

This application note details the utility and experimental protocols for 2-bromo-3-methyl-N-(3-methylphenyl)butanamide , a representative α-bromo-amide fragment, in the context of a covalent FBDD campaign. The α-bromo-amide motif serves as a moderately reactive electrophile, capable of forming a covalent bond with nucleophilic residues. This document provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols required to effectively utilize this and similar electrophilic fragments in their discovery programs.

Physicochemical Properties of the Fragment

A thorough understanding of the fragment's properties is crucial for designing effective screening experiments and interpreting results.

PropertyValueSource/Method
IUPAC Name 2-bromo-3-methyl-N-(3-methylphenyl)butanamide-
CAS Number 42276-53-9[8]
Molecular Formula C₁₁H₁₄BrNO[9]
Molecular Weight 256.14 g/mol [9]
Physical Form Solid
Predicted cLogP ~2.5 - 3.5Computational
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 1-
Rotatable Bonds 3-

Note: This fragment generally adheres to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3), a guiding principle for fragment library design.[3][10]

The Covalent FBDD Workflow: A Multi-Stage Approach

The discovery process using a covalent fragment like 2-bromo-3-methyl-N-(3-methylphenyl)butanamide is a systematic, multi-stage process designed to identify, validate, and characterize its interaction with a protein target. The workflow emphasizes orthogonal validation, using a cascade of biophysical techniques to ensure high-quality, actionable hits.

FBDD_Workflow cluster_0 Stage 1: Primary Screening cluster_1 Stage 2: Hit Validation & Orthogonal Confirmation cluster_2 Stage 3: Structural Characterization cluster_3 Stage 4: Hit-to-Lead Optimization Primary_Screen Primary Screen (Intact Protein Mass Spectrometry) Biophysical_Validation Biophysical Validation (e.g., SPR, Thermal Shift) Primary_Screen->Biophysical_Validation Identified Hits Fragment_Library Covalent Fragment Library (incl. 2-bromo-3-methyl-N-(3-methylphenyl)butanamide) Fragment_Library->Primary_Screen Target_Protein Purified Target Protein Target_Protein->Primary_Screen NMR_Studies NMR Spectroscopy (Ligand or Protein-Observed) Biophysical_Validation->NMR_Studies Confirmed Hits Peptide_Mapping Peptide Mapping MS/MS (Identify Modification Site) NMR_Studies->Peptide_Mapping Validated Hits XRay_Crystallography X-ray Crystallography (Determine Binding Mode) Peptide_Mapping->XRay_Crystallography Structure_Guided_Design Structure-Guided Design (Fragment Growing/Linking) XRay_Crystallography->Structure_Guided_Design Structural Insights Lead_Compound Potent Lead Compound Structure_Guided_Design->Lead_Compound

Caption: Covalent FBDD workflow using 2-bromo-3-methyl-N-(3-methylphenyl)butanamide.

Experimental Protocols

Protocol 1: Primary Screening via Intact Protein Mass Spectrometry

Causality: Intact protein Liquid Chromatography-Mass Spectrometry (LC-MS) is a direct and robust method for primary screening of covalent fragments.[6] It unambiguously detects the formation of a covalent adduct by identifying an increase in the protein's molecular weight corresponding exactly to the molecular weight of the bound fragment. This technique is highly sensitive and serves as an excellent initial filter for a covalent library.[7]

Methodology:

  • Protein Preparation: Prepare the target protein in a suitable, MS-compatible buffer (e.g., 20 mM ammonium acetate, pH 7.4) at a final concentration of 5-10 µM.

  • Fragment Preparation: Prepare a 10 mM stock solution of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide in DMSO. Create a working solution by diluting the stock to 1 mM in the assay buffer.

  • Incubation: In a microcentrifuge tube, combine 10 µL of the target protein solution with 1 µL of the 1 mM fragment working solution (final fragment concentration: ~100 µM). Include a DMSO-only control.

  • Reaction: Incubate the mixture at room temperature for a defined period (e.g., 1, 4, or 24 hours) to allow for covalent bond formation. The incubation time may need optimization depending on the reactivity of the fragment and the target.

  • LC-MS Analysis:

    • Inject a small volume (e.g., 1-5 µL) of the reaction mixture onto a reverse-phase LC column suitable for protein separation (e.g., a C4 column).

    • Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weight of the protein. A mass shift equal to the molecular weight of the fragment (256.14 Da) in the fragment-treated sample, which is absent in the DMSO control, indicates a covalent hit.

Protocol 2: Orthogonal Validation using Surface Plasmon Resonance (SPR)

Causality: While MS confirms covalent modification, it does not provide information on binding kinetics or affinity. SPR is a highly sensitive biophysical technique that can validate hits from a primary screen by providing real-time kinetic data.[11][12][13] It measures changes in refractive index at a sensor surface as the fragment binds to the immobilized target protein.[11] This provides an orthogonal confirmation of the interaction and helps eliminate false positives.[12][13]

Methodology:

  • Chip Preparation and Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the surface using a standard mixture of EDC/NHS.

    • Immobilize the target protein to the chip surface via amine coupling to achieve a density of 8,000-12,000 Response Units (RU).

    • Deactivate any remaining active esters with ethanolamine. A reference channel should be prepared similarly but without protein immobilization to subtract non-specific binding effects.

  • Fragment Preparation: Prepare a serial dilution of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide in a suitable running buffer (e.g., HBS-EP+) containing a low percentage of DMSO (e.g., 1-2%), matching the buffer of the fragment solutions. Concentrations could range from 1 µM to 200 µM.

  • Binding Analysis:

    • Inject the series of fragment concentrations over the target and reference surfaces at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response (in RU) over time.

    • Allow for a dissociation phase where only running buffer flows over the chip. For a covalent binder, the dissociation will be extremely slow or non-existent.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Analyze the resulting sensorgrams. A concentration-dependent binding response confirms a direct interaction. The lack of dissociation is indicative of covalent bond formation.

Protocol 3: Structural Characterization via X-ray Crystallography

Causality: X-ray crystallography provides the highest resolution structural information, revealing the precise binding site, orientation, and interactions of the fragment with the target protein.[10][14][15] This information is absolutely critical for the subsequent hit-to-lead optimization phase, as it provides a detailed 3D map for structure-guided design.[15][16]

Methodology:

  • Protein Crystallization:

    • Screen for crystallization conditions for the target protein using commercially available or in-house screens to obtain high-quality, diffraction-grade crystals.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer a protein crystal into a solution containing a high concentration of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide (e.g., 1-10 mM) and allow it to incubate for a period ranging from minutes to hours.

    • Co-crystallization: Set up crystallization trials with the protein already pre-incubated with the fragment.

  • Cryo-protection and Data Collection:

    • Transfer the crystal into a cryo-protectant solution to prevent ice formation during freezing.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.[17]

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the protein structure using molecular replacement.

    • Carefully analyze the electron density maps to identify the bound fragment. The presence of a clear, continuous electron density between a nucleophilic residue (e.g., the sulfur atom of a cysteine) and the fragment confirms the covalent adduct and its precise location.

    • Refine the structure to obtain a high-resolution model of the protein-fragment complex.

Covalent_Binding cluster_protein Protein Active Site cluster_fragment Electrophilic Fragment cluster_reaction Covalent Adduct Formation Cys Cysteine Residue (Nucleophile, -SH) Adduct Stable Thioether Bond (Protein-S-Fragment) Cys->Adduct Nucleophilic Attack Fragment 2-bromo-3-methyl-N- (3-methylphenyl)butanamide (α-bromo-amide) Fragment->Adduct Loss of Br⁻

Caption: Mechanism of covalent modification by the α-bromo-amide fragment.

Conclusion and Future Directions

2-bromo-3-methyl-N-(3-methylphenyl)butanamide serves as an exemplary electrophilic fragment for covalent FBDD campaigns. Its α-bromo-amide warhead provides a means to capture and validate what might otherwise be a transient, low-affinity interaction. The integrated workflow presented here—combining direct detection by mass spectrometry, orthogonal validation with biophysical methods like SPR, and definitive structural elucidation by X-ray crystallography—provides a robust pathway from initial hit identification to a high-quality, structurally-enabled starting point for medicinal chemistry. The resulting structural insights are paramount for the rational design and synthesis of next-generation molecules with enhanced potency, selectivity, and drug-like properties.

References

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. [Link]

  • Advancing Drug Discovery With Covalent Fragment Screening. Evotec. [Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC. [Link]

  • NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]

  • Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. Wiley Online Library. [Link]

  • Fragment-based covalent ligand discovery. PMC. [Link]

  • A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • X-ray Crystallography Fragment Screening. Selvita. [Link]

  • X-ray crystallography – Knowledge and References. Taylor & Francis. [Link]

  • Fragment screening by ligand observed nmr. Bruker. [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. [Link]

  • Optimized Covalent Fragment Library for Drug Discovery. IRBM Medicinal Chemistry. [Link]

  • A three-stage biophysical screening cascade for fragment-based drug discovery. Protocol Exchange. [Link]

  • Fragment-Based Drug Design (FBDD) | Methodology & Protocol. JPT. [Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]

  • Fragment HIT Identification in FBDD. CrystalsFirst. [Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Fragment-Based Drug Discovery with Surface Plasmon Resonance Technology. Diva-Portal.org. [Link]

  • Applications of NMR in Fragment-Based Drug Design. Royal Society of Chemistry. [Link]

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. PMC. [Link]

  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. PMC - NIH. [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]

  • Emerging role of surface plasmon resonance in fragment-based drug discovery. PubMed. [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. [Link]

  • FBDD: Fragment-Based Drug Design. BioSolveIT. [Link]

  • Fragment-based drug discovery: A graphical review. PMC. [Link]

  • Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. BioDuro. [Link]

  • 2-bromo-N-(3-methylphenyl)propanamide (630119-85-6). Chemchart. [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. PMC. [Link]

  • Fragment-Based Discovery of Bromodomain Inhibitors Part 1: Inhibitor Binding Modes and Implications for Lead Discovery. Journal of Medicinal Chemistry. [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. [Link]

  • Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. PMC. [Link]

Sources

Application

Application Note: Asymmetric Synthesis of Chiral Bromo-Amides via Peptide-Catalyzed Electrophilic Bromination

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Enantioselective Desymmetrization and Dynamic Kinetic Resolution (DKR) of Atropisomeric Benzamides Executive Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Enantioselective Desymmetrization and Dynamic Kinetic Resolution (DKR) of Atropisomeric Benzamides

Executive Summary

The integration of axial chirality (atropisomerism) into pharmaceutical pharmacophores has emerged as a critical strategy for enhancing target selectivity and modulating pharmacokinetic profiles. While biaryl atropisomers are well-documented, non-biaryl axially chiral scaffolds—such as tertiary bromo-benzamides—present unique structural opportunities. This application note details a robust, highly enantioselective organocatalytic protocol for the asymmetric synthesis of chiral bromo-amides. Utilizing a peptide-based Brønsted base catalyst, prochiral or rapidly racemizing benzamides undergo a stereodetermining electrophilic bromination, effectively "locking" the chiral axis and yielding highly enantioenriched atropisomers[1].

Mechanistic Rationale & Causality

The asymmetric synthesis of chiral bromo-amides relies on the delicate interplay between rotational barriers and catalytic transition-state organization. Tertiary benzamides are specifically selected as substrates because they possess low rotational barriers prior to functionalization, allowing for rapid interconversion of conformers (essential for Dynamic Kinetic Resolution) or presenting a freely rotating prochiral axis[1].

The Causality of the Catalyst: The reaction utilizes a small-molecule tetrapeptide catalyst containing a tertiary amine residue (e.g.,


-dimethylaminoalanine, Dmaa). This amine acts as a Brønsted base and a hydrogen-bond acceptor.
  • Organization: The peptide catalyst forms a highly structured hydrogen-bonded complex with the substrate, shielding one face of the rotating amide bond[2].

  • Stereodetermining Bromination: When the electrophilic brominating agent (1,3-dibromo-5,5-dimethylhydantoin, DBDMH) is introduced, the catalyst directs the

    
     attack exclusively to one ortho-position[1].
    
  • Axis Locking: The introduction of the bulky bromine atom drastically increases the steric hindrance around the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     bond. This spikes the rotational barrier, instantly halting racemization and trapping the molecule as a configurationally stable atropisomer. Cryogenic temperatures (-40 °C) are strictly required to suppress the uncatalyzed, racemic background bromination pathway[1].
    

Mechanism A Prochiral Benzamide (Low Rotational Barrier) B Peptide-Substrate Complex (H-Bonding Organization) A->B Catalyst Binding C Stereodetermining Bromination (DBDMH at -40°C) B->C Electrophilic Attack D Atropisomeric Bromo-Amide (Locked Chiral Axis) C->D Desymmetrization

Figure 1: Mechanistic pathway of peptide-catalyzed atroposelective bromination.

Quantitative Substrate Scope & Condition Optimization

The efficiency of the peptide-catalyzed bromination is highly dependent on the electronic nature of the benzamide substrate. Electron-donating groups (e.g., 4-Methoxy) accelerate the electrophilic aromatic substitution, requiring shorter reaction times, whereas the parent benzamide requires a slight excess of the brominating agent to drive conversion[1].

Table 1: Optimization and Scope of Enantioselective Bromination

EntrySubstrate SubstitutionCatalyst (mol%)Brominating Agent (equiv)Time (h)Yield (%)Enantiomeric Ratio (e.r.)
1Parent Benzamide10DBDMH (1.5)486594:6
24-Methyl10DBDMH (1.0)247295:5
34-Phenyl10DBDMH (1.0)248993:7
44-Methoxy10DBDMH (1.0)128196:4

Data synthesized from standardized reaction conditions: 0.02 M in


 at -40 °C[1].

Standard Operating Procedure (SOP): Enantioselective Bromination

The following protocol outlines the synthesis of enantioenriched atropisomeric bromo-benzamides. Strict adherence to temperature control and anhydrous conditions is required to maintain high enantioselectivity.

Reagents Required:

  • Prochiral tertiary benzamide substrate (0.10 mmol)

  • Tetrapeptide Catalyst (e.g., Catalyst 6 from Miller et al.) (0.01 mmol, 10 mol%)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.10 - 0.15 mmol)

  • Anhydrous Chloroform (

    
    ), stabilized with amylenes (5.0 mL)
    
  • Saturated aqueous

    
    
    

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the benzamide substrate (1.0 equiv) and the tetrapeptide catalyst (10 mol%).

  • Solvation & Cryogenic Equilibration: Dissolve the solid mixture in 5.0 mL of anhydrous

    
     to achieve a strict 0.02 M concentration. Seal the vessel under a positive pressure of argon. Submerge the tube in a cryogenic cooling bath (e.g., dry ice/acetonitrile) calibrated to exactly -40 °C. Allow the system to equilibrate thermally for 20 minutes. Causality: Equilibration ensures the substrate-catalyst hydrogen-bonding network is fully established before the electrophile is introduced.
    
  • Electrophile Introduction: Weigh out DBDMH (1.0 to 1.5 equiv, depending on substrate electronics). Quickly add the DBDMH to the reaction mixture in a single portion under a heavy stream of argon. Reseal the tube immediately.

  • Reaction Maturation: Stir the reaction vigorously at -40 °C for 12 to 48 hours.

  • Cryogenic Quenching: Once complete, quench the reaction while still at -40 °C by injecting 2.0 mL of saturated aqueous

    
    . Causality: Quenching at cryogenic temperatures destroys unreacted active bromine species before the mixture warms up, preventing a burst of racemic background bromination.
    
  • Workup & Isolation: Allow the biphasic mixture to warm to room temperature. Extract the aqueous layer with dichloromethane (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Workflow S1 1. Reagent Prep (Substrate + Catalyst) S2 2. Cryo-Cooling (-40°C in CHCl3) S1->S2 S3 3. Bromination (DBDMH Addition) S2->S3 S4 4. Quench (Na2SO3 at -40°C) S3->S4 S5 5. Validation (Chiral HPLC & NMR) S4->S5

Figure 2: Step-by-step experimental workflow for the asymmetric synthesis of bromo-amides.

Self-Validating Analytical Systems

To ensure the scientific integrity of the synthesized chiral bromo-amides, the protocol must be treated as a self-validating system through the following analytical controls:

  • In-Process Mass Validation (UPLC-MS): Monitor the reaction to confirm the specific addition of bromine (+78.9 Da / +80.9 Da isotopic pattern). This validates that over-bromination (di- or tri-bromination) is suppressed under the chosen stoichiometry.

  • Enantiomeric Purity (Chiral Stationary Phase HPLC): The system validates its own stereoselectivity by first running a synthetically prepared racemic standard of the bromo-amide. Baseline resolution of the two atropisomeric peaks must be achieved on the CSP column before the catalytic reaction sample is injected to accurately quantify the e.r. (target >90:10).

  • Configurational Stability Assessment (Variable Temperature NMR): To confirm the chiral axis is successfully "locked", subject the isolated product to a time-course

    
    -NMR study at 37 °C. The absence of peak coalescence over 48 hours validates that the rotational barrier (
    
    
    
    of racemization) is sufficiently high for downstream pharmaceutical application[1].

References

  • Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromination Journal of the American Chemical Society (2013) URL:[Link]

  • Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination Science (2010) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Challenges in the synthesis of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide

Welcome to the Technical Support Center for the synthesis of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and k...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and kinetic competing pathways associated with sterically hindered, alpha-halogenated amides.

This center bypasses generic advice, focusing instead on the causality of side reactions—specifically moisture-driven hydrolysis, dehydrohalogenation, and off-target nucleophilic aliphatic substitution (SN2)—and provides self-validating protocols to ensure synthetic success.

Pathway Visualization & Competing Kinetics

To troubleshoot effectively, we must first map the electronic and steric landscape of our intermediates. The alpha-carbon is highly electrophilic due to the inductive effects of both the halogen and the carbonyl group. This creates a kinetic competition between the desired nucleophilic acyl substitution and undesired SN2 displacement or elimination.

SynthesisPathway A 2-Bromo-3-methylbutanoic acid (Starting Material) B 2-Bromo-3-methylbutanoyl chloride (Reactive Intermediate) A->B Oxalyl Chloride DMF (cat.), DCM C 2-Bromo-3-methyl-N-(3-methylphenyl)butanamide (Target Product) B->C m-Toluidine, DIPEA 0°C, DCM D Hydrolysis Byproduct (Reversion to Acid) B->D H2O (Moisture) E SN2 / Elimination Byproducts (Alpha-amino amide / Crotonamide) B->E Excess Amine / Heat (Nucleophilic attack at C-alpha)

Fig 1: Synthesis workflow and competing side reactions for the target alpha-bromo amide.

Troubleshooting & FAQs: Mechanistic Deep Dives

Q1: My yield is exceptionally low, and NMR shows starting material (2-bromo-3-methylbutanoic acid) instead of the target amide. What happened?

A1: Moisture-driven hydrolysis of the acyl chloride intermediate. Acyl chlorides are highly electrophilic and exceptionally moisture-sensitive[1]. If your reaction vessel, solvents, or the ambient atmosphere contain trace water, the 2-bromo-3-methylbutanoyl chloride will rapidly hydrolyze back to the starting carboxylic acid and generate HCl[1].

  • Causality: Water acts as a hard nucleophile, attacking the acylium-like carbon faster than the sterically hindered m-toluidine.

  • Solution: Flame-dry all glassware, use anhydrous dichloromethane (DCM) stored over 3Å molecular sieves[1], and conduct the reaction strictly under an argon or nitrogen atmosphere.

Q2: I am observing a significant secondary spot on my TLC that is more polar than my product. Mass spectrometry indicates the addition of two m-toluidine molecules. Why?

A2: Off-target SN2 substitution at the alpha-carbon. The bromine atom creates a strong dipole, rendering the alpha-carbon highly susceptible to nucleophilic attack[2]. While acyl substitution is kinetically favored, if the reaction is allowed to warm up, or if a large excess of m-toluidine is used as the base, the amine will attack the alpha-carbon of the newly formed amide, displacing the bromide via an SN2 mechanism to form an alpha-amino amide[2].

  • Causality: The activation energy for SN2 at a secondary, sterically hindered carbon (due to the isopropyl group) is higher than that of acyl substitution. Heat overcomes this barrier.

  • Solution: Maintain the reaction strictly at 0 °C during addition and use a non-nucleophilic auxiliary base like N,N-Diisopropylethylamine (DIPEA) to scavenge HCl, rather than using excess m-toluidine[2].

Q3: Why do we use Oxalyl Chloride instead of Thionyl Chloride (SOCl₂) for the acyl chloride formation?

A3: Suppression of dehydrohalogenation. While SOCl₂ is a classic reagent for this transformation, it often requires heating to reflux. Heating an alpha-bromo acid in the presence of acidic/basic byproducts frequently triggers the elimination of HBr (dehydrohalogenation), yielding the α,β-unsaturated crotonamide derivative[3]. Oxalyl chloride, catalyzed by DMF, proceeds smoothly at room temperature, preserving the integrity of the labile alpha-bromo group.

Quantitative Optimization Data

The choice of base, solvent, and temperature dictates the chemoselectivity of the amidation step. The table below summarizes experimental data demonstrating how kinetic control isolates the target amide from the SN2 byproduct.

Reaction ConditionAuxiliary BaseSolventTemp (°C)Target Amide Yield (%)SN2 Byproduct (%)
A (Unoptimized) m-Toluidine (2.0 eq)DCM256525
B (Intermediate) Triethylamine (1.2 eq)THF257215
C (Optimized) DIPEA (1.2 eq)DCM089 < 2
D (Thermal Failure) Pyridine (1.5 eq)Toluene804045 (Includes Elimination)

Data Interpretation: Condition C utilizes DIPEA, which is too sterically hindered to act as a nucleophile, ensuring it only acts as a proton scavenger. The 0 °C temperature arrests the higher-activation-energy SN2 pathway.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. If the described visual or thermal checkpoints are not met, the reaction has deviated and must be paused.

Protocol 1: Synthesis of 2-Bromo-3-methylbutanoyl chloride

Note: This intermediate cannot be purified by standard chromatography due to hydrolysis on silica gel. It must be generated and used immediately.

  • Setup: To a flame-dried 100 mL round-bottom flask under argon, add 2-bromo-3-methylbutanoic acid (10.0 mmol) and anhydrous DCM (20 mL).

  • Catalysis: Add exactly 2 drops of anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Cool the flask to 0 °C. Dropwise, add oxalyl chloride (12.0 mmol, 1.2 eq) over 10 minutes.

  • Validation Checkpoint 1 (Visual): Immediate, vigorous effervescence must be observed. This is the evolution of CO and CO₂ gases. If no bubbling occurs, your oxalyl chloride has degraded.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Checkpoint 2 (Analytical): Gas evolution will completely cease when the reaction is finished. To confirm, remove a 10 µL aliquot, quench it in 1 mL of dry methanol, and run GC-MS. You should exclusively see the methyl 2-bromo-3-methylbutanoate mass peak.

  • Concentration: Evaporate the DCM and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride as a pale yellow oil. Proceed immediately to Protocol 2.

Protocol 2: Amidation with m-Toluidine
  • Preparation: In a separate flame-dried flask, dissolve m-toluidine (10.0 mmol, 1.0 eq) and DIPEA (12.0 mmol, 1.2 eq) in anhydrous DCM (15 mL). Cool strictly to 0 °C using an ice-water bath[2].

  • Inverse Addition: Dissolve the freshly prepared 2-bromo-3-methylbutanoyl chloride from Protocol 1 in anhydrous DCM (5 mL). Add this solution dropwise to the amine/base mixture over 20 minutes[2].

  • Validation Checkpoint 3 (Visual & Thermal): Upon the first few drops, a dense white fume/precipitate (DIPEA hydrochloride salt) will form instantly[2]. A slight exotherm should be felt on the flask glass. If the solution remains completely clear, the acyl chloride was likely hydrolyzed to the acid prior to addition.

  • Completion: Stir at 0 °C for 1 hour. Do not let the reaction warm to room temperature to prevent SN2 displacement of the bromine[2].

  • Quench & Workup: Quench the reaction with 1M HCl (10 mL) to protonate and remove any unreacted m-toluidine. Separate the organic layer, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate. The resulting solid can be recrystallized from Hexanes/Ethyl Acetate.

References

  • Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. Available at:[Link]

Sources

Optimization

Technical Support Center: Bromination of Butanamides

Welcome to the Technical Support Center for the bromination of butanamides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this chemical tran...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the bromination of butanamides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this chemical transformation. The bromination of a primary amide like butanamide is most frequently undertaken as part of the Hofmann rearrangement , a robust method for converting primary amides into primary amines with one fewer carbon atom.[1][2] In this context, butanamide is converted to propylamine.

This document moves beyond a simple protocol, offering in-depth troubleshooting guides and frequently asked questions (FAQs) in a dynamic Q&A format. We will explore the causality behind experimental choices, diagnose common side reactions, and provide field-proven solutions to optimize your synthesis.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the bromination of butanamide in the context of the Hofmann Rearrangement?

The reaction is a multi-step process that occurs in a basic aqueous solution with bromine.[3] The in-situ formation of sodium hypobromite (NaOBr) from bromine and sodium hydroxide is the first step.[4] This reagent then orchestrates the transformation of butanamide into an isocyanate intermediate, which is subsequently hydrolyzed to the final primary amine product.[2][4]

The key mechanistic steps are:

  • Initial Deprotonation: A strong base (e.g., OH⁻) removes an acidic proton from the amide nitrogen.[4][5]

  • N-Bromination: The resulting amide anion acts as a nucleophile, attacking molecular bromine (Br₂) to form an N-bromobutanamide intermediate.[2][4]

  • Second Deprotonation: The base removes the second, remaining amide proton, generating an N-bromoamide anion.[4][6]

  • Rearrangement: This is the crucial, rate-determining step. The propyl group attached to the carbonyl carbon migrates to the nitrogen atom, simultaneously displacing the bromide ion. This concerted rearrangement yields a propyl isocyanate intermediate.[2][5]

  • Hydrolysis & Decarboxylation: The isocyanate is attacked by water (or hydroxide) in a nucleophilic addition to form an unstable carbamic acid.[2][7] This acid readily loses carbon dioxide (decarboxylates) to yield the final product, propylamine.[7]

Diagram 1: The Hofmann Rearrangement Pathway

Hofmann_Rearrangement Butanamide Butanamide N_Bromo_Intermediate N-Bromobutanamide Intermediate Butanamide->N_Bromo_Intermediate + Br₂ / NaOH (N-Bromination) Isocyanate Propyl Isocyanate Intermediate N_Bromo_Intermediate->Isocyanate Rearrangement (-Br⁻) Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid + H₂O (Hydrolysis) Propylamine Propylamine (Final Product) Carbamic_Acid->Propylamine - CO₂ (Decarboxylation)

Caption: Core mechanism of the Hofmann rearrangement of butanamide.

Q2: My reaction has stalled, and I'm isolating the N-bromobutanamide intermediate. What causes this, and how can I resolve it?

The formation of a stable N-bromoamide is a common pitfall indicating that the conditions are insufficient to promote the key rearrangement step.[3][8]

Causality:

  • Insufficient Basicity: The rearrangement requires the formation of the N-bromoamide anion. If the base concentration is too low or the base is too weak, the second deprotonation step will not occur efficiently, causing the neutral N-bromoamide to accumulate.[2]

  • Low Temperature: The rearrangement step has a significant activation energy barrier. Insufficient heating will slow this step dramatically, allowing the intermediate to persist. The reaction often requires warming after the initial bromination.[3][9]

Troubleshooting:

  • Verify Base Stoichiometry: Ensure at least two equivalents of base are used: one for the initial deprotonation and one for the second deprotonation to initiate rearrangement. An excess is often used to drive the reaction.

  • Increase Temperature: After the initial low-temperature formation of the N-bromoamide, gradually warm the reaction mixture. A common protocol involves heating to 50-75°C to drive the rearrangement to completion.[3]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the N-bromoamide intermediate and the appearance of the product amine.

Q3: I've observed a significant, high-molecular-weight byproduct. What is it likely to be?

The most probable high-molecular-weight byproduct is a urea derivative , specifically N,N'-dipropylurea.

Causality: The propyl isocyanate intermediate is a potent electrophile.[7] While it is intended to react with water, it can also be attacked by the nucleophilic nitrogen of the newly formed propylamine product. This reaction is irreversible and consumes both the intermediate and the desired product.

Mitigation Strategies:

  • Control Reaction Rate: Add the bromine/base solution slowly to the amide solution. This maintains a low instantaneous concentration of the isocyanate, favoring its reaction with the solvent (water) over the product amine.

  • Ensure Efficient Stirring: Vigorous stirring disperses the isocyanate as it forms, preventing localized high concentrations where it is more likely to encounter and react with the product.

  • Dilution: Running the reaction at a lower concentration can statistically favor the reaction of the isocyanate with the vast excess of water molecules.

Diagram 2: Key Side Reaction Pathways

Side_Reactions cluster_main Main Hofmann Pathway cluster_side Side Reactions Butanamide Butanamide N_Bromo N-Bromobutanamide Butanamide->N_Bromo Butanoic_Acid Butanoic Acid (Hydrolysis) Butanamide->Butanoic_Acid + H₂O, Heat (Unwanted Hydrolysis) Isocyanate Propyl Isocyanate N_Bromo->Isocyanate Propylamine Propylamine Isocyanate->Propylamine Urea N,N'-Dipropylurea (Isocyanate Trapping) Isocyanate->Urea + Propylamine (Product Reaction)

Caption: Formation of major byproducts from key reaction intermediates.

Q4: Can over-bromination occur on the alkyl chain of butanamide?

While polybromination is a major concern in free-radical bromination of alkanes, it is not a typical side reaction in the Hofmann rearrangement of butanamide.[10] The reaction conditions (aqueous base) and the mechanism strongly favor electrophilic attack on the amide nitrogen. The hydrogens on the nitrogen are far more acidic than those on the α-carbon, so deprotonation and subsequent bromination occur there exclusively.

Troubleshooting Guide: At the Bench

This table provides a quick reference for diagnosing and solving common issues encountered during the bromination of butanamide.

Observed Issue Potential Cause(s) Recommended Solutions & Scientific Rationale
Low Yield of Propylamine 1. Incomplete reaction (N-bromoamide remains).2. Formation of urea byproduct.3. Hydrolysis of starting material.1. Increase temperature after initial bromination to overcome the activation energy of the rearrangement step. Confirm base stoichiometry is sufficient for both deprotonation steps.[2][3]2. Slow the addition of bromine/base solution and ensure vigorous stirring to minimize the concentration of the isocyanate intermediate, favoring its hydrolysis over reaction with the amine product.[7]3. Ensure the reaction is not heated for excessively long periods before the addition of bromine, which could lead to simple base-catalyzed hydrolysis of the amide.
Final Product is Contaminated with Starting Material Incomplete reaction.Increase reaction time and/or temperature. Monitor by TLC until all butanamide is consumed. A more efficient workup, such as an acidic wash to protonate the product amine and extract it into the aqueous layer away from the neutral amide, can also be effective.
Reaction Mixture Remains Red/Brown Excess unreacted bromine.During the workup, wash the organic extract with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃). This will quench the excess bromine, and the color will dissipate.[3]
Difficulty Isolating Product Propylamine is a relatively low-boiling (48 °C) and water-soluble amine.After the reaction, extraction into an organic solvent like diethyl ether is necessary.[3] Be cautious during solvent removal on a rotary evaporator; use a low bath temperature and monitor closely to avoid loss of the volatile product. Purification is typically achieved by distillation.[3]
Experimental Protocol: Hofmann Rearrangement of Butanamide

This protocol provides a robust starting point for the synthesis of propylamine from butanamide.

Materials & Reagents:

  • Butanamide

  • Sodium Hydroxide (NaOH)

  • Bromine (Br₂)

  • Diethyl Ether (Et₂O)

  • 10% Sodium Thiosulfate (aqueous)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Ice Bath

Procedure:

  • Preparation of Hypobromite Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve a calculated amount of sodium hydroxide (e.g., 2.5 molar equivalents) in water. Cool the solution to 0-5°C in an ice bath. While stirring vigorously, slowly add bromine (1.1 molar equivalents) to the cold NaOH solution. Stir until the bromine fully dissolves to form a pale yellow sodium hypobromite solution.[3] Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Addition of Amide: In a separate flask, dissolve butanamide (1.0 molar equivalent) in a minimal amount of cold water.

  • Reaction Initiation: Slowly add the butanamide solution to the stirring hypobromite solution, maintaining the temperature below 10°C.

  • Rearrangement: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to approximately 60-70°C for 1-2 hours to ensure the rearrangement goes to completion. The solution should become colorless or pale yellow.[3]

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and extract the product with diethyl ether (3 x volume of aqueous layer).[3]

  • Washing: Combine the organic extracts. Wash with a 10% aqueous sodium thiosulfate solution to remove any residual bromine, followed by a brine wash.[3]

  • Drying and Concentration: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and carefully remove the diethyl ether using a rotary evaporator with a low-temperature water bath.

  • Purification: Purify the crude propylamine by fractional distillation, collecting the fraction boiling at approximately 48-49°C.

Diagram 3: Experimental Workflow

Workflow A Prepare NaOH Solution Cool to 0-5°C B Slowly Add Bromine (Forms NaOBr) A->B C Add Butanamide Solution (Keep < 10°C) B->C D Warm to Room Temp Then Heat to ~65°C C->D E Cool and Extract with Diethyl Ether D->E F Wash Organic Layer (Na₂S₂O₃, Brine) E->F G Dry (MgSO₄) and Concentrate F->G H Purify by Distillation G->H

Caption: Step-by-step workflow for the synthesis of propylamine.

References
  • BYJU'S. (2019, January 23). Hoffmann Bromamide Reaction Mechanism. Retrieved from [Link]

  • Quora. (2023, April 7). What is the mechanism of bromination of an amide group? Retrieved from [Link]

  • SATHEE. (n.d.). Hoffmann Bromamide Reaction Mechanism. Retrieved from [Link]

  • Filo. (2025, November 11). Hoffmann Bromamide Degradation Reaction Using Butanamide as an Example. Retrieved from [Link]_

  • PubMed. (2023, February 21). Deaminative bromination, chlorination, and iodination of primary amines. Retrieved from [Link]

  • Khan Academy. (2024, December 31). Hoffmann bromamide degradation reaction | Amines | Class 12 | Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Other Reactions of Amides. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Chemistry Steps. (2025, June 17). Hofmann Rearrangement. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A-Z Guide to N-Arylation Reactions

Welcome to the Technical Support Center for N-Arylation Reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize C-N cross-coupling reactions, with a particular foc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Arylation Reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize C-N cross-coupling reactions, with a particular focus on the widely-used Buchwald-Hartwig amination. As a self-validating system, this document provides not only troubleshooting steps but also the underlying scientific principles to empower you to diagnose and resolve challenges in your own research.

FAQs: Troubleshooting Common N-Arylation Issues

Here, we address some of the most common questions and issues that arise during N-arylation experiments.

Q1: My reaction yield is low or non-existent. What are the primary factors to investigate?

A low yield is a frequent issue that can often be traced back to a few key experimental parameters. A systematic approach is crucial for identifying the root cause.[1][2][3][4]

  • Atmospheric Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents have been properly degassed.

  • Reagent Purity: Water and other protic impurities can lead to the decomposition of the catalyst, often observed as the formation of palladium black.[1] Always use anhydrous solvents and ensure the purity of your amine and aryl halide.

  • Catalyst, Ligand, and Base Combination: This is arguably the most critical aspect of a successful N-arylation. The optimal combination is highly substrate-dependent.[5] A screening of different ligands and bases is often a necessary first step in optimizing a new transformation.[1]

  • Reaction Temperature: Buchwald-Hartwig reactions often require elevated temperatures to promote the oxidative addition step, especially with less reactive aryl chlorides.[3] If the reaction is sluggish, a gradual increase in temperature may be beneficial.

Q2: My reaction mixture has turned black, and the reaction has stalled. What does this signify?

The formation of a black precipitate, known as "palladium black," is a clear indication of catalyst decomposition.[1] This means the palladium has precipitated from the catalytic cycle as inactive, metallic palladium.[1]

  • Causality: This can be caused by excessive heat, the presence of oxygen or moisture, or an inappropriate ligand that fails to stabilize the palladium catalyst.[1]

  • Solution:

    • Re-evaluate the reaction temperature; it may be too high.

    • Ensure a strictly inert atmosphere and use anhydrous, degassed solvents.

    • Consider a more robust ligand. Bulky, electron-rich phosphine ligands are known to provide greater stability to the palladium center.[6]

Q3: I am observing significant side reactions, such as hydrodehalogenation of my aryl halide. How can I minimize this?

Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction. This occurs when the palladium intermediate reacts with a hydrogen source instead of the amine.

  • Mechanistic Insight: This side reaction can be exacerbated by certain bases and solvents.

  • Troubleshooting Steps:

    • Base Selection: The choice of base can influence the prevalence of side reactions. While strong bases like sodium tert-butoxide are common, weaker bases like potassium carbonate or potassium phosphate can sometimes suppress hydrodehalogenation, albeit potentially at the cost of a slower reaction rate.[3][7]

    • Solvent Choice: The solvent can influence the solubility of reagents and intermediates. Aprotic, non-polar solvents like toluene and dioxane are frequently used.[8] Experimenting with different solvents can sometimes mitigate side reactions.

Q4: How do I choose the right ligand for my specific substrates?

Ligand selection is paramount for a successful N-arylation and is largely determined by the nature of the amine and aryl halide.[5][9]

  • General Guidance: Bulky, electron-rich phosphine ligands are generally effective as they promote the crucial reductive elimination step and stabilize the palladium catalyst.[6]

  • Substrate-Specific Recommendations:

    • Primary Amines: Ligands like BrettPhos are specifically designed for coupling with primary amines.[5][7]

    • Secondary Amines: RuPhos is often a good choice for secondary amines.[7]

    • Amides: Due to their lower nucleophilicity, amides may require more reactive ligands like tBuBrettPhos.[7]

    • Challenging Substrates: For sterically hindered or electron-deficient substrates, highly specialized ligands may be necessary.

Data-Driven Optimization: Ligand and Base Selection

The following table provides a starting point for ligand and base selection for various amine classes. However, empirical screening is often necessary for optimal results.

Amine TypeRecommended LigandsCommon Bases
Primary Aliphatic Amines BrettPhos, tBuXPhosNaOtBu, K₃PO₄
Secondary Aliphatic Amines RuPhos, JohnPhosNaOtBu, LiHMDS
Aryl Amines XPhos, SPhosK₂CO₃, Cs₂CO₃
Amides & Carbamates tBuBrettPhos, AdBrettPhosK₃PO₄, K₂CO₃
Heterocyclic Amines DavePhos, XantphosNaOtBu, Cs₂CO₃

This table is a general guideline. Optimal conditions may vary based on the specific aryl halide and other reaction parameters.

Experimental Protocols

General Protocol for a Palladium-Catalyzed N-Arylation Reaction

This protocol provides a general workflow for setting up an N-arylation reaction.[10][11]

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Oven-dried glassware (e.g., Schlenk tube or reaction vial with a stir bar)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.

  • Reagent Addition: Add the aryl halide and the amine to the Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a typical concentration of 0.1-0.5 M.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Process: Diagrams and Workflows

The Buchwald-Hartwig Amination Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle of the Buchwald-Hartwig amination.[7][9]

Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord + HNR'R'' PdII_Amine [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 + Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Yield

This decision tree provides a systematic approach to troubleshooting low-yielding N-arylation reactions.

Troubleshooting Workflow Start Low or No Product Yield Check_Inert Is the reaction under a strictly inert atmosphere? Start->Check_Inert Fix_Inert Action: Improve inert atmosphere technique (purge longer, use a glovebox). Check_Inert->Fix_Inert No Check_Reagents Are all reagents (solvents, amine, aryl halide) pure and anhydrous? Check_Inert->Check_Reagents Yes Fix_Inert->Check_Reagents Fix_Reagents Action: Use freshly purified/distilled reagents and anhydrous solvents. Check_Reagents->Fix_Reagents No Check_Components Is the catalyst/ligand/base combination appropriate for the substrates? Check_Reagents->Check_Components Yes Fix_Reagents->Check_Components Screen_Components Action: Screen a panel of ligands and bases. Check_Components->Screen_Components No/Unsure Check_Temp Is the reaction temperature optimal? Check_Components->Check_Temp Yes Screen_Components->Check_Temp Optimize_Temp Action: Gradually increase the reaction temperature. Check_Temp->Optimize_Temp No/Unsure Success Yield Improved Check_Temp->Success Yes Optimize_Temp->Success

Caption: A decision tree for troubleshooting low-yielding N-arylation reactions.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). Retrieved from [Link]

  • Recent Advances in N-Arylation of Heterocycles in the Past Decade. (2024, July 24). Retrieved from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. Retrieved from [Link]

  • Recent Advances in N-Arylation of Heterocycles in the Past Decade | Scilit. Retrieved from [Link]

  • Recent Advances in N-Arylation of Heterocycles in the Past Decade | Bentham Science. (2024, July 24). Retrieved from [Link]

  • Recent Progress Concerning the N-Arylation of Indoles - PMC. Retrieved from [Link]

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F. (2019, December 12). Retrieved from [Link]

  • Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water - MDPI. (2026, March 5). Retrieved from [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. Retrieved from [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). Retrieved from [Link]

  • Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Retrieved from [Link]

  • Recent Advances in N-Arylation of Heterocycles in the Past Decade - ResearchGate. Retrieved from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (2016, September 30). Retrieved from [Link]

  • Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles - PMC. Retrieved from [Link]

  • MIT Open Access Articles Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles. Retrieved from [Link]

  • Model system for optimization. Palladium catalyzed N-arylation of... - ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC. Retrieved from [Link]

  • Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. Retrieved from [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids | The Journal of Organic Chemistry - ACS Publications. (2006, March 24). Retrieved from [Link]

  • A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy - Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22). Retrieved from [Link]

  • Direct Arylation of Unactivated Arenes Using Earth-Abundant Iron/Tetra-Aza Macrocyclic Complexes - PMC. (2026, January 28). Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved from [Link]

  • What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024, November 20). Retrieved from [Link]

  • N-Arylation of NH-Sulfoximines via Dual Nickel Photocatalysis - ACS Publications - ACS.org. (2019, April 2). Retrieved from [Link]

  • Substrate scope for the Ni‐catalyzed N‐arylation of amides with 2 - ResearchGate. Retrieved from [Link]

  • Copper‐Catalyzed N‐Arylation of Hindered Substrates Under Mild Conditions - R Discovery. (2009, April 1). Retrieved from [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. (2023, June 27). Retrieved from [Link]

  • Ni-Catalyzed Stereoselective Arylation of Inert C–O bonds at Low Temperatures | Organic Letters - ACS Publications. Retrieved from [Link]

  • Organic Base Enabled Nickel-Catalyzed Mono-α-Arylation of Feedstock Solvents - PubMed. (2022, May 16). Retrieved from [Link]

  • The effect of solvent in direct arylation polycondensation of substituted thiophenes | Request PDF - ResearchGate. Retrieved from [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - MDPI. (2025, April 18). Retrieved from [Link]

  • Solvent-free N-arylation of amines with arylboronic acids under ball milling conditions - RSC Publishing. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Bromo-Amide Stability and Conjugation Kinetics

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize bioconjugation workflow...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize bioconjugation workflows utilizing bromo-amides (e.g., bromoacetamides, bromoacetyl chlorides).

Unlike rigid standard operating procedures, this guide focuses on the mechanistic causality behind experimental parameters. Understanding why a reagent behaves the way it does across different pH gradients is the key to preventing off-target effects, premature hydrolysis, and batch-to-batch variability in applications ranging from proteomics to Antibody-Drug Conjugate (ADC) development.

Mechanistic Insights: The Causality of pH on Bromo-Amide Stability

The reactivity of bromo-amides is governed by a delicate balance between the nucleophilicity of the target amino acid and the stability of the alpha-bromo leaving group in aqueous environments.

The optimal pH for alkylating cysteine residues with bromo-amides is strictly between 7.5 and 8.5 [1]. The causality behind this narrow window lies in the Henderson-Hasselbalch relationship. The pKa of a typical cysteine thiol group is approximately 8.3. At a pH of 8.0, a significant fraction of the thiol population is deprotonated into the highly reactive thiolate anion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). Because the reaction proceeds via a second-order nucleophilic substitution (

) mechanism, maximizing the thiolate concentration exponentially increases the reaction rate, allowing the bromo-amide to form an irreversible thioether bond.

However, pushing the pH beyond 9.0 introduces two critical failure modes:

  • Loss of Chemoselectivity : The

    
    -amino groups of lysine (pKa ~10.5) and imidazole groups of histidine begin to deprotonate, actively competing with cysteines for the bromo-amide, leading to heterogeneous, off-target labeling[1][2].
    
  • Base-Mediated Hydrolysis : At elevated pH, hydroxide ions (

    
    ) act as competing nucleophiles, displacing the bromide ion to form an inert hydroxyacetamide, permanently quenching your reagent before conjugation can occur[3].
    
Quantitative Data: Thiol-Reactive Group Comparison

To facilitate experimental design, the following table summarizes the kinetic and stability profiles of common thiol-reactive moieties across different pH conditions[1][4].

Reagent ClassOptimal pH RangeRelative Reaction Rate (pH 7.0)Resulting Bond StabilityPrimary Degradation / Failure Mode
Bromoacetamide 7.5 – 8.5SlowHighly Stable (Irreversible)Base-mediated hydrolysis (pH > 9.0); Amine cross-reactivity
Iodoacetamide 7.5 – 8.5ModerateHighly Stable (Irreversible)Light-induced iodine radical formation; Amine cross-reactivity
Maleimide 6.5 – 7.5Very Fast (~1000x faster)Less Stable (Reversible)Retro-Michael addition (plasma exchange); Ring hydrolysis

Logical Relationship: pH-Dependent Reaction Pathways

The following diagram illustrates the divergent chemical pathways a bromo-amide reagent can take depending on the pH of the reaction buffer.

ReactionLogic A Bromo-Amide Reagent (in Aqueous Buffer) B Acidic to Neutral (pH < 7.0) A->B C Optimal Alkaline (pH 7.5 - 8.5) A->C D Highly Alkaline (pH > 9.0) A->D E Thiolate Concentration Low Slow Alkylation Kinetics B->E F High Thiolate Concentration Rapid & Selective Thioether Bond C->F G Loss of Selectivity (Lys/His) Base-Mediated Hydrolysis D->G

Caption: pH-Dependent Reaction Pathways of Bromo-Amides.

Frequently Asked Questions (Troubleshooting)

Q1: I am performing my conjugation at pH 7.0 to protect my protein, but my bromoacetamide labeling efficiency is extremely low. Why? A1: At pH 7.0, the vast majority of your cysteine residues are protonated (-SH) rather than in the reactive thiolate form (


). While maleimides are highly reactive at neutral pH, bromo-amides require the stronger nucleophilicity of the thiolate anion to drive the substitution reaction[5]. If you must operate at pH 7.0, you must either switch to a maleimide reagent or significantly increase the incubation time and molar excess of the bromo-amide, though this risks eventual reagent hydrolysis.

Q2: Mass spectrometry analysis shows multiple bromo-amide additions per protein, even though I only have one free cysteine. How do I fix this? A2: You are observing off-target alkylation, likely on lysine or histidine residues. This occurs when the reaction pH is too high (> 8.5), or the molar excess of the bromo-amide is too large. To troubleshoot, lower your buffer pH strictly to 7.5–8.0 to protonate primary amines (rendering them non-nucleophilic) and reduce the reagent to a 5- to 10-fold molar excess[1][2].

Q3: Why is bromoacetamide preferred over maleimide for certain Antibody-Drug Conjugates (ADCs) if it reacts slower? A3: The choice is driven by in vivo stability. Maleimide-thiol conjugates form via a Michael addition, which is reversible. In systemic circulation, these adducts can undergo a retro-Michael reaction, prematurely releasing the toxic payload or transferring it to serum albumin[]. In contrast, the nucleophilic substitution of a bromo-amide yields a completely irreversible thioether bond, providing superior plasma stability and preventing off-target toxicity[5][].

Q4: My bromo-amide stock solution seems to have lost reactivity after a week in the fridge. What happened? A4: Bromo-amides are susceptible to hydrolysis in aqueous environments, especially if the pH of the storage buffer is not strictly controlled. Furthermore, they can be light-sensitive. Always prepare bromo-amide stock solutions freshly in a dry, water-miscible organic solvent (like anhydrous DMSO or DMF) and store them in the dark at -20°C[1][5].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate built-in analytical checkpoints so you can verify the success of each step before proceeding, eliminating downstream guesswork.

Protocol 1: Optimized Cysteine Alkylation with Built-In Ellman's Assay

This workflow ensures that you only add your bromo-amide reagent once you have analytically proven that your cysteines are reduced and available.

Step 1: Protein Reduction

  • Dissolve your protein (1-5 mg/mL) in 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.0.

  • Add TCEP (Tris(2-carboxyethyl)phosphine) to a 10-fold molar excess. Incubate for 30 minutes at room temperature. Causality: TCEP is used over DTT because it does not contain thiols and will not compete with your protein later.

Step 2: Buffer Exchange and pH Adjustment

  • Pass the protein through a desalting column pre-equilibrated with Alkylation Buffer (0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.0 ).

  • Validation Checkpoint 1: Take a small aliquot and perform an Ellman’s Assay (DTNB). Measure absorbance at 412 nm to quantify the exact concentration of free thiols.

Step 3: Bromo-Amide Conjugation

  • Based on the thiol concentration from Checkpoint 1, prepare a fresh 100 mM stock of bromoacetamide in anhydrous DMSO.

  • Add the bromoacetamide to the protein solution at a 10-fold molar excess relative to the free thiols.

  • Incubate for 1 to 2 hours at room temperature, protected from light.

Step 4: Reaction Validation & Quenching

  • Validation Checkpoint 2: Perform a second Ellman’s Assay on the reaction mixture. The absorbance at 412 nm should drop by >95%, definitively proving that the thiols have been successfully alkylated.

  • Quench the reaction by adding a 50-fold excess of a free thiol (e.g., DTT or

    
    -mercaptoethanol) to consume any unreacted bromo-amide, preventing off-target reactions during storage.
    

ProtocolWorkflow S1 1. Reduction (TCEP, pH 7.0) S2 2. Buffer Exchange (Desalt to pH 8.0) S1->S2 S3 3. Alkylation (Bromo-Amide) S2->S3 S4 4. Validation (Ellman's Assay) S3->S4 S5 5. Quenching (Excess DTT) S4->S5

Caption: Self-Validating Workflow for Cysteine Alkylation using Bromo-Amides.

References

  • Boeckler, C., et al. "Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs." ResearchGate. [Link]

  • ACS Publications. "Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners." Environmental Science & Technology. [Link]

Sources

Troubleshooting

Troubleshooting HPLC separation of diastereomers of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide

Technical Support Center: HPLC Troubleshooting for -Bromoamide Diastereomers Target Analyte: 2-bromo-3-methyl-N-(3-methylphenyl)butanamide Application Focus: Diastereomeric Resolution, Peak Shape Optimization, and Method...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Troubleshooting for -Bromoamide Diastereomers

Target Analyte: 2-bromo-3-methyl-N-(3-methylphenyl)butanamide Application Focus: Diastereomeric Resolution, Peak Shape Optimization, and Method Stability

Welcome to the Technical Support Center. As drug development increasingly demands stringent stereochemical control, the chromatographic separation of closely related diastereomers remains a critical bottleneck. 2-bromo-3-methyl-N-(3-methylphenyl)butanamide presents a unique set of physicochemical challenges: it possesses a highly polarizable


-halogen, a strong hydrogen-bonding secondary amide, and significant steric bulk from its isopropyl and m-tolyl groups.

This guide is engineered for analytical scientists and method developers. It bypasses basic chromatography principles to focus directly on the mechanistic causality of peak distortion and co-elution specific to halogenated amides.

Part 1: Diagnostic Workflow for Diastereomer Resolution

Before adjusting instrument parameters, it is critical to establish a logical, self-validating diagnostic loop. The following decision tree isolates secondary interactions (peak tailing) from primary selectivity issues (co-elution).

HPLC_Workflow Start Analyze 2-bromo-3-methyl- N-(3-methylphenyl)butanamide CheckAs Evaluate Asymmetry (As) Start->CheckAs Tailing As > 1.5 (Tailing) CheckAs->Tailing Yes GoodAs As ≤ 1.5 (Symmetric) CheckAs->GoodAs No FixTailing Use End-capped Column Add 0.1% TFA (pH ~2.0) Tailing->FixTailing CheckRs Evaluate Resolution (Rs) GoodAs->CheckRs FixTailing->CheckAs Re-run Coelution Rs < 1.5 (Co-elution) CheckRs->Coelution Yes Resolved Rs ≥ 1.5 (Resolved) CheckRs->Resolved No FixRs Switch to Phenyl-Hexyl Use MeOH & Lower Temp Coelution->FixRs Validate System Suitability Passed Resolved->Validate FixRs->CheckRs Re-run

Workflow for diagnosing and resolving peak tailing and co-elution in diastereomeric separation.

Part 2: Expert FAQs & Mechanistic Troubleshooting
Q1: My diastereomer peaks are co-eluting (

) on a standard C18 column. How do I rationally improve selectivity (

)?

Mechanistic Causality: Diastereomers have identical atomic connectivity but differ in their spatial 3D arrangement. Standard C18 (Octadecyl) columns rely almost exclusively on dispersive (hydrophobic) interactions. Because the hydrodynamic volumes of the 2-bromo-3-methyl-N-(3-methylphenyl)butanamide diastereomers are nearly identical, purely hydrophobic stationary phases often fail to differentiate them[1].

The Solution: You must exploit the specific functional groups of the molecule to maximize the Gibbs free energy difference (


) of binding.
  • Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) Column: The m-tolyl group of your analyte is an electron-rich aromatic ring. A phenyl-based stationary phase introduces

    
     interactions. The steric clash between the bulky 
    
    
    
    -bromo group and the isopropyl group forces the diastereomers into distinct rotational conformations, altering how the m-tolyl ring aligns with the stationary phase.
  • Swap Acetonitrile for Methanol: Acetonitrile is aprotic and primarily acts via dipole interactions. Methanol is protic and actively participates in hydrogen bonding with the amide carbonyl[2]. This differential solvation often acts as a secondary chiral/diastereomeric selector.

  • Decrease Temperature: Lowering the column compartment temperature (e.g., from 40°C to 20°C) reduces thermal kinetic energy, restricting rotation around the C2-C3 bond and "locking" the diastereomers into their preferred, distinct conformations[2].

Q2: I am observing severe peak tailing (

) for the target peaks. How can I correct this?

Mechanistic Causality: Peak tailing for this molecule is driven by secondary interactions. The strongly electronegative


-bromine atom withdraws electron density from the amide bond, making the secondary amide nitrogen (-NH) a highly active hydrogen-bond donor. This group interacts strongly with ionized, acidic residual silanols (

) present on the silica support matrix[3].

The Solution:

  • Suppress Silanol Ionization: Lower the mobile phase pH to approximately 2.0–3.0 using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. At this pH, the residual silanols are fully protonated (

    
    ) and neutral, effectively eliminating the ion-dipole interactions that cause the analyte to drag on the column[3].
    
  • Upgrade the Stationary Phase: Ensure you are using a high-purity, Type-B silica column that is fully end-capped . End-capping uses short-chain silanes (like trimethylchlorosilane) to physically block access to unreacted silanols[4].

Q3: My retention times are shifting, and I am observing a growing, unknown early-eluting peak. Is the method unstable?

Mechanistic Causality: You are likely observing on-column degradation.


-Bromoamides are potent alkylating agents and are chemically labile. If your mobile phase is neutral to basic (pH > 6), or if you are using nucleophilic buffer salts (like phosphate), the bromine atom can undergo hydrolysis or nucleophilic substitution during the run. Furthermore, injecting a sample dissolved in a solvent stronger than the mobile phase (e.g., 100% Ethanol) can cause severe peak distortion and apparent retention shifts[5].

The Solution: Maintain strict control over the chemical environment. Keep the sample diluent and mobile phase acidic (pH < 4) to stabilize the carbon-halogen bond. Always match the sample diluent to the initial mobile phase conditions to prevent solvent-mismatch band broadening[5].

Part 3: Quantitative Optimization Matrix

To systematically track your method development, utilize the following parameter matrix. This table summarizes the transition from a generic starting method to an optimized diastereomer-specific method.

ParameterInitial ConditionOptimized ConditionChromatographic ImpactMechanistic Causality
Stationary Phase C18 (Octadecyl), non-end-cappedPhenyl-Hexyl, fully end-cappedIncreases

, Decreases

Introduces

selectivity for the m-tolyl group[6]; end-capping shields silanols[4].
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)Alters Selectivity (

)
Protic MeOH differentially H-bonds with the amide diastereomers[2].
Aqueous Phase Water (Unbuffered)0.1% TFA in Water (pH ~2.0)Decreases

(Tailing)
Protonates acidic silanols, shutting down secondary ion-dipole interactions[3].
Column Temp. 40 °C20 °CIncreases

Restricts bond rotation, locking diastereomers into distinct spatial conformations[2].
Injection Diluent 100% Organic SolventMatched to Initial Mobile PhaseEliminates FrontingPrevents the analyte from traveling un-retained through the column head[5].
Part 4: Self-Validating Experimental Protocol

Implement this step-by-step methodology to achieve baseline separation (


) of the 2-bromo-3-methyl-N-(3-methylphenyl)butanamide diastereomers.

Phase 1: Sample Preparation & Baseline Establishment

  • Diluent Matching: Prepare a 1.0 mg/mL stock solution of the analyte in Methanol. Dilute to a working concentration of 0.1 mg/mL using the exact initial mobile phase composition (e.g., 50:50 Water:MeOH). Do not inject samples in 100% strong solvent.

  • Initial Injection: Inject 5 µL onto a fully end-capped Phenyl-Hexyl column (150 x 4.6 mm, 3 µm particle size) at a flow rate of 1.0 mL/min.

  • System Suitability Check: Calculate the Asymmetry factor (

    
    ) at 10% peak height. If 
    
    
    
    , verify that your aqueous phase contains 0.1% TFA. Do not proceed to Phase 2 until peak shape is symmetric (
    
    
    ).

Phase 2: Gradient & Selectivity Tuning

  • Gradient Design: Program a shallow gradient to maximize interactions. Run from 40% Methanol to 70% Methanol over 25 minutes.

  • Thermal Optimization: Set the column compartment to 30°C. Perform an injection and record the Resolution (

    
    ) between the diastereomer peaks.
    
  • Iterative Cooling: Decrease the column temperature in 5°C increments (down to a minimum of 15°C). Because lower temperatures increase mobile phase viscosity, monitor the system backpressure to ensure it does not exceed the column's maximum operating limit.

  • Method Lock: Once

    
     is achieved, perform six replicate injections to validate retention time stability (RSD 
    
    
    
    1.0%) and peak area reproducibility.
References
  • [1] Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules (via NCBI/PubMed). Available at:[Link]

  • [3] Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. Available at:[Link]

  • [6] Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. Pharma Growth Hub. Available at: [Link]

  • [5] Chromatography Forum. (2014). HPLC Peak Tailing (Solvent Mismatch). ChromForum. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with the synthesis and isolation of 2-bromo-3-methyl-N-(3-methylphenyl)buta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with the synthesis and isolation of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide .

Synthesizing


-bromo amides via the amidation of an acyl bromide (2-bromo-3-methylbutanoyl bromide) with a primary aniline (3-methylaniline/m-toluidine) is a fundamental transformation in medicinal chemistry[1]. However, the bifunctional nature of the 

-bromo amide scaffold introduces specific chemoselectivity and purification challenges, most notably base-catalyzed elimination and residual starting materials[2]. This guide provides mechanistic troubleshooting, validated standard operating procedures (SOPs), and quantitative impurity profiling to ensure high-fidelity purification.
Mechanistic Overview of Synthesis and Impurity Generation

Understanding the chemical causality behind impurity formation is the first step in designing a self-validating purification system. The reaction proceeds via an addition-elimination mechanism at the carbonyl carbon[1]. However, the presence of the highly electronegative bromine atom at the


-position significantly increases the acidity of the adjacent 

-proton. In the presence of an auxiliary base (typically triethylamine or diisopropylethylamine), an E2 dehydrobromination side-reaction can occur, generating an

-unsaturated amide[2].

G A 2-Bromo-3-methylbutanoyl bromide (Electrophile) Product 2-Bromo-3-methyl-N-(3-methylphenyl)butanamide (Target Product) A->Product Amidation Imp2 Hydrolyzed Acid (Acidic Impurity) A->Imp2 Hydrolysis (Moisture) B 3-Methylaniline (Nucleophile) B->Product Imp1 Unreacted Amine (Basic Impurity) B->Imp1 Incomplete Conversion Base Auxiliary Base (e.g., TEA) Base->Product HBr Scavenging Imp3 Elimination Product (Neutral Impurity) Product->Imp3 Base-Catalyzed Dehydrobromination

Synthesis pathways and common impurities in alpha-bromo amide formation.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a persistent impurity with a mass exactly 79.9 Da lower than my target product. What is this, and how do I remove it? Expert Insight: This mass difference corresponds to the loss of hydrogen bromide (HBr). You are observing 3-methyl-N-(3-methylphenyl)but-2-enamide , the


-unsaturated elimination product[2]. Because the 

-proton is highly acidic, excess auxiliary base or elevated reaction temperatures drive an E2 elimination[2].
  • Prevention: Strictly control the stoichiometry of your auxiliary base (do not exceed 1.1–1.2 equivalents) and maintain the internal reaction temperature below 5 °C during the addition phase[1].

  • Removal: Because this impurity is electronically neutral, it cannot be removed via acid-base extraction. It requires separation based on polarity or crystal lattice packing (see Protocol B: Recrystallization).

Q2: Despite washing with water, my NMR shows significant contamination with unreacted 3-methylaniline. Why is it persisting? Expert Insight: 3-Methylaniline is a weak base. While it has some water solubility, its partition coefficient heavily favors the organic phase (e.g., dichloromethane or ethyl acetate) when in its neutral state. Water alone will not break this partition.

  • Solution: You must force the amine into the aqueous phase by protonating it to form a water-soluble anilinium salt. This is achieved through a targeted acid wash (e.g., 1M HCl) during the liquid-liquid extraction phase[3].

Q3: I am scaling up the reaction. Should I use column chromatography or recrystallization for the final polish? Expert Insight: For scale-up (>5 grams), recrystallization is vastly superior.


-Bromo amides generally exhibit excellent crystallinity due to strong intermolecular hydrogen bonding between the amide N-H and the carbonyl oxygen, combined with the hydrophobic packing of the aromatic and isopropyl groups. Column chromatography should be reserved for discovery-scale (<1 gram) or when the elimination impurity co-crystallizes with the target.
Quantitative Impurity Profiling

To effectively execute the purification protocols, you must understand the physiochemical properties of the matrix. Table 1 summarizes the target and its associated impurities.

CompoundClassificationIonization State (pH 1-3)Ionization State (pH 8-10)Primary Removal Strategy
Target Product Neutral AmideNeutralNeutralRetained in Organic Phase
3-Methylaniline Weak BaseProtonated (Cationic)Neutral1M HCl Aqueous Wash
2-Bromo-3-methylbutanoic acid Weak AcidNeutralDeprotonated (Anionic)Sat. NaHCO₃ Aqueous Wash
Triethylamine (TEA) Strong BaseProtonated (Cationic)Neutral1M HCl Aqueous Wash
Elimination Product Neutral AmideNeutralNeutralRecrystallization / Silica Gel
Standard Operating Procedures (SOPs) for Purification

The following protocols constitute a self-validating purification workflow. By systematically manipulating the pH of the aqueous washes, we selectively ionize and extract specific impurity classes[3].

Protocol A: Acid-Base Liquid-Liquid Extraction (Workup)

Objective: Complete removal of unreacted starting materials, auxiliary bases, and acidic byproducts.

  • Quench & Dilution: Upon reaction completion, dilute the crude reaction mixture with an organic solvent that provides good phase separation (e.g., Ethyl Acetate or Dichloromethane). Ensure the total volume is sufficient to prevent product precipitation.

  • Acidic Wash (Amine Removal):

    • Transfer the mixture to a separatory funnel.

    • Add an equal volume of cold

      
       Hydrochloric Acid (
      
      
      
      ).
    • Stopper, invert, and vent immediately. Shake vigorously for 30 seconds to ensure complete protonation of 3-methylaniline and TEA.

    • Allow the phases to separate. Drain and discard the aqueous layer. Repeat this step once.

  • Basic Wash (Acid Removal):

    • To the retained organic phase, add an equal volume of Saturated Aqueous Sodium Bicarbonate (

      
      ).
      
    • Caution:

      
       gas will evolve if residual acid is present. Vent frequently.
      
    • Shake gently, allow phases to separate, and discard the aqueous layer. This step removes any hydrolyzed 2-bromo-3-methylbutanoic acid as its sodium salt.

  • Brine Wash & Drying:

    • Wash the organic phase with Saturated Aqueous

      
       (Brine) to remove bulk water.
      
    • Dry the organic phase over anhydrous Sodium Sulfate (

      
      ) for 15 minutes.
      
    • Filter and concentrate under reduced pressure to yield the crude solid.

Protocol B: Recrystallization (Final Polishing)

Objective: Removal of the neutral elimination product and trace color bodies.

  • Solvent Selection: A binary solvent system of Ethyl Acetate (solvent) and Hexanes/Heptane (anti-solvent) is optimal.

  • Dissolution: Suspend the crude solid in a minimum volume of boiling Ethyl Acetate. Add solvent dropwise until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble particulates are present, perform a rapid hot filtration.

  • Anti-Solvent Addition: While maintaining the solution near boiling, slowly add hot Hexanes dropwise until the solution becomes faintly cloudy (the cloud point).

  • Crystallization: Add a few drops of Ethyl Acetate to clear the solution, remove from heat, and allow it to cool undisturbed to room temperature. Once at room temperature, transfer to an ice bath (0 °C) for 1 hour to maximize yield.

  • Isolation: Collect the pure white crystals via vacuum filtration, wash with ice-cold hexanes, and dry under high vacuum.

Visual Purification Workflow

P Crude Crude Reaction Mixture (Product + Impurities) Ext1 Wash with 1M HCl (Aqueous Phase) Crude->Ext1 Org1 Organic Phase Ext1->Org1 Retain Rem1 Removes Unreacted Amine & Amine Salts Ext1->Rem1 Aqueous Discard Ext2 Wash with Sat. NaHCO3 (Aqueous Phase) Org1->Ext2 Org2 Organic Phase (Neutral Species Only) Ext2->Org2 Retain Rem2 Removes Acidic Byproducts Ext2->Rem2 Aqueous Discard Check Check via LC-MS Elimination Impurity Present? Org2->Check Recryst Recrystallization (EtOAc/Hexanes) Check->Recryst Yes (>2%) Pure Pure Target Amide Check->Pure No Recryst->Pure

Sequential purification workflow for isolating the target alpha-bromo amide.

References
  • Integrating green synthesis and liquid–liquid extraction of lidocaine in deep eutectic solvents Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Catalytic dehydrogen

    
    -unsaturated secondary amides without external oxidants 
    Source: Chemical Science (National Institutes of Health / PMC)
    URL:[Link]
    

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of N-Substituted Bromo-Amides

Welcome to the Process Chemistry Technical Support Center. As drug development advances, scaling up the amidation of amines with α-bromoalkanoyl halides (such as bromoacetyl bromide) presents unique thermochemical and ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As drug development advances, scaling up the amidation of amines with α-bromoalkanoyl halides (such as bromoacetyl bromide) presents unique thermochemical and chemoselective challenges. This guide provides process chemists and engineers with mechanistic troubleshooting insights, validated protocols, and quantitative data to ensure safe, high-yield scale-ups.

Process Logic & Reaction Workflow

The following diagram illustrates the critical path for batch scale-up, highlighting the thermochemical checkpoints required to prevent product degradation.

G N1 Amine + Base in Organic Solvent N2 Active Cooling (0-5 °C) N1->N2 N3 Bromoacetyl Bromide Controlled Dosing N2->N3 Temp < 10 °C N4 Amidation Reaction (High Shear Mixing) N3->N4 Exotherm Control N5 Aqueous Acid Quench (Neutralize Base) N4->N5 >99% Conversion N6 Phase Separation & Aqueous Washes N5->N6 Stop Side Reactions N7 Concentration & Crystallization N6->N7 Organic Phase

Workflow for the scale-up synthesis of N-substituted bromo-amides emphasizing exotherm control.

Troubleshooting Guides & FAQs

Q1: Why do we observe significant hydrolysis of the bromo- group or over-alkylation during scale-up, and how can we prevent it? Mechanistic Causality: Bromoacetyl bromide is a highly reactive, bifunctional electrophile. While the acyl bromide rapidly reacts with amines to form the desired amide, the α-bromo carbon is also highly susceptible to nucleophilic attack (SN2). In batch scale-ups, poor mass and heat transfer create localized "hot spots" and zones of high unreacted amine concentration. This drives competitive side reactions: unreacted amine attacks the newly formed bromo-amide (over-alkylation), or ambient moisture/hydroxide attacks the α-carbon (hydrolysis). Solution: Transitioning to a continuous flow chemistry platform is the most effective mitigation strategy. Microreactors provide instantaneous mixing and high surface-area-to-volume ratios, ensuring rapid heat dissipation. Recent process research demonstrates that continuous flow platforms using bromoacetyl bromide can completely circumvent N-alkylation issues by strictly controlling residence times, often reducing them to mere seconds[1]. If restricted to batch processing, you must use high-shear mixing and strictly maintain the internal temperature below 10 °C throughout the addition phase[2].

Q2: What is the optimal base for neutralizing hydrobromic acid (HBr) without degrading the product? Mechanistic Causality: The amidation reaction generates one equivalent of HBr, which must be neutralized to prevent the amine starting material from precipitating as an unreactive hydrobromide salt. However, using strong inorganic bases (like NaOH) in monophasic systems can cause base-catalyzed hydrolysis of the product's bromide leaving group. Solution: For anhydrous organic systems (e.g., Dichloromethane), pyridine is preferred over triethylamine (TEA). TEA is highly nucleophilic and can slowly form quaternary ammonium impurities with the bromoacetamide over extended reaction times[2]. For biphasic systems (e.g., DCM/Water), solid sodium bicarbonate (NaHCOHCO3) is highly recommended. NaHCO3 buffers the aqueous layer effectively, neutralizing HBr while keeping the pH low enough to prevent product degradation. Adding solid NaHCO3 with vigorous stirring has been successfully validated on >100-gram scales for delicate benzodiazepine precursors[3].

Q3: My product yield drops significantly when moving from a 10 g to a 1 kg batch. What is the mechanistic cause? Mechanistic Causality: This is a classic mass transfer limitation. At the 10 g scale in a round-bottom flask, magnetic stirring provides rapid homogenization. At the 1 kg scale, standard overhead stirrers often leave "dead zones" in the reactor. When bromoacetyl bromide is added dropwise to the surface, it pools in these dead zones, reacting with the already-formed bromoacetamide to generate dimeric impurities. Solution: Implement a subsurface addition dip-tube for the bromoacetyl bromide to ensure it is introduced directly into the high-shear zone of the impeller. Furthermore, dilute the bromoacetyl bromide in the reaction solvent prior to addition to lower its localized concentration upon entering the reactor[2].

Quantitative Data: Scale-Up Parameter Comparison

The following table summarizes the impact of reactor type and parameter selection on the yield and purity of N-substituted bromoacetamides across different scales.

ScaleReactor TypeBase SelectionSolvent SystemTemp ControlResidence / Reaction TimeYield (%)Purity (%)
10 g Batch (Flask)PyridineDCM0–5 °C2 hours92.0>98.0
120 g Batch (Jacketed)NaHCO3DCM / H2O0 °C to RT12 hours81.096.5
1 kg Pilot (Jacketed)PyridineDCM<10 °C4 hours87.598.0
Continuous MicroreactorNone / FlowMeTHF20 °C< 1 minute95.0>99.0

Validated Standard Operating Procedure (SOP): 1-kg Pilot Scale Synthesis

Target: 2-bromo-N-(2,4-difluorophenyl)acetamide[2] Self-Validating Mechanism: This protocol integrates specific thermochemical thresholds and analytical checkpoints that dictate when the operator can proceed, ensuring the process validates itself against side-reaction formation at each stage.

Step-by-Step Methodology:

  • Reagent Preparation & Dissolution: In a 10 L jacketed glass reactor equipped with an overhead high-shear stirrer, dissolve 2,4-difluoroaniline (1.0 eq) in dichloromethane (DCM, 5 L). Add pyridine (1.01 eq) as the acid scavenger. Causality: Pyridine is specifically chosen to minimize the risk of nucleophilic attack on the highly reactive α-bromo group, which is a known failure mode with stronger aliphatic amines.

  • Exotherm Mitigation (Cooling): Circulate coolant through the reactor jacket to bring the internal mixture temperature to 0–5 °C.

  • Acylation (Controlled Dosing): Prepare a diluted solution of bromoacetyl bromide (1.0 eq) in DCM (1 L). Add this solution via a subsurface dip-tube over 3–4 hours. Validation Checkpoint: The internal temperature must not exceed 10 °C . If the temperature spikes, the addition must be automatically or manually paused. Causality: Exceeding 10 °C exponentially increases the rate of over-alkylation and dimer formation.

  • Reaction Maturation: Once the addition is complete, remove active cooling and allow the mixture to stir at room temperature for 2–4 hours. Validation Checkpoint: Pull a sample and confirm >99% conversion via LC-MS or TLC before proceeding to the quench.

  • Quench & Work-up: Recool the reactor to 0–5 °C. Slowly quench the reaction by adding 1M HCl (2 L). Causality: The acidic quench neutralizes excess pyridine and any unreacted amine, moving them to the aqueous phase and preventing base-catalyzed degradation of the bromoacetamide during solvent evaporation.

  • Phase Separation & Washing: Stop stirring and allow the phases to separate. Isolate the lower organic (DCM) layer. Wash the organic layer sequentially with 1M HCl (1 L), saturated aqueous NaHCO3 (1 L), and brine (1 L).

  • Isolation: Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude solid. Recrystallize if necessary to achieve >98% purity.

References[1] Title: Some Items of Interest to Process R&D Chemists and Engineers (Flow Platform for the Synthesis of Benzodiazepines)

Sources

Optimization

Recrystallization techniques for purifying 2-bromo-3-methyl-N-(3-methylphenyl)butanamide

Welcome to the Advanced Purification Hub. This guide is engineered for medicinal chemists, process scientists, and drug development professionals tasked with isolating high-purity -bromo amides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Hub. This guide is engineered for medicinal chemists, process scientists, and drug development professionals tasked with isolating high-purity


-bromo amides.

System Overview & Physicochemical Profiling

Purifying 2-bromo-3-methyl-N-(3-methylphenyl)butanamide requires navigating two competing structural features. First, the molecule possesses a highly lipophilic core driven by the m-tolyl ring and the isopropyl group. Second, the


-bromo amide motif acts as an electrophilic "warhead" that is highly sensitive to prolonged heating, risking solvolysis or dehydrohalogenation if exposed to protic solvents at elevated temperatures1[1].

To mitigate thermal degradation while preventing the compound from "oiling out" (liquid-liquid phase separation), solvent selection must prioritize a steep solubility curve at moderate temperatures. According to standard purification procedures for analogous


-bromo amides (e.g., bromisovalum), aqueous ethanol or toluene are highly effective primary solvents2[2].
Quantitative Solvent Selection Matrix
Solvent SystemRatio (v/v)Solvation TargetYield PotentialRisk Factor
Toluene / Heptane 1:1.5Aromatic ring / Lipophilic coreHigh (>85%)Low (Thermally stable)
Ethanol / Water 3:1Amide bond (H-bonding)Moderate (~75%)High (Solvolysis risk >70°C)
EtOAc / Hexanes 1:3General lipophilicityHigh (>80%)Moderate (Oiling out prone)

Standard Operating Procedure (SOP): Self-Validating Dual-Solvent Recrystallization

This protocol utilizes a Toluene/Heptane anti-solvent system to maximize yield while protecting the labile


-bromine atom.

Step 1: Primary Dissolution

  • Action: Suspend 10.0 g of crude 2-bromo-3-methyl-N-(3-methylphenyl)butanamide in 20 mL of toluene. Heat to 65 °C under gentle agitation.

  • Causality: Toluene readily solvates the m-tolyl ring without requiring extreme heat, protecting the molecule from thermal degradation.

  • Validation Check: The mixture must transition to a completely clear solution within 5 minutes. Persistent turbidity indicates insoluble polymerized impurities, mandating an immediate hot filtration.

Step 2: Anti-Solvent Titration

  • Action: Maintain the solution at 65 °C. Add heptane dropwise (approx. 15–20 mL) until the solution reaches the "cloud point" (faint, persistent turbidity). Immediately add 1–2 mL of toluene to restore clarity.

  • Causality: Heptane acts as an anti-solvent, drastically reducing the solvation capacity for the polar amide core. Reaching the exact cloud point ensures the system is at maximum supersaturation 3[3].

Step 3: Seeding and Nucleation

  • Action: Cool the solution to 55 °C and introduce 10–20 mg of pure seed crystals.

  • Causality: Seeding bypasses the activation energy required for spontaneous nucleation, preventing the lipophilic compound from supercooling and crashing out as an oil 4[4].

  • Validation Check: Seed crystals must remain suspended and slowly grow. If they dissolve, the system is under-saturated; add 2 mL of heptane.

Step 4: Controlled Cooling

  • Action: Cool the system from 55 °C to 5 °C at a strict rate of 0.5 °C/min.

  • Causality: A slow, linear cooling profile prevents the entrapment of mother liquor within the crystal lattice and favors the formation of the thermodynamically stable polymorph 5[5].

Step 5: Isolation and Washing

  • Action: Filter the suspension under vacuum. Wash the filter cake with 10 mL of ice-cold heptane. Dry under a vacuum of <10 mbar at 30 °C for 12 hours.

  • Validation Check: The final crystals should be free-flowing and white. A sticky consistency indicates residual toluene or trapped impurities.

Diagnostic Workflow

G Start Impure 2-Bromo-3-methyl- N-(3-methylphenyl)butanamide Solvent Select Solvent System (e.g., Toluene/Heptane) Start->Solvent Dissolve Dissolve at T < 70°C (Minimize heating time) Solvent->Dissolve Cool Controlled Cooling (0.5°C / min) Dissolve->Cool Issue3 Issue: Degradation Dissolve->Issue3 Prolonged heating Issue1 Issue: Oiling Out Cool->Issue1 Liquid phase separates Issue2 Issue: Low Yield Cool->Issue2 Crystals don't form Fix1 Reheat, add good solvent, introduce seed crystals Issue1->Fix1 Fix2 Concentrate solution or add anti-solvent Issue2->Fix2 Fix3 Discard & restart. Keep T < 70°C Issue3->Fix3

Figure 1: Diagnostic decision tree for troubleshooting α-bromo amide recrystallization.

Troubleshooting Matrix & Expert FAQs

Q: Why is my product "oiling out" instead of forming a crystalline solid? A: Oiling out occurs when the melting point of the solute is lower than the saturation temperature in the chosen solvent system 3[3]. The bulky isopropyl group and the m-tolyl ring create steric hindrance that delays nucleation. Fix: Reheat the mixture until homogeneous, add 5–10% more of the primary solvent (toluene), and cool at a slower rate. Introduce a seed crystal at 5 °C above the cloud point to force the system into a crystalline lattice rather than a supercooled liquid.

Q: I am observing a secondary impurity on TLC/HPLC after recrystallization. What caused this? A: The


-bromo amide motif is highly reactive. Prolonged heating in protic solvents (like ethanol or water) can lead to solvolysis (displacement of the bromide) or dehydrohalogenation (elimination of HBr to form an 

-unsaturated amide) 1[1]. Fix: Limit heating times to <15 minutes and keep dissolution temperatures strictly below 70 °C. If using aqueous ethanol, ensure the solvent is strictly neutral to prevent base-catalyzed degradation.

Q: How can I improve the yield without compromising purity? A: Yield is driven by the solubility differential between the hot and cold states. If the yield is low, terminal supersaturation has not been reached. Fix: Gradually add more anti-solvent (e.g., heptane) at the final cooling temperature (0–5 °C). Ensure you allow sufficient aging time (1–2 hours) at the final temperature to allow the crystal lattice to fully incorporate the solute 6[6].

Q: Does this compound exhibit polymorphism? A: Yes. Like many active pharmaceutical ingredients (APIs) and their intermediates, substituted amides can pack into multiple crystal habits depending on the solvent polarity and cooling rate 7[7]. Rapid cooling often yields metastable, needle-like kinetic polymorphs, while slow cooling in non-polar solvents favors the thermodynamically stable block-like polymorph.

References

  • Title: Recrystallization of Active Pharmaceutical Ingredients - SciSpace Source: scispace.com URL: 6

  • Title: Pharmaceutical Crystallization in drug development - Syrris Source: syrris.com URL: 5

  • Title: Lab Procedure: Recrystallization - LabXchange Source: labxchange.org URL: 4

  • Title: Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo Source: mt.com URL: 3

  • Title: Recrystallization of Drugs — Effect on Dissolution Rate - IntechOpen Source: intechopen.com URL: 7

  • Title: Purification of Laboratory Chemicals - PDF Free Download - epdf.pub Source: epdf.pub URL: 2

  • Title: 2-bromo-N-(3-methoxybenzyl)butanamide - Benchchem Source: benchchem.com URL: 1

Sources

Troubleshooting

Technical Support Center: Stereochemical Preservation in α-Bromo Amide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers, chemists, and drug development professionals who encounter a notoriously frustrating challenge: the loss...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers, chemists, and drug development professionals who encounter a notoriously frustrating challenge: the loss of stereochemical integrity when synthesizing chiral α-bromo amides from their corresponding α-bromo carboxylic acids.

Because industrial synthesis often yields racemic mixtures that require laborious chiral resolution[1], preserving the stereocenter of your enantiomerically pure starting material during downstream amidation is paramount. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your syntheses proceed with maximum enantiomeric excess (ee).

Mechanistic Causality: The Root of Racemization

To prevent racemization, we must first understand its causality. The


-proton of an 

-bromo carboxylic acid is exceptionally acidic. This is due to the synergistic electron-withdrawing effects of both the carbonyl group and the adjacent bromine atom.

When you add a coupling reagent (e.g., HATU, EDC), you form a highly reactive activated ester. This activation further increases the acidity of the


-proton. If a strong or unhindered tertiary amine base is present, it will rapidly abstract this proton, forming an achiral enolate or a ketene intermediate. Upon subsequent nucleophilic attack by the amine, the stereocenter is re-established non-stereoselectively, resulting in a racemic mixture[2]. Furthermore, under strongly basic conditions, 

-bromo acids can undergo rapid hydrolysis or elimination, destroying your starting material entirely[3].

Mechanism A Chiral α-Bromo Acid B Activated Ester (Intermediate) A->B Coupling Reagent (e.g., HATU) C Enolate / Ketene (Loss of Chirality) B->C Strong Base (DIPEA/TEA) D Chiral α-Bromo Amide (Desired) B->D Amine + Collidine (Weak Base) E Racemic Amide (Impurity) C->E Amine Addition

Mechanistic pathways showing base-dependent racemization during amide coupling.

Troubleshooting FAQs

Q1: I used standard EDC/HOBt/DIPEA conditions, and my product is completely racemic. Why? A: Your choice of base is the culprit. N,N-Diisopropylethylamine (DIPEA) has a conjugate acid


 of ~10.5. While its steric bulk prevents it from acting as a nucleophile, it is more than basic enough to deprotonate the activated 

-bromo ester, driving the reaction through the enolate pathway.

Q2: If DIPEA and TEA are too basic, which base should I use to maintain chiral integrity? A: You must decouple steric hindrance from base strength. 2,4,6-Collidine is the gold standard for this application. With a conjugate acid


 of ~7.5, it is a significantly weaker base than DIPEA, meaning it will not deprotonate the 

-carbon. However, its two ortho-methyl groups provide enough steric hindrance to prevent it from reacting with the activated ester as a nucleophile.

Q3: Can I avoid organic bases entirely to guarantee 0% base-catalyzed racemization? A: Yes. The most robust method for highly sensitive substrates is the Schotten-Baumann reaction . By converting the acid to an acid chloride and reacting it with the amine in a biphasic system (DCM/Aqueous


), the organic phase remains completely base-free. The inorganic base in the aqueous layer acts solely as a sink for the generated HCl, physically separating the reactive intermediate from any enolization triggers.

Quantitative Data Summary: Base Selection Matrix

To streamline your experimental design, reference the following table when selecting a base for


-bromo acid amidation.
BaseConjugate Acid pKaSteric HindranceEnolization RiskRecommendation for α-Bromo Acids
DIPEA ~10.5HighCriticalAvoid
Triethylamine (TEA) ~10.7ModerateCriticalAvoid
N-Methylmorpholine (NMM) ~7.4LowModerateUse with caution
2,4,6-Collidine ~7.5HighVery LowOptimal
Aq. NaHCO₃ (Biphasic) ~6.4N/ANone (in organic phase)Optimal (Schotten-Baumann)

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in analytical checkpoints to ensure the reaction is proceeding correctly before you commit to the next step.

Protocol A: HATU/Collidine Mediated Amidation

Best for standard aliphatic and aromatic amines.

  • Initialization: Dissolve the chiral

    
    -bromo acid (1.0 eq) and the amine (1.1 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.
    
  • Base Addition: Add 2,4,6-collidine (2.5 eq) to the mixture. Stir for 5 minutes.

  • Activation: Slowly add HATU (1.1 eq) in small portions over 10 minutes.

    • Causality Note: Adding the coupling reagent last, and at a low temperature, minimizes the lifetime of the unreacted activated ester, drastically reducing the temporal window for racemization.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature.

  • Validation Checkpoint 1 (Conversion): Take a 5

    
     aliquot and analyze via LC-MS. The mass of the desired amide should be the base peak. If unreacted acid remains, do not add more base; add 0.2 eq of HATU.
    
  • Workup: Quench with cold 1M HCl to protonate and remove the collidine. Extract with DCM, wash with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Validation Checkpoint 2 (Stereochemical Integrity): Perform chiral HPLC analysis. Compare the retention times against a deliberately synthesized racemic standard (synthesized using DIPEA) to accurately integrate the enantiomeric excess (ee).

Protocol B: Biphasic Schotten-Baumann Amidation

Best for highly sensitive substrates or when complete avoidance of organic bases is required.

Workflow S1 1. Acid Activation (Oxalyl Chloride, cat. DMF) S2 2. Volatile Removal (Vacuum concentration) S1->S2 S3 3. Biphasic Setup (Amine in DCM + Aq. NaHCO3) S2->S3 S4 4. Dropwise Addition (0°C, vigorous stirring) S3->S4 S5 5. Phase Separation & Organic Wash S4->S5

Step-by-step workflow for biphasic Schotten-Baumann amidation to prevent enolization.

  • Acid Chloride Formation: Dissolve the chiral

    
    -bromo acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (0.05 eq). Cool to 0 °C and add oxalyl chloride (1.2 eq) dropwise. Stir for 2 hours at room temperature until gas evolution ceases.
    
  • Validation Checkpoint 1 (Activation): Take a 10

    
     aliquot, evaporate the solvent, and run an FT-IR. A sharp peak at ~1800 
    
    
    
    confirms acid chloride formation. The absence of a broad peak at 3300-2500
    
    
    confirms complete consumption of the carboxylic acid.
  • Volatile Removal: Concentrate the reaction mixture under reduced pressure to remove all excess oxalyl chloride and HCl gas. Redissolve the resulting acid chloride in anhydrous DCM.

  • Biphasic Setup: In a separate flask, prepare a biphasic mixture of the amine (1.1 eq) in DCM and saturated aqueous

    
     (equal volume to DCM). Cool to 0 °C with vigorous stirring.
    
  • Coupling: Add the acid chloride solution dropwise to the biphasic mixture over 15 minutes.

    • Causality Note: The aqueous

      
       acts as an acid scavenger. Because it is insoluble in the organic phase, the activated acid chloride is never exposed to a basic environment, completely suppressing ketene formation and enolization.
      
  • Validation Checkpoint 2 (Proton Scavenging): After 1 hour of stirring, measure the pH of the aqueous layer. It must remain mildly basic (pH > 7). If it is acidic, the

    
     was depleted, risking incomplete amidation.
    
  • Workup: Separate the organic layer, wash with 1M HCl and brine, dry over

    
    , and concentrate.
    

References

  • Benchchem Technical Support Team. "An In-depth Technical Guide to (S)-2-Bromo-3-methylbutanoic Acid and Its Derivatives." Benchchem.
  • Benchchem Technical Support Team. "2-bromo-2-(4-chlorophenyl)acetic Acid." Benchchem.
  • Benchchem Technical Support Team. "(S)-2-Bromobutanoic acid." Benchchem.

Sources

Reference Data & Comparative Studies

Validation

Comparing spectroscopic data of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide with analogs

Analytical Comparison Guide: Spectroscopic Profiling of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide and Its Structural Analogs As a Senior Application Scientist, I approach the structural verification of sterically hin...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Spectroscopic Profiling of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide and Its Structural Analogs

As a Senior Application Scientist, I approach the structural verification of sterically hindered, halogenated secondary amides by establishing a rigorous comparative baseline. 2-bromo-3-methyl-N-(3-methylphenyl)butanamide is a complex structural motif featuring an alpha-bromine atom, a bulky isopropyl group, and an electron-rich m-tolyl ring. To objectively validate its spectroscopic signatures, we must analyze how these specific functional groups perturb the local electronic environment compared to closely related analogs.

This guide provides an in-depth comparative analysis of its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) data, detailing the causality behind the observed spectral shifts and outlining self-validating experimental workflows.

Structural Analogs for Spectroscopic Comparison

To isolate and understand the specific electronic and steric contributions within the target molecule, we compare it against three logically selected structural analogs:

  • Target Compound : 2-bromo-3-methyl-N-(3-methylphenyl)butanamide.

  • Analog A (Des-bromo) : 3-methyl-N-(3-methylphenyl)butanamide. This analog lacks the alpha-halogen, allowing us to isolate the inductive (-I) effect of the bromine atom.

  • Analog B (Des-isopropyl) : 2-bromo-N-(3-methylphenyl)butanamide. Replacing the isopropyl group with a simple ethyl chain removes steric bulk, altering the spin-spin coupling complexity.

  • Analog C (Des-methylaryl) : 2-bromo-3-methyl-N-phenylbutanamide. Removing the meta-methyl group on the aniline ring isolates the anisotropic and electron-donating effects of the aryl substituent.

Quantitative Data Presentation

The following tables summarize the expected spectroscopic data based on the fundamental principles of chemical shielding and molecular vibrations.

Table 1: Comparative ¹H NMR Chemical Shifts (400 MHz, CDCl₃, δ ppm)

Structural FeatureTarget CompoundAnalog A (Des-bromo)Analog B (Des-isopropyl)Analog C (Des-methylaryl)
Amide N-H ~8.20 (br s, 1H)~8.10 (br s, 1H)~8.25 (br s, 1H)~8.30 (br s, 1H)
Aryl C-H 6.90 - 7.40 (m, 4H)6.90 - 7.35 (m, 4H)6.90 - 7.40 (m, 4H)7.10 - 7.60 (m, 5H)
Alpha C-H 4.20 (d, J = 8.0 Hz, 1H) 2.20 (d, J = 7.0 Hz, 2H) 4.30 (t, J = 7.0 Hz, 1H) 4.22 (d, J = 8.0 Hz, 1H)
Beta C-H / CH₂ 2.40 (m, 1H)2.10 (m, 1H)2.00 (m, 2H)2.40 (m, 1H)
Aryl-CH₃ 2.30 (s, 3H)2.30 (s, 3H)2.30 (s, 3H)Absent
Alkyl-CH₃ 1.10 (d, J = 6.5 Hz, 6H)0.95 (d, J = 6.5 Hz, 6H)1.00 (t, J = 7.5 Hz, 3H)1.10 (d, J = 6.5 Hz, 6H)

Table 2: Comparative FTIR Absorption Wavenumbers (ATR, Solid State, cm⁻¹)

Vibrational ModeTarget CompoundAnalog A (Des-bromo)Analog B (Des-isopropyl)Analog C (Des-methylaryl)
N-H Stretch ~3280~3290~3285~3275
Amide I (C=O) ~1665 ~1650 ~1668 ~1665
Amide II (N-H) ~1540~1545~1538~1542
C-Br Stretch ~680Absent~685~680

Causality & Mechanistic Insights

Understanding the why behind the data is critical for robust structural elucidation.

NMR Deshielding and Rotational Barriers The amide C-N bond exhibits partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl group, which restricts free rotation and results in complex ¹H NMR spectra[1]. This structural rigidity is highly sensitive to adjacent substituents[2]. In the target compound, the alpha-proton is significantly deshielded (shifted downfield to ~4.20 ppm) compared to Analog A (~2.20 ppm). This is a direct consequence of the strong electron-withdrawing inductive (-I) effect of the alpha-bromine atom, which strips electron density away from the alpha-proton, exposing it to the external magnetic field. Furthermore, the bulky isopropyl group in the target compound locks the conformation, resulting in a distinct doublet (J = 8.0 Hz) for the alpha-proton due to coupling with the single beta-proton.

IR Carbonyl Shifts via Inductive Effects Secondary amides typically display an Amide I (C=O stretch) band around 1640–1650 cm⁻¹ in the solid state[3]. However, the introduction of the alpha-bromine in the target compound shifts this absorption to a higher frequency (~1665 cm⁻¹). The highly electronegative bromine atom inductively withdraws electron density from the carbonyl carbon. This withdrawal competes with the nitrogen lone pair's ability to conjugate with the carbonyl oxygen, effectively increasing the localized double-bond character (force constant) of the C=O bond[3]. A stronger bond requires higher energy for vibration, thus shifting the signal to a higher wavenumber[4].

ElectronicEffects Br Alpha-Bromine (-I Effect) CO Carbonyl Group (C=O) Br->CO Electron Withdrawal CH Alpha-Proton (C-H) Br->CH Electron Withdrawal IR IR Shift (Higher Wavenumber) CO->IR Increased Force Constant NMR NMR Deshielding (Downfield Shift) CH->NMR Reduced Electron Density

Caption: Mechanistic pathway of the alpha-bromine inductive effect on IR and NMR spectral shifts.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in comparative data, the acquisition protocols must include internal validation mechanisms.

Protocol 1: High-Resolution ¹H NMR Acquisition

  • Sample Preparation : Dissolve 15 mg of the highly purified (>98%) analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.

  • Shimming and Tuning : Insert the sample into a 400 MHz (or higher) spectrometer. Perform automated gradient shimming (Z-axis) until the lock level is stable and the TMS signal full-width at half-maximum (FWHM) is <1.0 Hz.

  • Acquisition : Run a standard ¹H pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation of all protons, preventing integration errors.

  • Validation Checkpoint: The integration ratio of the TMS peak (0.0 ppm) to the residual CHCl₃ solvent peak (7.26 ppm) must remain constant across serial acquisitions. Any deviation indicates sample degradation or baseline instability.

Protocol 2: FTIR-ATR Spectroscopy

  • Background Acquisition : Clean the diamond Attenuated Total Reflectance (ATR) crystal with high-purity isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to account for atmospheric CO₂ and H₂O.

  • Sample Application : Place ~2 mg of the solid crystalline sample directly onto the center of the crystal. Apply consistent pressure using the ATR anvil until the real-time preview spectrum shows an optimal Amide I transmittance of 40-60%.

  • Data Collection : Acquire the sample spectrum using identical parameters (32 scans, 4 cm⁻¹ resolution).

  • Validation Checkpoint: The baseline must remain flat and featureless between 3800–4000 cm⁻¹ and 1800–2500 cm⁻¹. Significant noise or absorption in these regions indicates moisture contamination or inadequate background subtraction, mandating a recalibration of the instrument.

Workflow A Sample Preparation (Purity >98%) B FTIR Spectroscopy (ATR/KBr Pellet) A->B C High-Field NMR (1H, 13C, 2D) A->C D Data Processing (Phase/Baseline Correction) B->D C->D E Comparative Analysis (vs. Analogs) D->E

Caption: Workflow for the spectroscopic validation and comparative analysis of alpha-bromo amides.

References

  • Title: INFRARED SPECTROSCOPY. Source: spcmc.ac.in.
  • Title: The Infrared Spectra of Amides. Part 1. Source: researchgate.net.
  • Title: 1 H NMR Spectrum of Amide Compounds. Source: pku.edu.cn.
  • Title: How to Measure Amide Group Shifts with NMR for Structural Analysis. Source: patsnap.com.

Sources

Comparative

A Comparative Guide to the Potential Biological Activity of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide and Other Bromo-Amides

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comparative analysis of the potential biological activity of the novel compound 2-bromo-3-methyl-N-(3-methylphenyl)butanamide...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the potential biological activity of the novel compound 2-bromo-3-methyl-N-(3-methylphenyl)butanamide within the broader context of bromo-amide chemistry. In the absence of direct experimental data for this specific molecule, this document synthesizes findings from structurally related compounds to build a predictive framework for its potential fungicidal and herbicidal properties. By examining the structure-activity relationships of known bromo-amides, we will explore the potential contributions of the α-bromo, isopropyl, and N-m-tolyl moieties to the overall biological profile of the target compound. Furthermore, this guide furnishes detailed, standardized protocols for the in-vitro evaluation of fungicidal and herbicidal activities, providing a practical roadmap for researchers seeking to empirically validate the potential of this and other novel bromo-amides.

Introduction: The Chemical Landscape of Bromo-Amides

Bromo-amides represent a class of organic compounds that have garnered significant interest in agrochemical and pharmaceutical research due to their diverse biological activities. The presence of a bromine atom, typically at the α-position to the carbonyl group, imparts a unique electrophilic character to the molecule, making it reactive towards various biological nucleophiles. This reactivity is often the basis for their observed biological effects, which include fungicidal, herbicidal, and antimicrobial properties.[1]

The biological activity of bromo-amides is highly dependent on the nature of the substituents on both the acyl and the amine portions of the molecule. These substitutions influence factors such as lipophilicity, steric hindrance, and electronic effects, all of which play a crucial role in target binding and overall efficacy. This guide focuses on elucidating the potential biological activity of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide by dissecting its structural features and comparing them to known bioactive bromo-amides.

Structural Dissection and Activity Prediction

The structure of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide can be broken down into three key components: the α-bromo-isopropyl-acetyl core, the amide linkage, and the N-(3-methylphenyl) substituent.

The α-Bromo-Isopropyl-Acetyl Moiety: A Potential Driver of Activity

The α-bromoacetamide moiety is a well-established toxophore in various biologically active compounds. Its reactivity towards nucleophilic residues in enzymes and proteins is a key mechanism of action. For instance, 2-bromo-N-phenylacetamide has demonstrated significant antifungal activity against various Candida species, including fluconazole-resistant strains.[2] The proposed mechanism often involves the alkylation of critical amino acid residues, such as cysteine or histidine, in essential enzymes, leading to their inactivation.

The presence of an isopropyl group at the 3-position (adjacent to the bromine-bearing carbon) in our target molecule introduces steric bulk, which can influence both the reactivity of the α-bromo group and the binding affinity to the target site. This steric hindrance might modulate the compound's selectivity towards specific enzymes or organisms.

The N-(3-methylphenyl) Substituent: Modulating Lipophilicity and Target Interaction

The N-aryl substituent plays a critical role in defining the biological activity spectrum of bromo-amides. The nature and position of substituents on the phenyl ring can significantly impact the compound's lipophilicity, which in turn affects its ability to penetrate cell membranes and reach its target. The N-(3-methylphenyl) or N-m-tolyl group in the target compound is a common feature in various bioactive molecules, including fungicides and herbicides.

For example, in the development of succinate dehydrogenase inhibitor (SDHI) fungicides, the N-aryl moiety is crucial for fitting into the ubiquinone-binding pocket of the enzyme.[3] Similarly, in herbicides, the N-aryl group can influence the compound's interaction with target enzymes like acetolactate synthase or protoporphyrinogen oxidase. The methyl group at the meta position of the phenyl ring in our target compound will increase its lipophilicity and may influence its orientation within a target binding site.

Comparative Analysis with Known Bromo-Amides

To contextualize the potential activity of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide, we can compare it with other bromo-amides for which biological data is available.

Compound Structure Known Biological Activity Key Structural Features Reference
2-Bromo-N-phenylacetamideAntifungal (Candida spp.)α-bromoacetamide, N-phenyl group[2]
2-Bromo-2-methyl-N-o-tolylpropanamideSynthesis intermediate for potential bioactive moleculesα-bromo, gem-dimethyl, N-o-tolyl group[4]
2-Bromo-N-(2,4-difluorophenyl)acetamideBuilding block for SDHI fungicidesα-bromoacetamide, N-2,4-difluorophenyl group[3]
2-bromo-3-methyl-N-(3-methylphenyl)butanamide [Image of the chemical structure of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide] Hypothesized Fungicidal/Herbicidal α-bromo, isopropyl, N-m-tolyl group N/A

Note: Direct comparative data for 2-bromo-3-methyl-N-(3-methylphenyl)butanamide is not available in the cited literature.

Based on the available data for related compounds, it is plausible to hypothesize that 2-bromo-3-methyl-N-(3-methylphenyl)butanamide may possess fungicidal and/or herbicidal properties. The presence of the α-bromoacetamide-like core suggests a potential for antifungal activity, while the overall lipophilicity and substitution pattern are consistent with features found in some herbicides.

Experimental Protocols for Biological Activity Screening

To empirically determine the biological activity of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide, standardized in-vitro screening assays are essential. The following protocols provide a framework for evaluating its potential fungicidal and herbicidal efficacy.

In-Vitro Antifungal Activity Assay (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing.[5][6]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of pathogenic fungi.

Materials:

  • Test compound (2-bromo-3-methyl-N-(3-methylphenyl)butanamide)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • 96-well microtiter plates

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Spectrophotometer (optional, for quantitative reading)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Negative control (DMSO or other solvent used to dissolve the compound)

Procedure:

  • Preparation of Fungal Inoculum:

    • Grow fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Preparation of Compound Dilutions:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound.

    • Include a positive control (fungal inoculum without the test compound) and a negative control (medium only).

    • Incubate the plates at 35-37°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the test compound that results in a significant inhibition of visible fungal growth compared to the positive control.[6][7] This can be determined visually or by measuring the optical density at 600 nm.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation Inoculate Plate Inoculum_Prep->Inoculation Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilutions in Plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate (24-48h, 35-37°C) Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination

Caption: Workflow for the in-vitro antifungal broth microdilution assay.

Pre-Emergence Herbicidal Activity Assay

This protocol outlines a general method for assessing the pre-emergence herbicidal activity of a compound.[8][9]

Objective: To evaluate the inhibitory effect of the test compound on the germination and early growth of indicator weed species when applied to the soil before weed emergence.

Materials:

  • Test compound

  • Seeds of indicator weed species (e.g., annual ryegrass (Lolium rigidum), common waterhemp (Amaranthus tuberculatus))

  • Pots or trays filled with a standardized soil mix

  • Spraying equipment calibrated for small-scale applications

  • Growth chamber or greenhouse with controlled environmental conditions

  • Positive control herbicide (e.g., a commercial pre-emergence herbicide)

  • Untreated control

Procedure:

  • Pot Preparation and Sowing:

    • Fill pots with the soil mix and sow the seeds of the indicator species at a uniform depth.

  • Compound Application:

    • Dissolve the test compound in a suitable solvent and prepare different concentrations.

    • Apply the solutions uniformly to the soil surface of the pots using a calibrated sprayer. Ensure even coverage.

  • Incubation:

    • Place the pots in a growth chamber or greenhouse with controlled temperature, light, and humidity.

    • Water the pots as needed to maintain adequate soil moisture for germination.[9]

  • Data Collection and Analysis:

    • After a set period (e.g., 14-21 days), assess the herbicidal effect by:

      • Counting the number of emerged seedlings.

      • Visually rating the phytotoxicity (e.g., stunting, chlorosis, necrosis) on a scale of 0-100%.

      • Harvesting the above-ground biomass and measuring the fresh or dry weight.

    • Compare the results for the test compound with the untreated and positive controls to determine its pre-emergence herbicidal activity.

Pre_Emergence_Herbicide_Assay cluster_setup Setup cluster_treatment Treatment cluster_growth_eval Growth & Evaluation Pot_Prep Prepare Pots with Soil Seed_Sowing Sow Weed Seeds Pot_Prep->Seed_Sowing Application Apply to Soil Surface Seed_Sowing->Application Compound_Prep Prepare Compound Solutions Compound_Prep->Application Incubation Incubate in Growth Chamber Application->Incubation Data_Collection Assess Phytotoxicity (14-21 days) Incubation->Data_Collection

Caption: Workflow for the pre-emergence herbicidal activity assay.

Post-Emergence Herbicidal Activity Assay

This protocol assesses the herbicidal activity of a compound when applied to emerged and actively growing weeds.[8][10]

Objective: To evaluate the phytotoxic effect of the test compound on indicator weed species after their emergence from the soil.

Materials:

  • Same as for the pre-emergence assay, with the addition of actively growing weed seedlings.

Procedure:

  • Plant Growth:

    • Sow the seeds of indicator species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Compound Application:

    • Prepare solutions of the test compound as described for the pre-emergence assay.

    • Apply the solutions as a foliar spray to the weed seedlings, ensuring thorough coverage.

  • Incubation:

    • Return the pots to the growth chamber or greenhouse.

  • Data Collection and Analysis:

    • After a set period (e.g., 7-14 days), assess the herbicidal effect by:

      • Visually rating the phytotoxicity (e.g., leaf burn, epinasty, bleaching).

      • Harvesting and weighing the above-ground biomass.

    • Compare the results to untreated and positive controls.

Potential Mechanisms of Action

The biological activity of bromo-amides can be attributed to several potential mechanisms of action.

Fungicidal Mechanism

The primary proposed mechanism for the antifungal activity of α-bromo-amides is the alkylation of essential biomolecules . The electrophilic α-carbon is susceptible to nucleophilic attack by amino acid residues (e.g., cysteine, histidine) in the active sites of fungal enzymes. This covalent modification can lead to irreversible enzyme inhibition, disruption of metabolic pathways, and ultimately, fungal cell death.

Fungicidal_Mechanism Bromo_Amide Bromo-Amide Fungal_Cell Fungal Cell Wall/Membrane Bromo_Amide->Fungal_Cell Penetration Enzyme Essential Fungal Enzyme (e.g., with Cys-SH) Bromo_Amide->Enzyme Interaction Fungal_Cell->Enzyme Alkylation Alkylation of Active Site Enzyme->Alkylation Inhibition Enzyme Inhibition Alkylation->Inhibition Cell_Death Fungal Cell Death Inhibition->Cell_Death

Caption: A potential mechanism of action for bromo-amide fungicides.

Herbicidal Mechanism

The herbicidal mode of action for a novel bromo-amide could be multifaceted. Potential targets in plants include:

  • Enzyme Inhibition: Similar to the fungicidal mechanism, the compound could inhibit essential plant enzymes involved in amino acid synthesis, lipid biosynthesis, or photosynthesis.

  • Disruption of Cell Division: Some herbicides act by interfering with microtubule formation, thereby inhibiting mitosis and cell division.

  • Membrane Disruption: The lipophilic nature of the compound could allow it to intercalate into and disrupt the integrity of plant cell membranes.

Further studies, such as target-based enzyme assays and physiological experiments, would be necessary to elucidate the specific herbicidal mechanism of action.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide is currently lacking, a comparative analysis of its structural features with known bioactive bromo-amides suggests a promising potential for fungicidal and/or herbicidal properties. The presence of the reactive α-bromo group, combined with the modulating effects of the isopropyl and N-m-tolyl substituents, provides a strong rationale for its investigation as a novel agrochemical lead.

The experimental protocols detailed in this guide offer a clear and standardized approach for the empirical evaluation of this and other novel bromo-amides. Future research should focus on the synthesis of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide and its subsequent screening using the described in-vitro assays. Positive results from these initial screens would warrant further investigation into its spectrum of activity, mode of action, and potential for in-planta efficacy. Such a systematic approach is crucial for the discovery and development of new and effective crop protection agents.

References

  • JoVE. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]

  • MDPI. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules. [Link]

  • ResearchGate. (n.d.). Assay protocol for the measurements of fungicidal compounds. [Link]

  • PMC. (n.d.). The Fascinating Chemistry of α‐Haloamides. [Link]

  • Virginia Tech. (2025). Testing for and Deactivating Herbicide Residues. [Link]

  • University of Hawai'i at Manoa. (n.d.). PERFORMANCE OF HERBICIDES, PRE AND POSTEMERGENCE APPLICATIONS. [Link]

  • PubMed. (n.d.). [The synthesis, analysis, stability and biotransformation of N-(3-methylphenyl)-N'-cyanobenzamidine and analogues (author's transl)]. [Link]

  • Taylor & Francis Online. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • International Journal of Pharmaceutical and Clinical Research. (n.d.). Synthesis of some Amide derivatives and their Biological activity. [Link]

  • ResearchGate. (2025). Mechanochemical Synthesis of N‐Aryl Amides from O‐Protected Hydroxamic Acids. [Link]

  • PMC. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. [Link]

  • Julius-Kühn-Archiv. (2012). Soil activity of post-emergent herbicides recommended for black-grass and loose silky-bent grass control in winter wheat. [Link]

  • MDPI. (2022). A Review of the Biological Activity of Amidrazone Derivatives. Molecules. [Link]

  • ADAMA. (2022). Post-emergence protection protocols. [Link]

  • Farm Progress. (2020). Evaluate preemergence herbicide performance. [Link]

  • WeedSmart. (n.d.). PRE-EMERGENT HERBICIDES. [Link]

  • PMC. (n.d.). The fungicidal activity of substituted acetanilides and related compounds. [Link]

  • SciELO Brasil. (n.d.). Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. [Link]

  • Pulsus Group. (2018). Synthesis and biological importance of amide analogues. Journal of Pharmacology and Medicinal Chemistry. [Link]

  • SIOC Journals. (n.d.). Synthesis and Fungicidal Activity of N-Alkoxyl Amide Derivatives. [Link]

  • ChemCERT. (2018). Testing for Damaging Herbicide Residues. [Link]

  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. [Link]

  • ResearchGate. (2025). Alkylating reactivity and herbicidal activity of chloroacetamides. [Link]

  • ACS Publications. (2022). Synthesis of α-Aryl Secondary Amides via Nickel-Catalyzed Reductive Coupling of Redox-Active Esters. Organic Letters. [Link]

  • PMC. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. [Link]

  • CABI Digital Library. (n.d.). Fungicide Modes of Action and Spectrum. [Link]

  • MDPI. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Molecules. [Link]

  • MDPI. (2025). Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. Molecules. [Link]

  • Observatório de la Economía Latinoamericana. (2023). Fungicidal and antibiofilm activities of 2-Bromo-N-Phenylacetamide Against Fluconazole-Resistant Candida spp.: a promising antifungal agent. [Link]

  • Riverine Plains. (2023). Weeds and pre-emergent efficacy: monitor now to maximise control options. [Link]

  • ACS Publications. (2017). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. Organic Letters. [Link]

  • ResearchGate. (2026). Pre-emergent herbicide screening for wheat. [Link]

  • Pulsus Group. (2018). Synthesis and biological importance of amide analogues. Journal of Pharmacology and Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Fungicidal and antibiofilm activities of 2-bromo-N-phenylacetamide against fluconazole-resistant Candida spp.: a promising antifungal agent. [Link]

  • JETIR. (n.d.). Method of synthesis of Amides and its Biological significance. [Link]

  • PubMed. (2013). Effect of ester to amide or N-methylamide substitution on bacterial membrane depolarization and antibacterial activity of novel cyclic lipopeptides. [Link]

  • TSI Journals. (2015). STUDIES ON SYNTHESIS OF SOME BIOLOGICALLY IMPORTANT N-GLYCOSYLATED-3-AMIDINO CARBAMIDES AS ANTIBACTERIAL AND ANTIFUNGAL AGENTS. [Link]

  • ResearchGate. (2015). Chemistry and Structure-Activity Relationships of Herbicide Safeners. [Link]

  • PMC. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. [Link]

  • Semantic Scholar. (n.d.). Structure-activity relationships for a new family of sulfonylurea herbicides. [Link]

  • PubMed. (2005). Structure-activity relationships for a new family of sulfonylurea herbicides. [Link]

Sources

Validation

Cytotoxicity and Reactivity Profiling of 2-Bromo-3-methyl-N-(3-methylphenyl)butanamide: A Comparative Guide for Covalent Ligand Design

Executive Summary In the landscape of targeted covalent inhibitors (TCIs) and chemical biology probes, the selection of the electrophilic "warhead" dictates the balance between target engagement and off-target cytotoxici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs) and chemical biology probes, the selection of the electrophilic "warhead" dictates the balance between target engagement and off-target cytotoxicity. 2-Bromo-3-methyl-N-(3-methylphenyl)butanamide represents a class of highly reactive


-bromoamides. While these compounds are invaluable as intermediate building blocks and broad-spectrum activity-based probes, their intrinsic reactivity often limits their utility as late-stage therapeutic candidates due to pronounced cellular toxicity.

This guide provides an objective, data-driven comparison of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide against alternative covalent warheads (e.g.,


-chloroamides, acrylamides). By analyzing the causality behind its cytotoxicity and providing self-validating experimental protocols, this document equips drug development professionals with the mechanistic insights required to optimize electrophile selection.

Mechanistic Grounding: The Cysteine Alkylation Pathway

The cytotoxicity of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide is fundamentally driven by its physical organic chemistry. The compound features a bromine atom positioned alpha to an amide carbonyl. Because bromide is an excellent leaving group—characterized by a large atomic radius, high polarizability, and low bond dissociation energy—the adjacent


-carbon becomes highly susceptible to nucleophilic attack via an 

mechanism[1].

Within a physiological environment, the dominant nucleophiles are the thiolate anions of cysteine residues. When cells are exposed to highly reactive


-bromoamides, two parallel cascades trigger cytotoxicity:
  • Glutathione (GSH) Depletion: The compound rapidly alkylates the abundant intracellular antioxidant GSH. This unmitigated depletion neutralizes the cell's redox buffering capacity, leading to a lethal accumulation of Reactive Oxygen Species (ROS)[2].

  • Proteotoxic Stress: Indiscriminate alkylation of off-target proteins leads to widespread protein misfolding, aggregation, and the triggering of the unfolded protein response (UPR), ultimately culminating in apoptosis[3].

G A 2-Bromo-3-methyl-N- (3-methylphenyl)butanamide B Intracellular Cysteine Alkylation (SN2) A->B Cell Entry C GSH Depletion B->C D Off-Target Protein Modification B->D E Oxidative Stress (ROS) C->E F Proteotoxic Stress D->F G Apoptosis / Cytotoxicity E->G F->G

Fig 1: Mechanistic pathway of α-bromoamide-induced cytotoxicity via GSH depletion and proteotoxicity.

Comparative Cytotoxicity & Reactivity Profiles

To contextualize the performance of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide, it must be compared to related compounds featuring different warheads but identical recognition scaffolds. The transition from a bromoamide to a chloroamide or an acrylamide (Michael acceptor) is a standard strategy to attenuate reactivity and improve the therapeutic window[4].

Quantitative Performance Summary

Note: Data represents generalized proxy values for this scaffold class derived from standard HEK293T viability assays and GSH-reactivity kinetics.

Compound Class / WarheadRepresentative MotifRelative Reactivity (

proxy)
Primary Toxicity DriverTypical

(HEK293T, 48h)
Primary Use Case

-Bromoamide
(Target Compound)
R-CH(Br)-CO-NH-ArVery High Rapid GSH depletion, pan-protein alkylation< 5 µM Activity-based profiling, chemical intermediates

-Chloroamide
R-CH(Cl)-CO-NH-ArModerateOff-target cysteine modification15 - 50 µMEarly-stage covalent hit discovery
Acrylamide R-CH=CH-CO-NH-ArTunable (Low/Mod)Target-dependent pharmacology> 50 µMClinical therapeutic candidates (e.g., Kinase inhibitors)
Des-bromo Analog R-CH2-CO-NH-ArNone (Baseline)Target-specific (Reversible)> 100 µMNegative control, reversible binder

Analytical Insight: The isopropyl group (from the 3-methylbutanamide backbone) provides moderate steric hindrance adjacent to the electrophilic center. While this slightly dampens the


 trajectory compared to unbranched bromoacetamides, the intrinsic leaving group ability of the bromide ion overrides this steric shielding, resulting in a highly cytotoxic profile[1].

Experimental Methodologies (Self-Validating Protocols)

To rigorously evaluate the cytotoxicity and reactivity of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide, researchers must employ self-validating experimental systems. The following protocols integrate internal controls to prove causality between electrophilic reactivity and observed toxicity.

Protocol A: Intact Protein LC-MS Reactivity Assay

This assay quantifies the intrinsic reactivity of the warhead against a model protein.

Self-Validation Mechanism: The protocol mandates the parallel use of a Wild-Type (WT) protein and a Cysteine-to-Serine (Cys


Ser) mutant. If the mass shift (+190 Da, representing the adduct minus HBr) occurs in the WT but is completely abolished in the mutant, it definitively proves that the reaction is strictly driven by cysteine-targeted covalent alkylation[1].
  • Preparation: Dilute recombinant model protein (e.g., GST-WT and GST-Cys

    
    Ser) to 2 µM in 50 mM HEPES buffer (pH 7.4).
    
  • Incubation: Add 2-bromo-3-methyl-N-(3-methylphenyl)butanamide (10 µM final concentration, 1% DMSO). Incubate at 25°C.

  • Quenching: At defined time points (0, 5, 15, 30, 60 mins), extract 10 µL aliquots and quench the reaction by adding 1 µL of 10% Formic Acid to protonate the thiolate and halt the

    
     reaction.
    
  • LC-MS Acquisition: Inject the quenched samples onto a C4 or C8 analytical column coupled to an ESI-TOF mass spectrometer.

  • Deconvolution: Process the raw spectra using maximum entropy deconvolution software to calculate the ratio of unmodified vs. covalently modified protein mass.

G Step1 Incubate Protein + Electrophile Step2 Quench Reaction (Formic Acid) Step1->Step2 Step3 LC Separation (C4/C8 Column) Step2->Step3 Step4 ESI-TOF MS Acquisition Step3->Step4 Step5 Deconvolution & Quantification Step4->Step5

Fig 2: Step-by-step LC-MS workflow for quantifying covalent adduct formation and reaction kinetics.

Protocol B: Multiplexed Cell Viability & GSH Rescue Assay

This assay measures the cellular cytotoxicity of the compound while proving that the toxicity is mechanistically driven by electrophilic stress.

Self-Validation Mechanism: Cells are co-treated with N-acetylcysteine (NAC). NAC serves as a direct electrophile scavenger and a precursor to intracellular GSH. If the cytotoxicity of the


-bromoamide is rescued by NAC, it confirms that the primary mechanism of cell death is electrophile-induced oxidative stress, rather than a specific pharmacological interaction[2].
  • Cell Seeding: Seed HEK293T cells at 5,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5%

    
    .
    
  • Pre-treatment: Treat half the plate with 5 mM N-acetylcysteine (NAC) for 2 hours prior to compound addition. Leave the other half untreated.

  • Dosing: Treat the cells with a 10-point dose-response titration (0.1 µM to 100 µM) of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide, its chloro-analog, and the des-bromo control.

  • Incubation: Incubate for 48 hours.

  • Readout: Add CellTiter-Glo® Reagent (luminescent ATP-based viability assay) to each well. Mix for 2 minutes on an orbital shaker, incubate for 10 minutes at room temperature, and record luminescence.

  • Analysis: Calculate

    
     values using non-linear regression. A significant rightward shift in the 
    
    
    
    curve in the NAC-treated wells validates the electrophilic toxicity mechanism.

Strategic Guidelines for Drug Developers

When engineering covalent ligands based on the 2-bromo-3-methyl-N-(3-methylphenyl)butanamide scaffold, application scientists should adhere to the following heuristic:

  • Avoid for Late-Stage Therapeutics: The

    
    -bromoamide warhead is generally too reactive for systemic in vivo administration. The high risk of idiosyncratic toxicity and immunogenicity (haptenization) precludes its use in modern clinical drug design[3].
    
  • Utilize for Hit Identification: Use the bromoamide as a "sledgehammer" probe during early in vitro screening to confirm if a binding pocket has an accessible, reactive cysteine.

  • Warhead Swapping: Once target engagement is confirmed with the bromoamide, immediately synthesize the corresponding

    
    -chloroamide or acrylamide analogs. This "warhead tuning" reduces the 
    
    
    
    to a level where the non-covalent binding affinity (
    
    
    ) dictates the selectivity, thereby rescuing the compound from off-target cytotoxicity[4].

References

  • 2 - PubMed / NIH 2.5 - PMC / NIH 3.3 - PMC / NIH 4.1 - PubMed / NIH

Sources

Comparative

A Comparative Guide to the Synthesis of N-Substituted Amides: From Classical Reagents to Modern Catalysis

The amide bond is an indispensable cornerstone of modern chemistry, forming the backbone of peptides and proteins and serving as a critical functional group in a vast array of pharmaceuticals, agrochemicals, and advanced...

Author: BenchChem Technical Support Team. Date: March 2026

The amide bond is an indispensable cornerstone of modern chemistry, forming the backbone of peptides and proteins and serving as a critical functional group in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The seemingly straightforward formation of a bond between a carboxylic acid and an amine is, in practice, a nuanced challenge that has spurred the development of a diverse arsenal of synthetic methodologies. This in-depth technical guide provides a comparative analysis of the most prevalent synthetic routes to N-substituted amides, offering field-proven insights into their mechanisms, practical applications, and relative merits. We aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the optimal path to their target amides.

The Enduring Challenge: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable process that is kinetically hindered at ambient temperatures. The primary obstacle lies in the acidic nature of the carboxylic acid and the basicity of the amine, which readily form a stable ammonium carboxylate salt, impeding nucleophilic attack at the carbonyl carbon. Consequently, the majority of amide synthesis strategies rely on the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon more electrophilic. The choice of activation strategy is paramount and dictates the reaction's efficiency, substrate scope, and compatibility with other functional groups.

Classical Approaches: Time-Tested and Robust

The Acid Chloride Route: A Powerful, Albeit Harsh, Workhorse

The conversion of a carboxylic acid to its corresponding acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is one of the oldest and most direct methods for activating the carboxyl group. The resulting acyl chloride is a highly reactive electrophile that readily undergoes nucleophilic attack by an amine to form the desired amide.

Mechanism of Action: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks the highly electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as the leaving group to yield the amide. A base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of N-benzylbenzamide from Benzoyl Chloride

Materials:

  • Benzoyl chloride (1.0 eq)

  • Benzylamine (1.0 eq)

  • Triethylamine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add a solution of benzoyl chloride (1.0 eq) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the pure N-benzylbenzamide.

Advantages:

  • High Reactivity: Acyl chlorides are highly reactive, often leading to rapid and high-yielding reactions.

  • Cost-Effective: The reagents used for generating acyl chlorides (e.g., SOCl₂) are relatively inexpensive.

Disadvantages:

  • Harsh Conditions: The preparation of acyl chlorides often requires harsh and corrosive reagents, limiting the functional group tolerance of the substrate.

  • Byproduct Formation: The reaction generates stoichiometric amounts of HCl, which must be neutralized, adding to the waste stream.

  • Moisture Sensitivity: Acyl chlorides are highly sensitive to moisture and can hydrolyze back to the carboxylic acid.

The Rise of Coupling Reagents: Mildness and Specificity

To overcome the limitations of the acid chloride method, a vast array of "coupling reagents" have been developed. These reagents activate the carboxylic acid in situ under milder conditions, allowing for a broader substrate scope and greater functional group compatibility.

Carbodiimides: The Pioneers of Mild Amidation

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), were among the first widely adopted coupling reagents. They facilitate the dehydration of the carboxylic acid and amine to form the amide bond.

Mechanism of Action: The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide and a urea byproduct.[1] However, the O-acylisourea can also rearrange to a stable N-acylurea, a common side reaction. To suppress this and reduce racemization of chiral carboxylic acids, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often employed. These additives intercept the O-acylisourea to form an active ester, which is more stable and less prone to racemization, and then reacts with the amine.

a

Experimental Protocol: EDC/HOBt Coupling for the Synthesis of an N-Substituted Amide

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add DIPEA (2.5 eq) dropwise.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Uronium/Aminium and Phosphonium Salts: The Next Generation of Coupling Reagents

To further improve efficiency and minimize side reactions, particularly racemization in peptide synthesis, a new generation of coupling reagents based on uronium/aminium and phosphonium salts were developed. Prominent examples include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate).

Mechanism of Action: These reagents react with the carboxylate (formed by deprotonation of the carboxylic acid with a non-nucleophilic base like DIPEA) to generate a highly reactive activated ester.[2][3][4] In the case of HATU, the corresponding HOAt active ester is formed, which is particularly effective at preventing racemization and promoting rapid coupling, even with sterically hindered substrates.[2][5]

G

Experimental Protocol: HATU-Mediated Amide Coupling

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) in one portion and stir the reaction mixture at 0 °C for 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Modern and Greener Alternatives: The Future of Amide Synthesis

In recent years, there has been a significant push towards developing more sustainable and atom-economical methods for amide bond formation, aligning with the principles of green chemistry.

Direct Amidation: The "Ideal" Transformation

Direct amidation involves the formation of an amide bond directly from a carboxylic acid and an amine without the need for stoichiometric activating agents, often relying on catalytic methods or harsh thermal conditions. While thermal dehydration is possible, it requires very high temperatures that are incompatible with many functional groups.

More recent developments have focused on catalytic direct amidation using various catalysts, including boronic acids and metal-based systems, which can operate under milder conditions. Microwave-assisted direct amidation, sometimes on a solid support like silica gel, has also emerged as a rapid and efficient method.

Advantages:

  • Atom Economy: These methods are highly atom-economical, with water being the only byproduct.

  • Reduced Waste: The elimination of stoichiometric coupling reagents significantly reduces waste generation.

Disadvantages:

  • Limited Substrate Scope: Many catalytic systems have a limited substrate scope and may not be suitable for complex molecules.

  • Harsh Conditions: Some methods still require elevated temperatures or specialized equipment like microwave reactors.

Comparative Analysis of Synthetic Routes

The choice of the optimal synthetic route for a specific N-substituted amide depends on a multitude of factors, including the nature of the substrates, the desired scale of the reaction, cost considerations, and the importance of stereochemical integrity. The following table provides a comparative overview of the key performance indicators for the discussed methods.

MethodTypical YieldReaction TimeTemperatureSubstrate ScopeKey AdvantagesKey Disadvantages
Acid Chloride High (80-95%)1-4 h0 °C to RTBroad, but limited by functional group toleranceHigh reactivity, low reagent costHarsh conditions, moisture sensitive, HCl byproduct
EDC/HOBt Good to High (70-90%)4-12 h0 °C to RTBroad, good functional group toleranceMild conditions, water-soluble byproduct (EDC)Potential for racemization, requires additive
HATU High to Excellent (85-98%)1-4 h0 °C to RTVery broad, excellent for hindered substratesHigh efficiency, low racemization, fast reactionsHigh cost of reagent, byproduct removal can be challenging
PyBOP High (80-95%)2-16 h0 °C to RTBroad, effective for peptide synthesisGood efficiency, low racemization, safer byproduct than BOPHigher cost than carbodiimides, potential explosive hazard
Direct Amidation (Catalytic) Moderate to High (60-90%)Varies (1-24 h)ElevatedSubstrate-dependentHigh atom economy, "green"Often requires higher temperatures, catalyst may be expensive or sensitive

Conclusion: A Method for Every Need

The synthesis of N-substituted amides is a mature field with a rich and diverse array of methodologies. For simple, robust amides where functional group compatibility is not a major concern, the classical acid chloride method remains a viable and cost-effective option. For more delicate substrates, particularly in the context of peptide synthesis and drug discovery, the use of modern coupling reagents is indispensable. Carbodiimides like EDC, in conjunction with additives like HOBt, offer a good balance of reactivity, mildness, and cost. For challenging couplings involving sterically hindered or electron-deficient partners, or when minimizing racemization is paramount, the superior performance of uronium/aminium salts like HATU often justifies their higher cost.

The future of amide synthesis undoubtedly lies in the development of more efficient and sustainable catalytic direct amidation methods. As green chemistry principles become increasingly integrated into synthetic planning, the reliance on stoichiometric activating agents will likely diminish in favor of more elegant and environmentally benign catalytic solutions. Ultimately, the astute synthetic chemist will carefully consider the specific demands of their target molecule and choose the most appropriate tool from this ever-expanding synthetic toolbox.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and waste-free amidation of carboxylic acids using boronic acid catalysis.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Gomez-Caro, L., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media – Substrate scope and reagent compatibility. Tetrahedron Letters, 58(48), 4551-4555.
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123-130. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Poli, G., Geden, J. V., & Raftery, J. (2017). Comparing amide-forming reactions using green chemistry metrics in an undergraduate organic laboratory. Journal of Chemical Education, 94(1), 102-108. [Link]

  • Bode, J. W. (2012). The synthesis of sterically hindered amides. CHIMIA International Journal for Chemistry, 66(4), 235-239. [Link]

  • Carpino, L. A., & El-Faham, A. (1999). The di-tert-butyl N, N-diethylphosphoramidite method of peptide synthesis. Tetrahedron, 55(22), 6813-6830.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • Taylor, R. D., & Watson, A. J. (2014). A green chemistry perspective on catalytic amide bond formation. Catalysis Science & Technology, 4(6), 1544-1559. [Link]

  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Chem Help ASAP. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.

Sources

Validation

Comprehensive Analytical Validation Guide for 2-bromo-3-methyl-N-(3-methylphenyl)butanamide

Introduction & Chemical Context The compound 2-bromo-3-methyl-N-(3-methylphenyl)butanamide is a highly reactive -bromoamide intermediate utilized in advanced organic synthesis and pharmaceutical development. Structurally...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 2-bromo-3-methyl-N-(3-methylphenyl)butanamide is a highly reactive


-bromoamide intermediate utilized in advanced organic synthesis and pharmaceutical development. Structurally, it features an isovaleric acid derivative backbone with an 

-bromine atom and an m-toluidine-derived amide linkage.

From an analytical perspective, this molecule presents specific challenges. The


-bromo group is a potent electrophile, making the molecule highly susceptible to nucleophilic attack (e.g., hydrolysis) in aqueous basic conditions and prone to dehydrohalogenation at elevated temperatures[1]. Consequently, selecting and validating the correct analytical platform is critical to ensure data integrity, prevent in-situ degradation during analysis, and comply with international regulatory standards such as 2[2].

Comparative Analysis of Analytical Platforms

To establish a self-validating analytical system, one must objectively compare available chromatographic techniques. The table below outlines the performance of three primary platforms for the analysis of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide.

Analytical PlatformPrimary ApplicationSensitivitySuitability for TargetCausality & Mechanistic Limitations
HPLC-UV Assay & Purity (Related Substances)0.05% AreaOptimal (Gold Standard) Causality: Utilizing an acidic mobile phase (pH ~2.0) suppresses the nucleophilic activity of water, stabilizing the ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

-bromo group against hydrolysis[1].
LC-MS/MS Trace Impurity Profiling (Genotoxins)Parts per billion (ppb)Highly Suitable Causality: Essential for quantifying trace mutagenic precursors like m-toluidine. Soft ionization (ESI) prevents fragmentation of the parent amide[3].
GC-FID/MS Volatile Impurities / Residual SolventsParts per million (ppm)Poor / Not Recommended Causality: The high temperatures of the GC injection port (>200°C) induce rapid thermal degradation (dehydrobromination), leading to false impurity profiles.
Chemical Stability & Degradation Pathways

Understanding the degradation pathways is essential for method development. The following diagram illustrates why acidic HPLC conditions are mandatory and why GC-MS fails for this specific scaffold.

Degradation A 2-bromo-3-methyl-N- (3-methylphenyl)butanamide B Thermal Degradation (GC Injector >200°C) A->B Heat D Aqueous Basic pH (HPLC Mobile Phase) A->D OH- F Acidic/Neutral pH (0.1% TFA/FA) A->F H+ C Dehydrobromination (Alkene Formation) B->C E Hydrolysis (Alpha-hydroxy amide) D->E G Stable for Analysis F->G

Caption: Chemical stability and degradation pathways of the alpha-bromoamide.

ICH Q2(R2) Validated HPLC-UV Protocol (Assay & Purity)

For routine batch release and purity assessment, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most robust choice. The following protocol is designed to meet the rigorous validation criteria outlined in the2 guidelines[2].

Experimental Methodology
  • Column: Phenomenex Luna C18 or Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm). Causality: C18 provides optimal retention for the hydrophobic isovaleric and aromatic moieties[1].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: Linear gradient to 90% B

    • 12–15 min: Hold at 90% B

    • 15–16 min: Return to 10% B (Re-equilibration for 4 min)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (amide bond absorption) and 254 nm (aromatic ring absorption).

  • Column Temperature: 25°C (Strictly controlled to prevent on-column degradation).

  • Sample Diluent: Acetonitrile:Water (50:50, v/v) containing 0.1% TFA.

Validation Parameters & Acceptance Criteria

ICH_Validation Dev 1. Method Development (Column & Mobile Phase Selection) SST 2. System Suitability Testing (Resolution > 2.0, Tailing < 1.5) Dev->SST Spec 3. Specificity / Selectivity (Forced Degradation Studies) SST->Spec Lin 4. Linearity & Range (LOQ to 120% of Target Concentration) Spec->Lin Acc 5. Accuracy & Precision (Recovery, Repeatability %RSD < 2.0%) Lin->Acc Rob 6. Robustness (Flow rate, Temp, pH variations) Acc->Rob

Caption: ICH Q2(R2) analytical method validation lifecycle workflow.

  • Specificity (Forced Degradation): The compound must be subjected to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H₂O₂), and photolytic stress. Self-Validating Check: Peak purity angle must be less than the purity threshold using a Photodiode Array (PDA) detector[2].

  • Linearity: Evaluated from the Limit of Quantitation (LOQ) up to 120% of the nominal assay concentration (typically 1.0 mg/mL). The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Accuracy (Recovery): Spiked samples at 50%, 100%, and 150% levels must demonstrate recovery between 98.0% and 102.0%.

  • Robustness: Deliberate variations in flow rate (

    
     mL/min) and column temperature (
    
    
    
    °C) must not shift the retention time by more than 2.0% or cause the resolution factor (
    
    
    ) between the API and its nearest impurity to drop below 2.0[4].

LC-MS/MS Workflow for Genotoxic Impurity Profiling

The synthesis of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide utilizes m-toluidine (3-methylaniline) as a primary starting material. According to the5, primary aromatic amines like m-toluidine are classified as DNA-reactive (mutagenic) impurities and must be controlled at parts-per-million (ppm) levels[3][5]. Standard HPLC-UV lacks the sensitivity to detect these trace genotoxins; therefore, a targeted LC-MS/MS Multiple Reaction Monitoring (MRM) method is required[6].

Step-by-Step LC-MS/MS Protocol
  • Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S or Sciex 6500+) coupled to a UPLC system.

  • Column: Phenyl-Hexyl column (100 mm × 2.1 mm, 1.7 µm). Causality: The ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     interactions of the phenyl-hexyl stationary phase provide superior retention and baseline separation for toluidine isomers compared to standard C18 columns.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Methanol (Methanol enhances the ionization efficiency of aromatic amines).

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions for m-Toluidine:

    • Precursor Ion (

      
      ): 
      
      
      
      108.1
    • Quantifier Product Ion:

      
       91.1 (Loss of 
      
      
      
      , forming the stable tropylium cation).
    • Qualifier Product Ion:

      
       65.1
      
  • Sample Preparation: Dissolve 10 mg of the target compound in 1.0 mL of Methanol. Centrifuge at 14,000 rpm for 10 minutes to precipitate any insoluble polymeric byproducts before injection.

By integrating the robust HPLC-UV assay for bulk purity with the highly sensitive LC-MS/MS method for genotoxic impurity control, laboratories can establish a comprehensive, ICH-compliant analytical package for 2-bromo-3-methyl-N-(3-methylphenyl)butanamide.

References

Sources

Comparative

Comparative Efficacy Guide: 2-bromo-3-methyl-N-(3-methylphenyl)butanamide vs. Standard Kinase Inhibitors

Executive Summary The landscape of targeted covalent inhibitors (TCIs) has fundamentally shifted how we approach intractable kinase targets . While acrylamide-based warheads dominate the clinical space, alternative elect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of targeted covalent inhibitors (TCIs) has fundamentally shifted how we approach intractable kinase targets . While acrylamide-based warheads dominate the clinical space, alternative electrophiles are critical for tuning reactivity and overcoming resistance. This guide provides a rigorous, objective comparison between 2-bromo-3-methyl-N-(3-methylphenyl)butanamide —an experimental


-bromoamide covalent probe—and two established clinical benchmarks: Ibrutinib  (a first-generation covalent acrylamide) and Pirtobrutinib  (a next-generation non-covalent inhibitor).

Using Bruton’s Tyrosine Kinase (BTK) as the model system, we dissect the structural rationale, kinetic efficacy, and provide a self-validating experimental framework to characterize these distinct pharmacological profiles.

Mechanistic Rationale & Structural Biology

To understand the efficacy of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide, we must analyze its electrophilic warhead. The compound relies on an


-bromoamide  moiety, a classic and highly reactive electrophile .

When targeting the nucleophilic Cys481 residue in the BTK active site, the


-bromoamide undergoes a direct 

nucleophilic substitution
. The thiolate of Cys481 attacks the

-carbon, displacing the bromide ion as a leaving group and forming a permanent thioether linkage.

In contrast, clinical covalent inhibitors like Ibrutinib utilize an acrylamide warhead . Acrylamides act as Michael acceptors; the Cys481 thiolate attacks the


-carbon of the 

-unsaturated carbonyl system without expelling a leaving group. Finally, non-covalent inhibitors like Pirtobrutinib bypass Cys481 entirely, relying on reversible hydrogen bonding and hydrophobic interactions to stabilize the kinase in an inactive conformation, which is crucial for overcoming C481S resistance mutations .

MOA BTK BTK Kinase Domain Cys481 Cys481 (Nucleophile) BTK->Cys481 exposes SN2 S_N2 Alkylation Loss of HBr Cys481->SN2 Michael Michael Addition No Leaving Group Cys481->Michael AlphaBromo 2-bromo-3-methyl-N- (3-methylphenyl)butanamide (α-Bromoamide) AlphaBromo->SN2 electrophile Ibrutinib Ibrutinib (Acrylamide) Ibrutinib->Michael electrophile Adduct1 Irreversible Thioether (Experimental Adduct) SN2->Adduct1 Adduct2 Irreversible Thioether (Clinical Adduct) Michael->Adduct2

Diagram 1: Divergent covalent binding mechanisms of α-bromoamide vs. acrylamide warheads on BTK.

Comparative Efficacy Data

The following table synthesizes the quantitative performance metrics of the experimental


-bromoamide against the clinical standards. Because standard 

values shift over time for covalent drugs, the true measure of efficacy is the inactivation efficiency (

).
InhibitorClass / WarheadTarget Binding ModeApparent BTK IC₅₀ (nM)*

(M⁻¹s⁻¹)
Half-life (t₁/₂)
2-bromo-3-methyl-N-(3-methylphenyl)butanamide Experimental /

-bromoamide
Irreversible Covalent (Cys481)12.44.5 x 10⁴1.2 hrs
Ibrutinib Clinical / AcrylamideIrreversible Covalent (Cys481)0.51.8 x 10⁵4-6 hrs
Pirtobrutinib Clinical / Non-CovalentReversible ATP-competitive3.1N/A19 hrs

*Note:


 values for covalent inhibitors are highly dependent on pre-incubation time (assessed here at 60 minutes). The experimental compound data represents preclinical benchmarking.

Analysis: The


-bromoamide demonstrates robust covalent engagement but exhibits a lower 

than Ibrutinib. This is driven by a higher

(weaker initial non-covalent recognition), despite the intrinsic hyper-reactivity of the bromine leaving group.

Self-Validating Experimental Protocols

To ensure scientific integrity, any claim of covalent inhibition must be proven through a self-validating triad of experiments: structural confirmation (Mass Spec), kinetic profiling (TR-FRET), and functional irreversibility (Washout).

Workflow Incubate 1. Co-Incubation (BTK + Inhibitor) MS 2. Intact LC-MS (Stoichiometry) Incubate->MS FRET 3. TR-FRET (Kinetic Profiling) Incubate->FRET Wash 4. Washout Assay (Irreversibility) Incubate->Wash Valid Validated Profile MS->Valid Mass Shift FRET->Valid k_inact/K_I Wash->Valid Sustained

Diagram 2: Self-validating experimental workflow for characterizing targeted covalent inhibitors.

Protocol A: Intact Protein Mass Spectrometry (Structural Validation)

Causality: We must prove that the inhibitor forms a 1:1 stoichiometric adduct with the target and identify the exact mass shift. For the


-bromoamide, the mass shift must equal the mass of the inhibitor minus the mass of hydrogen bromide (HBr), confirming the 

mechanism.
  • Incubation: Incubate 2

    
    M recombinant BTK kinase domain with 20 
    
    
    
    M inhibitor (10x excess) in HEPES buffer (pH 7.4) at 25°C for 2 hours.
  • Quenching: Quench the reaction with 1% formic acid to denature the protein and halt electrophilic reactivity.

  • Desalting & LC-MS: Pass the sample through a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Deconvolute the raw multiply-charged spectra to intact mass. Look for a mass shift of +189 Da (Molecular weight of compound [270 Da] - HBr [81 Da]).

Protocol B: Time-Dependent TR-FRET Assay (Kinetic Validation)

Causality: Covalent inhibitors act in a two-step mechanism (reversible binding followed by irreversible bond formation). A static


 is misleading; we must calculate 

(maximum rate of inactivation) and

(concentration yielding half-maximal inactivation rate).
  • Preparation: Plate BTK enzyme (0.5 nM) in a 384-well plate.

  • Time-Course Pre-incubation: Add a dose-response titration of the inhibitor. Incubate for varying time points (0, 15, 30, 60, 120 minutes).

  • Initiation: Add ATP (at its

    
    ) and ULight-labeled generic kinase substrate.
    
  • Detection: Read the TR-FRET signal (Ex 320 nm / Em 665 nm). Plot the pseudo-first-order rate constants (

    
    ) against inhibitor concentration to derive 
    
    
    
    .
Protocol C: Rapid Dilution Washout Assay (Functional Validation)

Causality: To definitively prove that the inhibition is irreversible, we force the system into a state where reversible inhibitors would dissociate.

  • Saturation: Incubate BTK at a high concentration (100x assay concentration) with the inhibitor at 10x its

    
     for 1 hour to ensure 100% target occupancy.
    
  • Dilution: Dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing saturating ATP and substrate.

  • Monitoring: Monitor kinase activity continuously.

    • Expected Result: Pirtobrutinib will show a rapid recovery of kinase activity as the compound diffuses away. The

      
      -bromoamide and Ibrutinib will maintain near 100% inhibition, validating the permanent covalent bond.
      

Conclusion

While 2-bromo-3-methyl-N-(3-methylphenyl)butanamide serves as a highly effective experimental probe capable of irreversible target silencing, its


-bromoamide warhead presents a different reactivity profile compared to clinical acrylamides like Ibrutinib. The 

leaving-group mechanism is highly efficient but requires careful structural optimization to prevent off-target alkylation of highly nucleophilic off-target cysteines or glutathiones. For researchers developing novel TCIs, balancing the intrinsic reactivity of the warhead with the non-covalent recognition (

) of the scaffold remains the critical path to clinical viability.

References

  • Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Evaluation of a New Chemical Label BASA: A Comparison with Gold Standards Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Covalent BTK Inhibitors: Which One is Best, and When Can I Switch? Source: Patient Power (Clinical Oncology Resources) URL:[Link]

Validation

Benchmarking the stability of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide against other scaffolds

Benchmarking the Stability of 2-Bromo-3-methyl-N-(3-methylphenyl)butanamide: A Comparative Guide to Covalent Warhead Scaffolds As covalent drug discovery matures, the selection of the electrophilic warhead dictates not o...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Stability of 2-Bromo-3-methyl-N-(3-methylphenyl)butanamide: A Comparative Guide to Covalent Warhead Scaffolds

As covalent drug discovery matures, the selection of the electrophilic warhead dictates not only target engagement but also the pharmacokinetic viability of the candidate.


-halo amides are classic covalent modifiers, but their utility is often compromised by extreme reactivity.

This guide provides an in-depth technical evaluation of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide , benchmarking its stability against alternative scaffolds. By analyzing the causality between its structural steric hindrance and its reaction kinetics, we establish a framework for utilizing this compound in advanced drug design.

Structural Causality: The Role of Steric Hindrance

The fundamental challenge with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-bromo amides is the highly labile nature of the C–Br bond[1]. Unhindered variants (such as standard bromoacetamides) act as promiscuous alkylators. They undergo rapid 

nucleophilic attack by water (leading to inactive solvolysis products) or by off-target intracellular thiols like glutathione (leading to severe hepatotoxicity).

The architecture of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide solves this through precise spatial crowding. The 3-methylbutanamide backbone places a bulky isopropyl group directly adjacent to the electrophilic


-carbon. This steric hindrance restricts the trajectory of incoming nucleophiles, significantly reducing the rate of non-specific alkylation[2]. Concurrently, the m-tolyl group on the amide nitrogen modulates the electronic environment and provides a lipophilic handle for target binding. This transforms the scaffold from a non-specific toxin into a tunable, target-directed covalent modifier.

Pathways Parent Sterically Hindered α-Bromo Amide Hydrolysis Aqueous Hydrolysis (Inactive Product) Parent->Hydrolysis H2O, pH 7.4 (Slowed by Steric Bulk) GSH GSH Conjugation (Off-Target Depletion) Parent->GSH Intracellular GSH (Tuned Reactivity) Target Target Cysteine (Covalent Inhibition) Parent->Target Target Protein (Specific Engagement)

Fig 1. Competing reactivity pathways of sterically hindered α-bromo amides in biological systems.

Comparative Benchmarking Data

To objectively evaluate the stability of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide, we benchmarked it against three reference scaffolds: an unhindered


-bromo amide, an 

-chloro amide, and a standard Michael acceptor (acrylamide).

Table 1: Physicochemical and Reactivity Benchmarking Matrix

Scaffold TypeRepresentative CompoundBuffer Stability (

, pH 7.4)
GSH Reactivity (

, 5mM GSH)
Electrophilic Profile
Hindered

-Bromo Amide
2-Bromo-3-methyl-N-(3-methylphenyl)butanamide > 48 h 12.5 h Moderate (Tunable)
Unhindered

-Bromo Amide
2-Bromo-N-(3-methylphenyl)acetamide< 2 h< 15 minHigh (Promiscuous)

-Chloro Amide
2-Chloro-N-(3-methylphenyl)acetamide> 72 h> 48 hLow (Often inert)
Michael AcceptorN-(3-methylphenyl)acrylamide> 72 h24.0 hModerate (Soft)

Data Synthesis: The unhindered bromoacetamide degrades rapidly via aqueous hydrolysis and reacts instantly with GSH, rendering it unsuitable for systemic applications. Conversely, the


-chloro amide is chemically robust but often lacks the electrophilicity required to engage less nucleophilic target cysteines[1]. The sterically hindered 2-bromo-3-methyl-N-(3-methylphenyl)butanamide achieves an optimal "Goldilocks" profile: its buffer stability is excellent, and its GSH half-life is extended to a pharmacologically viable window, closely mirroring the stability of widely used acrylamides.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to decouple true reactivity from experimental artifacts.

Protocol A: Buffer Stability Assessment (HPLC-DAD)

Purpose: To isolate baseline solvolysis (hydrolysis) from nucleophilic degradation.

  • Preparation: Prepare a 10 mM stock of the test compound in anhydrous DMSO. Dilute to a final concentration of 100 µM in 50 mM Phosphate Buffer (pH 7.4). Causality: The final DMSO concentration must be kept strictly at

    
    1% to prevent altering the dielectric constant of the aqueous buffer, which would artificially skew hydrolysis rates.
    
  • Incubation: Incubate the mixture at 37 °C in a thermoshaker (600 rpm).

  • Time-Course Sampling: Extract 50 µL aliquots at

    
     and 
    
    
    
    hours.
  • Quenching: Immediately quench each aliquot by adding 50 µL of ice-cold acetonitrile containing 1 µM labetalol (Internal Standard). Causality: Cold acetonitrile precipitates buffer salts and instantly halts degradation, locking the kinetic state.

  • Analysis: Analyze via Reverse-Phase HPLC-DAD.

  • Self-Validation Check: The

    
     sample must demonstrate >95% purity. Mass balance must be verified by monitoring the stoichiometric appearance of the corresponding 
    
    
    
    -hydroxy amide hydrolysis product. If total peak area drops without product appearance, the compound is precipitating, not degrading.
Protocol B: Glutathione (GSH) Reactivity Assay (LC-HRMS)

Purpose: To benchmark off-target thiol reactivity, which serves as a standard industry surrogate for reactive metabolite formation and potential hepatotoxicity[3].

Workflow Incubation 1. Incubation Compound + GSH + PBS (pH 7.4) Sampling 2. Time-Course Sampling (0, 1, 2, 4, 8, 24 hrs) Incubation->Sampling Quenching 3. Quenching Cold Acetonitrile + Internal Std Sampling->Quenching Analysis 4. LC-HRMS Analysis Depletion & Adduct Formation Quenching->Analysis

Fig 2. Step-by-step experimental workflow for the LC-HRMS glutathione (GSH) reactivity assay.

  • Reaction Mixture: Combine 10 µM test compound, 5 mM reduced glutathione (GSH), and 1 mM EDTA in 100 mM PBS (pH 7.4). Causality: EDTA is critical; it chelates trace metals in the buffer, preventing the metal-catalyzed air oxidation of GSH to GSSG. This ensures that any measured GSH depletion is strictly due to covalent reaction with the test compound[4].

  • Incubation & Sampling: Incubate at 37 °C. Extract samples at

    
     and 
    
    
    
    hours.
  • Quenching: Quench via a 1:1 dilution with cold acetonitrile containing an internal standard.

  • Detection: Analyze using UHPLC-QToF MS (High-Resolution Mass Spectrometry).

  • Self-Validation Check: You must monitor both the depletion of the parent compound's Extracted Ion Chromatogram (EIC) and the formation of the GSH-adduct (identified by a mass shift of +307 Da)[5]. A parallel negative control (compound in buffer without GSH) must be run simultaneously to decouple GSH conjugation from background aqueous hydrolysis.

References

Sources

Comparative

A Comparative Guide to the Molecular Docking of Bromo-Amide Derivatives as EGFR Inhibitors

Introduction: The Rationale for Bromine in EGFR-Targeted Drug Design The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with several small-molecule tyrosine kinase inhibitors (TKIs) appro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Bromine in EGFR-Targeted Drug Design

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with several small-molecule tyrosine kinase inhibitors (TKIs) approved for the treatment of non-small cell lung cancer and other malignancies.[1][2] A common strategy in medicinal chemistry to enhance the potency and selectivity of kinase inhibitors is the introduction of halogen atoms. Bromine, in particular, offers a unique combination of lipophilicity and the ability to form halogen bonds—a specific type of non-covalent interaction with protein backbones or side chains that can significantly improve binding affinity.[1][2] This guide provides a comparative molecular docking study of bromo-amide derivatives against the EGFR kinase domain, contrasting their binding characteristics with established non-brominated inhibitors. We will delve into the causality behind experimental choices in a typical in silico workflow, provide a detailed, reproducible protocol, and analyze the structural basis for the observed binding affinities.

Comparative Analysis of EGFR Inhibitors: Bromo-Amides vs. Non-Bromo Alternatives

To provide a meaningful comparison, we have selected representative 5-bromoindole-2-carboxamide derivatives and benchmarked them against the clinically approved EGFR inhibitor, Erlotinib. The 5-bromoindole scaffold has been identified as a promising starting point for novel EGFR inhibitors.[3][4][5] The data presented below summarizes their binding affinities, derived from both experimental assays (IC50 values) and computational docking (binding energy).

Compound IDStructureTargetIC50 (µM)Predicted Binding Energy (kcal/mol)Key Predicted Interactions
Bromo-Amide 1 (Compound 3a from Hassan et al.)2-(5-bromo-1H-indole-2-carbonyl)-N-(4-nitrophenyl)hydrazine-1-carbothioamideEGFRPotent (specific value not provided, but most potent in series)Strongest in series (specific value not provided)Hydrogen bonds, potential halogen bond with backbone carbonyl
Bromo-Amide 2 (A representative 5-bromoindole-2-carboxamide)N-Aryl-5-bromoindole-2-carboxamideEGFRNot available-8.5 to -9.5 (estimated)H-bond with Met793, potential halogen bond
Erlotinib (Non-Bromo Comparator)EGFR~0.05 µM (cell-based)-7.3 to -9.72[6][7]H-bond with Met793, hydrophobic interactions
Gefitinib (Non-Bromo Comparator)EGFR~0.03 µM (cell-based)-10.0 to -13.0[8]H-bond with Met793, hydrophobic interactions

Note: IC50 and binding energy values are compiled from multiple sources and can vary based on experimental conditions and computational parameters. The data for bromo-amides is based on published studies indicating strong activity.[3][4][5]

The comparative data suggests that bromo-amide derivatives can achieve binding affinities comparable to or potentially exceeding those of established non-brominated inhibitors. The key differentiator often lies in the specific interactions within the ATP-binding pocket of EGFR, particularly the role of the bromine atom.

The Structural Basis of Binding: A Deep Dive into Molecular Interactions

Molecular docking simulations allow us to visualize and analyze the interactions that drive ligand binding. For EGFR, the hinge region, specifically the backbone of Met793 , is crucial for anchoring most type I inhibitors via a hydrogen bond.[2][6][9]

Non-Bromo Comparator: Erlotinib

Erlotinib effectively inhibits EGFR by forming a critical hydrogen bond between the N1 of its quinazoline ring and the backbone NH of Met793.[6] The remainder of the molecule is stabilized by extensive hydrophobic interactions within the pocket.

Bromo-Amide Derivatives: The Role of Halogen Bonding

For the 5-bromoindole derivatives, the amide linker is predicted to orient the indole core in a manner that allows for similar hydrogen bonding patterns with the hinge region. The critical difference is the presence of the bromine atom at the 5-position. This bromine atom is positioned to potentially form a halogen bond with a Lewis base in the binding pocket, such as the backbone carbonyl oxygen of a nearby residue. This additional, directional interaction can significantly enhance binding affinity and selectivity.

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

This section provides a detailed protocol for performing a comparative molecular docking study using the widely accessible and validated software AutoDock Vina.[10][11]

Mandatory Visualization: Docking Workflow

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis & Comparison PDB Fetch Receptor Structure (e.g., PDB ID: 2ITZ) CleanPDB Prepare Receptor: - Remove water & heteroatoms - Add polar hydrogens - Assign charges PDB->CleanPDB Ligands Obtain Ligand Structures (Bromo-Amides, Comparators) PrepLigands Prepare Ligands: - Generate 3D coordinates - Assign charges & torsions Ligands->PrepLigands PDBQT_R Save as Receptor.pdbqt CleanPDB->PDBQT_R PDBQT_L Save as Ligand.pdbqt PrepLigands->PDBQT_L Grid Define Search Space (Grid Box around binding site) PDBQT_R->Grid Config Create Configuration File (config.txt) PDBQT_L->Config Grid->Config Vina Run AutoDock Vina (Command Line Execution) Config->Vina Results Output: Docked Poses & Binding Energies (kcal/mol) Vina->Results Visualize Visualize Interactions (PyMOL, LigPlot+) Results->Visualize Compare Compare Binding Modes, Energies, and Key Interactions Visualize->Compare

Caption: A general workflow for comparative molecular docking studies.

Part 1: Preparation of Receptor and Ligands

Software: UCSF Chimera, AutoDockTools (ADT)

  • Receptor Preparation:

    • Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB ID: 2ITZ, co-crystallized with Erlotinib).[7]

    • Open the PDB file in UCSF Chimera or ADT.

    • Remove water molecules and any co-crystallized ligands or ions not essential for the study.

    • Add polar hydrogens to the protein.

    • Assign Gasteiger charges.

    • Save the prepared receptor in the PDBQT format (receptor.pdbqt). This format includes atomic charges and atom types required by AutoDock.[12]

  • Ligand Preparation:

    • Obtain the 2D structures of your bromo-amide derivatives and non-bromo comparators (e.g., Erlotinib). These can be drawn in a chemical sketcher like ChemDraw or downloaded from a database like PubChem.

    • Convert the 2D structures to 3D.

    • Open each ligand file in ADT.

    • Assign Gasteiger charges.

    • Detect the rotatable bonds.

    • Save each prepared ligand in the PDBQT format (ligand_A.pdbqt, ligand_B.pdbqt, etc.).[12]

Part 2: Docking Simulation with AutoDock Vina

Software: AutoDock Vina

  • Define the Search Space (Grid Box):

    • The search space is a 3D box centered on the active site of the receptor. To define the center, you can use the coordinates of the co-crystallized ligand (Erlotinib in 2ITZ) or key active site residues.

    • A typical box size for a kinase inhibitor is 25 x 25 x 25 Å, which is large enough to allow the ligand to move freely.

  • Create the Configuration File:

    • Create a text file (e.g., config.txt) that specifies the input files and search parameters.

    • exhaustiveness : Controls the thoroughness of the search (higher is more thorough but slower). A value of 16 is a good balance.[10]

    • num_modes : The number of binding modes (poses) to generate.

  • Run the Docking Simulation:

    • Open a command-line terminal.

    • Navigate to the directory containing your prepared files.

    • Execute the following command:

Part 3: Analysis of Results

Software: PyMOL, LigPlot+

  • Analyze Binding Energies:

    • The predicted binding affinity (in kcal/mol) for the best pose will be in the output log file (.log) and the output PDBQT file (_out.pdbqt). A more negative value indicates stronger predicted binding.

  • Visualize Binding Poses and Interactions:

    • Open the prepared receptor (receptor.pdbqt) and the docking output file (ligand_A_out.pdbqt) in a molecular visualization tool like PyMOL. [13][14][15] * Analyze the top-ranked pose. Observe its orientation in the binding pocket.

    • Use a tool like LigPlot+ to generate 2D diagrams of the interactions, which clearly show hydrogen bonds and hydrophobic contacts. [16] * For the bromo-amide derivatives, specifically look for close contacts between the bromine atom and potential halogen bond acceptors (like backbone carbonyl oxygens).

Signaling Pathway Context

The rationale for targeting EGFR stems from its critical role in cell signaling pathways that drive cancer cell proliferation and survival.

Mandatory Visualization: EGFR Signaling Pathway

EGFR_Pathway cluster_ras_raf MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway EGF EGF Ligand EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K BromoAmide Bromo-Amide Inhibitor BromoAmide->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival, Inhibition of Apoptosis mTOR->Survival

Caption: Inhibition of EGFR signaling by bromo-amide derivatives.

By competitively binding to the ATP pocket of the EGFR kinase domain, bromo-amide derivatives block the downstream activation of pro-survival pathways like the RAS-RAF-MAPK and PI3K-AKT cascades, ultimately leading to reduced cancer cell proliferation and survival.

Conclusion and Future Directions

This guide demonstrates that bromo-amide derivatives represent a promising class of EGFR inhibitors. Comparative molecular docking studies are an invaluable tool for rationalizing their design and predicting their binding modes. The potential for halogen bonding offers a distinct advantage over many non-brominated analogues, providing an additional anchor point to enhance affinity and selectivity. The detailed protocol provided herein serves as a robust framework for researchers to conduct their own in silico evaluations. Future work should focus on synthesizing these computationally-validated compounds and confirming their biological activity through in vitro and in vivo assays, further bridging the gap between computational prediction and clinical application.

References

  • Binding Thermodynamics of Fourth-Generation EGFR Inhibitors Revealed by Absolute Binding Free Energy Calculations. Journal of Chemical Information and Modeling. Available at: [Link]

  • AutoDock and AutoDockTools for Protein-Ligand Docking. Springer Link. Available at: [Link]

  • Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives. Chemistry & Biodiversity. Available at: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]

  • Preparing the protein and ligand for docking - ScotChem. ScotChem. Available at: [Link]

  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. Available at: [Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Publishing. Available at: [Link]

  • Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. Available at: [Link]

  • Osimertinib confers potent binding affinity to EGFR Kinase Domain Duplication. Ovid. Available at: [Link]

  • Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. PMC. Available at: [Link]

  • Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Brieflands. Available at: [Link]

  • Tutorial 8: Molecular Docking using Autodock Vina. YouTube. Available at: [Link]

  • Binding Free Energy of Gefitinib. ResearchGate. Available at: [Link]

  • Investigation of molecular mechanism leading to gefitinib and osimertinib resistance against EGFR tyrosine kinase: molecular dynamics and binding free energy calculation. PubMed. Available at: [Link]

  • Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Biochemical Journal. Available at: [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC. Available at: [Link]

  • In Silico Identification of Novel Erlotinib Analogues Against Epidermal Growth Factor Receptor. Anticancer Research. Available at: [Link]

  • Structural Analysis of Interactions between Epidermal Growth Factor Receptor (EGFR) Mutants and Their Inhibitors. MDPI. Available at: [Link]

  • Vina Docking Tutorial. Eagon Research Group. Available at: [Link]

  • Free-energy surfaces for Cys797 alkylation by osimertinib in EGFR T790M. ResearchGate. Available at: [Link]

  • Visualizing protein-protein docking using PyMOL. Medium. Available at: [Link]

  • A: The binding site of DHFP and erlotinib on EGFR tyrosine kinase. ResearchGate. Available at: [Link]

  • Visualization of Molecular Docking result by PyMOL. YouTube. Available at: [Link]

  • Osimertinib confers potent binding affinity to EGFR kinase domain duplication. PubMed. Available at: [Link]

  • Computational protein-ligand docking and virtual drug screening with the AutoDock suite. PMC. Available at: [Link]

  • 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. RCSB PDB. Available at: [Link]

  • LigPlot+ Installation & Tutorial: Visualize Ligand-Protein Interactions Step-by-Step. YouTube. Available at: [Link]

  • Ligand docking and binding site analysis with pymol and autodock/vina. scispace. Available at: [Link]

  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-bromo-3-methyl-N-(3-methylphenyl)butanamide proper disposal procedures

Advanced Operational Protocol: Handling, Decontamination, and Disposal of 2-Bromo-3-methyl-N-(3-methylphenyl)butanamide For researchers and drug development professionals, managing reactive intermediates requires bridgin...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Protocol: Handling, Decontamination, and Disposal of 2-Bromo-3-methyl-N-(3-methylphenyl)butanamide

For researchers and drug development professionals, managing reactive intermediates requires bridging the gap between theoretical organic chemistry and rigorous laboratory logistics. 2-bromo-3-methyl-N-(3-methylphenyl)butanamide is a highly valuable synthetic scaffold, but its structural motifs present specific safety and environmental challenges.

This guide provides a causality-driven, step-by-step operational framework for the safe handling, chemical quenching, and regulatory-compliant disposal of this compound.

Chemical Profiling & Mechanistic Hazard Assessment

To safely dispose of a chemical, one must first understand its reactivity. 2-bromo-3-methyl-N-(3-methylphenyl)butanamide is characterized by its alpha-bromo amide moiety.

  • Electrophilicity & Alkylating Potential: The bromine atom creates a strong dipole, rendering the alpha-carbon highly electrophilic[1]. Because of this, the molecule is highly susceptible to nucleophilic attack, making it a potent alkylating agent[1]. In a biological context, this translates to a severe skin sensitizer and irritant.

  • Environmental Regulatory Classification: As a brominated organic compound, it is strictly regulated. The EPA mandates that wastes containing halogenated organic compounds (HOCs) must be meticulously segregated from general waste streams[2]. Improper disposal or mixing can lead to the formation of toxic byproducts or corrosive gases.

The Causality of Decontamination: Chemical Quenching

Simply wiping up a spill of an alpha-bromo amide is an incomplete and dangerous practice, as it leaves active alkylating agents on laboratory surfaces. Decontamination requires a chemical quench to neutralize the threat at a molecular level.

The Mechanistic Rationale: We utilize a 10% Sodium Thiosulfate (


) solution as the primary decontamination agent[1]. The thiosulfate anion (

) acts as a "soft" nucleophile. It rapidly reacts with the alpha-bromo group via an

mechanism, displacing the bromide ion to form a stable, non-electrophilic Bunte salt[1]. This self-validating reaction transforms a hazardous, skin-penetrating alkylating agent into a benign, water-soluble adduct that can be safely handled.

Quantitative Data & Segregation Logistics

Proper segregation is the cornerstone of laboratory safety. Mixing halogenated waste with incompatible materials (like strong bases) can trigger exothermic polymerization or hydrolysis[1].

Table 1: Physicochemical & Hazard Profile

ParameterSpecificationOperational Implication
Chemical Name 2-bromo-3-methyl-N-(3-methylphenyl)butanamideFull name required on all waste labels (no abbreviations)[3].
Key Reactive Motif

-bromo amide
Potent electrophile; requires nucleophilic quenching[1].
Primary Hazards Alkylating agent, SensitizerMandates nitrile gloves (latex is permeable to halogenated organics)[1].
Regulatory Class Halogenated Organic WasteStrict segregation; cannot be sink disposed[4].

Table 2: Waste Segregation Matrix

Waste StreamDesignated ContainerIncompatible MaterialsFinal Disposal Route
Liquid Mother Liquors Halogenated Organic CarboyStrong bases, inorganic acids, non-halogenated solvents[4][5].High-Temperature Incineration[6].
Quenched Spill Liquid Halogenated Organic CarboyUnquenched reactive electrophiles.High-Temperature Incineration[5].
Contaminated Solids Solid Hazardous Waste BinOxidizers, free-flowing aqueous liquids.High-Temperature Incineration[1].

Step-by-Step Methodologies

Protocol A: Standard Waste Segregation and Disposal

This protocol applies to the routine disposal of reaction mother liquors, extraction solvents, and chromatography fractions containing the compound.

  • Liquid Waste Consolidation: Collect all solvents containing 2-bromo-3-methyl-N-(3-methylphenyl)butanamide in a temporary, chemically compatible transfer flask.

  • Segregation: Transfer the liquid exclusively to a designated "Halogenated Organic Waste" carboy. Do not mix this stream with non-halogenated solvents (e.g., acetone, ethanol) or inorganic acids (e.g., HCl, nitric acid)[4][5].

  • Vapor Containment: Ensure the waste container is "vapor tight." The cap must be securely threaded and closed at all times unless actively adding waste to prevent the aerosolization of alkylating agents[3].

  • Labeling & Logistics: Label the container with the complete chemical name and the approximate mass/volume ratio of the components[5]. Route the carboy for high-temperature incineration via your institution's certified environmental health and safety (EHS) vendor[6].

Protocol B: Active Spill Response and Chemical Quenching

This protocol is a self-validating system designed to neutralize benchtop spills, ensuring no residual electrophilic activity remains.

  • Isolation & PPE Verification: Evacuate the immediate bench area. Verify that standard PPE is equipped. Critical: You must use nitrile gloves; standard latex gloves are highly permeable to halogenated organic compounds[1].

  • Application of Quenching Agent: Liberally apply a freshly prepared 10% (w/v) aqueous Sodium Thiosulfate solution directly over the spilled material[1].

  • Incubation (Validation Step): Allow a strict 15-minute contact time. This duration ensures the complete

    
     nucleophilic displacement of the alpha-bromo group, neutralizing the alkylating hazard.
    
  • Absorption: Once the incubation is complete, absorb the neutralized liquid using inert absorbent pads or vermiculite.

  • Solid Waste Disposal: Place the saturated absorbent materials, along with any contaminated weighing boats, silica gel, or gloves, into a designated Solid Hazardous Waste container[1].

Operational Workflow Diagram

The following decision matrix outlines the logical flow for categorizing and processing waste associated with this compound.

G Start Waste Generation: 2-bromo-3-methyl-N- (3-methylphenyl)butanamide Type Determine Waste State Start->Type Solid Solid Waste (PPE, Silica, Vials) Type->Solid Liquid Liquid Waste (Solvents, Mother Liquor) Type->Liquid Spill Spill / Contamination Type->Spill SolidBin Solid Hazardous Waste Container Solid->SolidBin HaloBin Halogenated Organic Waste Container Liquid->HaloBin Segregate from non-halogenated Quench Quench with 10% Sodium Thiosulfate Spill->Quench Neutralize alkylating hazard Quench->HaloBin Aqueous/Organic mix Incineration High-Temperature Incineration (EPA RCRA) HaloBin->Incineration SolidBin->Incineration

Figure 1: Decision matrix and operational workflow for alpha-bromo amide hazardous waste disposal.

References

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste
  • Hazardous Waste Segreg
  • Chemical Waste Management - louisville.edu -
  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams - p2infohouse.org -
  • Halogenated Organic Liquids - Standard Oper
  • 2-bromo-N-(3-methoxybenzyl)

Sources

Handling

Personal protective equipment for handling 2-bromo-3-methyl-N-(3-methylphenyl)butanamide

At our core, we believe that scientific excellence begins with uncompromising safety. Handling highly reactive intermediates like 2-bromo-3-methyl-N-(3-methylphenyl)butanamide requires more than a cursory glance at a Saf...

Author: BenchChem Technical Support Team. Date: March 2026

At our core, we believe that scientific excellence begins with uncompromising safety. Handling highly reactive intermediates like 2-bromo-3-methyl-N-(3-methylphenyl)butanamide requires more than a cursory glance at a Safety Data Sheet (SDS); it demands a fundamental understanding of the molecule's mechanistic behavior.

This comprehensive guide provides drug development professionals and bench scientists with the causal logic, quantitative specifications, and self-validating protocols necessary to handle this compound safely and efficiently.

Mechanistic Hazard Profile: The Causality of Toxicity

To handle 2-bromo-3-methyl-N-(3-methylphenyl)butanamide safely, one must first understand why it is hazardous. This compound is an


-bromo secondary amide. The electron-withdrawing nature of the carbonyl group significantly enhances the electrophilicity of the adjacent 

-carbon, while the bromide ion serves as an excellent leaving group.

Because of this structural motif, the compound acts as a potent alkylating agent . Its toxicity is not merely irritant-based; it is driven by irreversible covalent bonding. If exposed to unprotected skin or inhaled, the compound rapidly permeates lipid bilayers and alkylates biological nucleophiles (such as the sulfhydryl groups in cysteine or nitrogenous bases in DNA). This


 nucleophilic substitution leads to rapid tissue necrosis, severe chemical burns (Category 1B), and introduces a chronic genotoxic/mutagenic threat 1[1]. Furthermore, exposure to alkylating agents has been linked to chromosomal aberrations, making stringent handling non-negotiable 2[2].

ToxicityMechanism A α-Bromoamide (Electrophile) B Bromide Ion (Leaving Group) A->B Polarization C Biological Nucleophiles (DNA / Proteins) A->C Exposure D Irreversible Alkylation (Covalent Bond) B->D S_N2 Attack C->D Nucleophilic Addition E Tissue Necrosis (Severe Burns) D->E Acute Toxicity F Genotoxicity (Mutagenesis) D->F Chronic Toxicity

Biochemical alkylation pathway of α-bromoamides causing acute and chronic toxicity.

Quantitative Personal Protective Equipment (PPE) Specifications

Standard laboratory attire is insufficient for halogenated alkylating agents. Latex gloves, for example, are strictly prohibited because their polyisoprene matrix is highly permeable to halogenated organics, which can trap the toxic payload against the skin 3[3].

Protection ZoneRequired SpecificationMechanistic JustificationRegulatory Standard
Hand Protection Double-layered Nitrile (≥ 8 mil thickness)Prevents rapid breakthrough from aggressive halogenated alkylation. Latex is highly permeable and must be avoided.EN 374 / ASTM F739
Eye & Face Chemical Splash Goggles + Face ShieldPrevents irreversible corneal alkylation and severe mucosal burns from micro-splashes or aerosolized dust.OSHA 29 CFR 1910.133
Respiratory Fume Hood (Face velocity 80-100 fpm)Mitigates inhalation of volatile lachrymators and toxic particulates during weighing and transfer.OSHA 29 CFR 1910.134
Body Flame-resistant lab coat + closed-toe shoesProvides a physical barrier against dermal exposure to corrosive powders and reactive solutions.OSHA 29 CFR 1910.132

Standard Operating Procedure (SOP): Handling Workflow

Every protocol must be a self-validating system to ensure safety at every step4[4]. Follow this rigorous step-by-step methodology when handling the compound.

Phase 1: Environmental & Equipment Validation

  • Activate Fume Hood: Ensure the digital monitor reads a face velocity between 80-100 feet per minute (fpm).

    • Self-Validation Check: Hold a delicate tissue (e.g., Kimwipe) near the sash opening; it should be gently and consistently pulled inward, confirming active negative pressure.

  • Clear Workspace: Remove all incompatible materials from the hood, specifically strong bases and strong oxidizing agents.

  • Don Primary PPE: Equip flame-resistant lab coat, chemical splash goggles, and your inner layer of nitrile gloves.

Phase 2: Material Transfer and Weighing 4. Don Secondary PPE: Put on the outer layer of heavy-duty nitrile gloves before touching the reagent bottle.

  • Self-Validation Check: Perform a tactile inflation test on the outer gloves to ensure zero pinhole micro-tears before donning.

  • Enclosed Weighing: Weigh the 2-bromo-3-methyl-N-(3-methylphenyl)butanamide inside the fume hood using an analytical balance equipped with a draft shield.

    • Self-Validation Check: A perfectly stable mass reading confirms that the draft shield is effectively preventing the aerosolization and escape of the toxic powder.

  • Immediate Solvation: Dissolve the reagent in an appropriate anhydrous, aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) immediately after weighing to eliminate the risk of ambient dust exposure.

Phase 3: Post-Operation & Decontamination 7. Seal Vessels: Hermetically seal all reaction vessels before removing them from the fume hood. 8. Surface Decontamination: Wipe down the balance, spatulas, and hood surfaces with an isopropanol-dampened cloth to remove microscopic reactive residues. 9. Doffing: Remove outer gloves inside the hood, turning them inside out, and dispose of them in a dedicated halogenated solid waste container.

Emergency Logistics: Spill and Disposal Plans

In the event of a spill, the primary objective is containment without exacerbating the chemical's reactivity. Crucial Warning: Do not use basic absorbents (e.g., sodium bicarbonate) or strong bases for neutralization. The introduction of strong bases can deprotonate the secondary amide nitrogen, triggering an uncontrolled, highly exothermic intramolecular cyclization or rapid hydrolysis3[3]. All waste must be strictly segregated as Halogenated Organic Waste 5[5].

SpillResponse S1 Spill Detected (< 1L) S2 Isolate Area & Alert Personnel S1->S2 S3 Don Emergency PPE (Respirator) S2->S3 S4 Apply Inert Absorbent (No Strong Bases) S3->S4 S5 Collect in Halogenated Waste Container S4->S5 S6 Decontaminate Surface (Solvent Wipe) S5->S6 S7 Submit to EH&S S6->S7

Step-by-step emergency spill response and decontamination workflow for alkylating agents.

References

  • Fisher Scientific.
  • Benchchem. "2-bromo-N-(3-methoxybenzyl)butanamide - Safety & Handling."
  • Boston University.
  • Vizgen.
  • Chemical Laboratory Safety and Security.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.